3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUHQSIHGQDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342109 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70126-48-6 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid chemical properties
An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Strategic Importance
This compound is a fluorinated aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its structure is characterized by a benzoic acid core, a common scaffold in numerous biologically active compounds, which is functionalized at the meta-position with a 1,1,2,2-tetrafluoroethoxy group (-OCF₂CHF₂). This fluorine-containing moiety is not merely a substitution; it is a strategic modification that imparts unique and highly desirable properties to the parent molecule.
The presence of the tetrafluoroethoxy group significantly enhances the compound's lipophilicity, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the high electronegativity and stability of C-F bonds often lead to increased metabolic stability and can modulate the acidity (pKa) of the carboxylic acid group, thereby influencing receptor binding interactions. These characteristics make this compound a valuable building block for synthesizing novel pharmaceutical candidates and advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations for researchers and drug development professionals.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the key physicochemical data and expected spectroscopic signatures for this compound.
Physicochemical Properties Summary
The essential identification and physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | Finetech Industry Ltd. |
| CAS Number | 70126-48-6 | |
| Molecular Formula | C₉H₆F₄O₃ | [3] |
| Molecular Weight | 238.14 g/mol | [3] |
| Appearance | Solid | Finetech Industry Ltd. |
| Melting Point | 122-126 °C (lit.) | [3] |
| logP (n-octanol/water) | 1.88 (Predicted) | |
| InChI Key | KXSUHQSIHGQDQV-UHFFFAOYSA-N | [3] |
Spectroscopic Signature Analysis
While experimental spectra for this specific compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles of NMR, IR, and Mass Spectrometry.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically >10 ppm. The aromatic protons will present as a complex multiplet system between 7.0 and 8.5 ppm. The most characteristic signal is from the proton in the tetrafluoroethoxy group (-OCHF₂), which is anticipated to be a triplet of triplets due to coupling with the two adjacent fluorine atoms on the same carbon and the two fluorine atoms on the adjacent carbon.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the carbonyl carbon signal of the carboxylic acid around 165-170 ppm. Aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the ether oxygen shifted downfield. The two carbons of the tetrafluoroethoxy group will show signals split by the attached fluorine atoms (C-F coupling), a hallmark of fluorinated compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp, strong C=O stretching vibration will be present around 1700 cm⁻¹. The spectrum will also be dominated by very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region, confirming the presence of the fluoroalkyl group.[4]
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 238.14. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the tetrafluoroethoxy side chain.
PART 2: Synthesis, Reactivity, and Applications
The utility of this compound stems from its synthetic accessibility and the versatile reactivity of its functional groups.
Proposed Synthetic Workflow
While specific preparations are proprietary, a general and chemically sound approach for synthesizing (fluoroalkoxy)benzoic acids involves the Williamson ether synthesis or a nucleophilic aromatic substitution reaction. A plausible route starts from a readily available precursor like 3-hydroxybenzoic acid or a 3-halobenzoic acid.
Protocol: Synthesis via Williamson Ether Synthesis
-
Deprotonation: Dissolve 3-hydroxybenzoic acid methyl ester in a polar aprotic solvent (e.g., DMF, Acetonitrile). Add a suitable base (e.g., K₂CO₃, NaH) and stir at room temperature to form the corresponding phenoxide. The use of the methyl ester protects the carboxylic acid functionality during this step.
-
Nucleophilic Attack: Introduce 1,1,2,2-tetrafluoroethyl tosylate or a similar derivative with a good leaving group to the reaction mixture. Heat the mixture (e.g., 80-100 °C) to facilitate the nucleophilic attack of the phenoxide on the electrophilic fluoroalkyl chain.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis: Hydrolyze the resulting methyl ester to the desired carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture).
-
Purification: Acidify the mixture to precipitate the final product, which can then be filtered, washed, and purified by recrystallization.
Caption: Proposed synthetic workflow for this compound.
Core Reactivity
The compound's reactivity is dominated by its two primary functional groups: the carboxylic acid and the substituted aromatic ring.
-
Carboxylic Acid Group: This group undergoes typical reactions such as:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]
-
Amide Formation: Can be converted to an acid chloride (e.g., using SOCl₂) and subsequently reacted with amines to form amides.
-
Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
-
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the carboxylic acid and the tetrafluoroethoxy group. The carboxylic acid is a meta-director, while the ether group is an ortho-, para-director. The regiochemical outcome of any substitution reaction would depend on the specific reaction conditions and the interplay of these electronic effects.
Caption: Key reactivity pathways of the central molecule.
Applications in Research and Development
The unique combination of a benzoic acid scaffold and a fluoroalkoxy chain positions this molecule as a valuable intermediate in several high-value research areas.
-
Drug Discovery: Benzoic acid and its derivatives are a cornerstone of medicinal chemistry, serving as the basic scaffold for numerous approved drugs.[2][5] The introduction of the tetrafluoroethoxy group can be used to fine-tune the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. Fluorination is a proven strategy to block metabolic pathways, increase binding affinity, and enhance cell membrane permeability. This makes the title compound an attractive starting material for developing novel therapeutics in areas such as oncology and infectious diseases.[2][6]
-
Material Science: The presence of the perfluorinated chain suggests potential applications in the development of advanced materials.[1] Fluorinated compounds are known for their hydrophobic and oleophobic properties, making them suitable for creating water- and oil-repellent surfaces, high-performance lubricants, and specialized membranes.[1]
-
Proteomics Research: The compound is marketed as a biochemical for proteomics research, indicating a potential, though not publicly detailed, role in this field.[1][7] It may be used as a chemical probe, a standard for analytical methods, or a building block for creating more complex molecules for protein interaction studies.
Caption: Relationship between structure, properties, and applications.
PART 3: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The information provided here is a summary derived from available Safety Data Sheets (SDS).
GHS Hazard Identification
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity - Repeated Exposure (Category 1): Causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled.
-
Aquatic Hazard (Acute, Category 3): Harmful to aquatic life.
Recommended Handling and Storage
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. It is classified as a combustible solid.
Emergency First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention from an ophthalmologist.
-
In case of skin contact: Take off contaminated clothing and rinse the skin with water/shower.
-
If inhaled: Move the person to fresh air. If breathing is difficult, call a physician.
-
If swallowed: Rinse mouth with water and consult a physician.
Always consult the most current Safety Data Sheet from your supplier before handling this chemical.
References
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | PubMed. [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis | PMC - NIH. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review | ResearchGate. [Link]
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations | ResearchGate. [Link]
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS Number: 70126-48-6), a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, outlines a robust synthetic pathway, presents predicted spectroscopic data for characterization, and explores its promising applications, particularly in the realm of drug discovery.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to enhance a compound's pharmacological profile. The unique properties of the fluorine atom, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorinated benzoic acids, in particular, serve as versatile building blocks in the synthesis of novel therapeutic agents.[1] this compound, with its distinct tetrafluoroethoxy moiety, offers a unique combination of electronic and steric properties that make it a compound of considerable interest for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 70126-48-6 | |
| Molecular Formula | C₉H₆F₄O₃ | |
| Molecular Weight | 238.14 g/mol | |
| Melting Point | 122-126 °C | |
| Appearance | Solid | Finetech Industry Limited |
| InChI | 1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) | |
| SMILES | OC(=O)c1cccc(OC(F)(F)C(F)F)c1 |
Synthesis Pathway and Experimental Protocol
Proposed Synthetic Route
The proposed synthesis involves a three-step process starting from the commercially available 3-hydroxybenzoic acid.
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a well-established and validated method for the synthesis of analogous compounds and is expected to be highly effective for the target molecule.
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Objective: To protect the carboxylic acid group as a methyl ester to prevent its interference in the subsequent etherification step.
-
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.
-
Step 2: Williamson Ether Synthesis with Tetrafluoroethylene
-
Objective: To form the tetrafluoroethoxy ether linkage at the phenolic hydroxyl group.
-
Procedure:
-
In a suitable pressure-rated reaction vessel, dissolve methyl 3-hydroxybenzoate (1.0 eq) in an aprotic polar solvent such as anhydrous N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (1.5-2.0 eq), to the solution.
-
Carefully introduce tetrafluoroethylene (TFE) gas into the reaction vessel. The reaction should be conducted under a controlled pressure of TFE.
-
Heat the reaction mixture (e.g., to 70-80 °C) and stir vigorously. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, and carefully vent any excess TFE.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product, methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate, can be purified by column chromatography.
-
Step 3: Hydrolysis of the Methyl Ester
-
Objective: To deprotect the carboxylic acid and obtain the final product.
-
Procedure:
-
Dissolve the methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (2.0-3.0 eq), and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with a suitable acid (e.g., 1M HCl).
-
The precipitated solid, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.
-
Spectroscopic Characterization (Predicted)
To aid in the identification and characterization of this compound, predicted ¹H and ¹³C NMR spectra are provided below. These predictions are based on established algorithms and provide a valuable reference for researchers.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR signals for this compound.
-
~12.5 ppm (s, br, 1H): The acidic proton of the carboxylic acid group, typically a broad singlet.
-
~8.0 ppm (d, 1H): Aromatic proton at position 2 (ortho to the carboxyl group).
-
~7.8 ppm (t, 1H): Aromatic proton at position 6 (ortho to the carboxyl group).
-
~7.6 ppm (m, 1H): Aromatic proton at position 4 (para to the carboxyl group).
-
~7.4 ppm (t, 1H): Aromatic proton at position 5 (meta to the carboxyl group).
-
~6.5 ppm (tt, 1H): The proton of the tetrafluoroethoxy group (-OCHF₂-), which will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.
Predicted ¹³C NMR Spectrum
Caption: Predicted ¹³C NMR signals for this compound.
-
~168 ppm: Carbonyl carbon of the carboxylic acid.
-
~158 ppm: Aromatic carbon at position 3, bonded to the ether oxygen.
-
~132 ppm: Aromatic carbon at position 1.
-
~130 ppm: Aromatic carbon at position 5.
-
~128 ppm: Aromatic carbon at position 6.
-
~125 ppm: Aromatic carbon at position 4.
-
~122 ppm: Aromatic carbon at position 2.
-
~118 ppm (t): Carbon of the tetrafluoroethoxy group (-OCF₂-), split into a triplet by the two attached fluorine atoms.
-
~115 ppm (t): Carbon of the tetrafluoroethoxy group (-CHF₂), split into a triplet by the two attached fluorine atoms.
Predicted IR and Mass Spectra
-
FTIR (KBr, cm⁻¹): A broad absorption band is expected in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption should appear around 1700 cm⁻¹. The C-F stretching vibrations will likely produce strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ range.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 238. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) and the tetrafluoroethoxy group (-OCF₂CHF₂, m/z 101).
Applications in Research and Drug Development
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.[1]
Medicinal Chemistry and Drug Discovery
The incorporation of the tetrafluoroethoxy group can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes and increase its bioavailability.[1] Furthermore, the electron-withdrawing nature of the fluorinated substituent can modulate the pKa of the carboxylic acid, potentially influencing its binding interactions with target proteins.
This compound can serve as a key intermediate in the synthesis of a wide range of more complex molecules, including:
-
Enzyme Inhibitors: The benzoic acid moiety can act as a scaffold to which other functional groups can be attached to target the active sites of enzymes.
-
Receptor Agonists and Antagonists: By modifying the structure, it is possible to design molecules that can selectively bind to and modulate the activity of specific receptors.
-
Bioisosteric Replacement: The tetrafluoroethoxy group can be used as a bioisostere for other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Materials Science
The presence of the perfluorinated ethoxy chain suggests potential applications in materials science. Fluorinated materials often exhibit unique properties such as hydrophobicity, oleophobicity, and high thermal and chemical stability.[1] Consequently, this compound could be a valuable monomer or additive in the development of:
-
Specialty Polymers: Incorporation into polymer backbones could lead to materials with enhanced surface properties.
-
Functional Coatings: Its derivatives could be used to create water- and oil-repellent coatings.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fluorinated building block with significant potential for advancing research in medicinal chemistry and materials science. Its unique combination of a benzoic acid scaffold and a tetrafluoroethoxy substituent provides a versatile platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its physicochemical characteristics, a plausible synthetic route, predicted spectroscopic data for its identification, and a discussion of its potential applications. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers working at the forefront of chemical innovation.
References
Sources
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
Introduction
This compound is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₆F₄O₃.[1] The presence of the tetrafluoroethoxy group imparts unique physicochemical properties, making it a molecule of interest in medicinal chemistry, materials science, and proteomics research.[2] Unambiguous structural elucidation is a cornerstone of chemical research and development. It ensures compound identity, purity, and quality, which are critical for intellectual property, regulatory submissions, and understanding structure-activity relationships (SAR).
This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural confirmation of this compound. As a self-validating system, this approach integrates data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of nuclear magnetic resonance (NMR) experiments. We will delve into the causality behind each experimental choice, moving from initial molecular formula confirmation to the precise atomic connectivity map.
Part 1: Mass Spectrometry (MS) – Molecular Weight and Elemental Composition
Expertise & Experience: The first step in characterizing any novel or synthesized compound is to confirm its molecular weight and, by extension, its elemental formula. For highly fluorinated molecules, standard Electron Ionization (EI) mass spectrometry can be problematic, often leading to extensive fragmentation and a weak or absent molecular ion peak.[3][4][5] Therefore, a soft ionization technique is paramount. Electrospray Ionization (ESI) is an excellent choice, particularly in negative ion mode, which readily deprotonates the acidic carboxylic acid moiety to form a stable [M-H]⁻ ion. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to distinguish between isobaric formulas, offering a high degree of confidence in the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Set the ESI source to negative ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Data Presentation & Interpretation
The primary objective is to observe the deprotonated molecule, [M-H]⁻. The high-resolution measurement allows for the confirmation of the elemental formula.
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₉H₆F₄O₃ | N/A |
| Monoisotopic Mass | 238.0253 Da | N/A |
| [M-H]⁻ Ion Formula | C₉H₅F₄O₃⁻ | N/A |
| Exact Mass of [M-H]⁻ | 237.0180 Da | e.g., 237.0178 Da |
Table 1: HRMS Data for this compound.
A measured mass within 5 ppm of the theoretical exact mass for C₉H₅F₄O₃⁻ provides strong evidence for the compound's elemental composition.[6] The isotopic pattern, though simple for this formula, should also match the theoretical distribution.
Part 2: Infrared (IR) Spectroscopy – Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying key functional groups. For this compound, IR analysis serves to confirm the presence of the essential carboxylic acid and the aromatic ring structure. Carboxylic acids have highly characteristic absorptions: a very broad O-H stretching band due to hydrogen bonding and an intense C=O (carbonyl) stretching band.[7][8] The conjugation of the carbonyl group with the benzene ring is known to lower its stretching frequency compared to a saturated carboxylic acid.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Presentation & Interpretation
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong |
| ~3100 - 3000 | C-H stretch | Aromatic | Medium, sharp |
| ~1710 - 1690 | C=O stretch | Conjugated Carboxylic Acid | Very strong, sharp |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium to strong |
| ~1320 - 1210 | C-O stretch | Carboxylic Acid / Ether | Strong |
| ~1200 - 1100 | C-F stretch | Fluoroalkane | Very strong, multiple bands |
Table 2: Key IR Absorptions for this compound.[7][9]
The simultaneous observation of the broad O-H stretch and the strong C=O band is definitive proof of the carboxylic acid functionality. The presence of aromatic C-H and C=C stretches confirms the benzene ring, while intense absorptions in the lower wavenumber region are characteristic of C-F bonds.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Blueprint
Expertise & Experience: While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the complete atomic connectivity, unambiguously defining the isomeric structure. For a fluorinated molecule like this, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. 1D spectra provide the initial overview, but 2D correlation experiments like HSQC and HMBC are the final arbiters, connecting all the pieces of the puzzle into a single, validated structure.
A. ¹H NMR Spectroscopy – Proton Environments
Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) containing tetramethylsilane (TMS) as an internal standard.[10] Acquire the spectrum on a 400 MHz or higher spectrometer.
Interpretation: The ¹H NMR spectrum is expected to show three distinct regions.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| -COOH | > 12 | broad singlet | 1H | N/A |
| -OCHF₂ | ~6.8 - 7.2 | triplet of triplets | 1H | ²JHF ≈ 53 Hz, ³JHF ≈ 3 Hz |
| Aromatic (H2, H4, H5, H6) | ~7.4 - 8.0 | complex multiplets | 4H | JHH ≈ 2-8 Hz |
Table 3: Predicted ¹H NMR Data (in DMSO-d₆).
The downfield signal (>12 ppm) is characteristic of a carboxylic acid proton.[8] The most diagnostic signal is the proton of the -CHF₂ group. It is split into a large triplet by the two geminal fluorine atoms (²JHF) and further into smaller triplets by the two vicinal fluorine atoms on the adjacent carbon (³JHF). The four aromatic protons will exhibit a complex splitting pattern consistent with a 1,3-disubstituted benzene ring.
B. ¹⁹F NMR Spectroscopy – Fluorine Environments
Protocol: Using the same sample, acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard like CFCl₃ (δ = 0 ppm) is typically used.[11]
Interpretation: The ¹⁹F NMR spectrum is crucial for characterizing the tetrafluoroethoxy side chain. Two signals are expected, corresponding to the two chemically non-equivalent CF₂ groups.
| Fluorine Assignment | Predicted δ (ppm vs CFCl₃) | Multiplicity | Coupling Constant (J) |
| -OCF₂ - | ~ -85 to -95 | triplet | ³JFF ≈ 3-5 Hz |
| -CHF₂ | ~ -135 to -145 | doublet | ²JHF ≈ 53 Hz |
Table 4: Predicted ¹⁹F NMR Data.
The chemical shifts are highly sensitive to the electronic environment.[12][13] The -OCF₂- signal appears as a triplet due to coupling with the two fluorine atoms of the -CHF₂ group. The -CHF₂ signal appears as a large doublet due to coupling with the geminal proton (this coupling, ²JHF, should match the value from the ¹H spectrum) and will show fine structure if not proton-decoupled. This provides a direct, self-validating link between the ¹H and ¹⁹F spectra.
C. ¹³C NMR Spectroscopy – The Carbon Skeleton
Protocol: Acquire a proton-decoupled ¹³C NMR spectrum from the same sample.
Interpretation: A total of nine distinct carbon signals are expected. The key features are the chemical shifts of the carbonyl and aliphatic carbons, and the characteristic splitting of carbon signals due to C-F coupling.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) |
| -C OOH | ~167 | singlet |
| C 3-O | ~158 | triplet (small JCF) |
| C 1 | ~132 | singlet |
| Aromatic (C4, C5, C6) | ~120 - 130 | singlets |
| Aromatic (C2) | ~115 | singlet |
| -OC F₂- | ~118 | triplet (¹JCF ≈ 250 Hz) |
| -C HF₂ | ~110 | triplet (¹JCF ≈ 240 Hz) |
Table 5: Predicted ¹³C NMR Data (in DMSO-d₆).[8][14]
The carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), splitting them into triplets (for CF₂ groups). The aromatic carbon attached to the ether oxygen (C3) will also show smaller, long-range C-F coupling.[15]
D. 2D NMR Spectroscopy – Final Confirmation
Expertise & Experience: While the 1D spectra provide compelling evidence, 2D correlation experiments are essential to definitively link all the fragments. They provide an unambiguous map of the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will confirm the assignment of the aromatic C-H pairs and, crucially, will show a correlation between the proton signal at ~7.0 ppm and the carbon signal at ~110 ppm, definitively assigning them to the -CHF₂ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, establishing the connectivity between the identified fragments.
Key Expected HMBC Correlations:
-
Aromatic H4/H2 to C3: Confirms their position relative to the ether linkage.
-
Aromatic H2 to C-O CF₂: This is the critical correlation that proves the tetrafluoroethoxy group is attached to the C3 position of the benzoic acid ring.
-
Aromatic H2/H4 to C OOH: Confirms the position of the carboxylic acid group.
-
-C HF₂ proton to -O CF₂ carbon: Confirms the connectivity within the side chain.
Conclusion
The structural elucidation of this compound is achieved through a logical and synergistic application of modern spectroscopic techniques. HRMS confirms the elemental formula, IR spectroscopy identifies the core functional groups, and a comprehensive suite of 1D and 2D NMR experiments provides an irrefutable map of the atomic connectivity. Each step serves to validate the others, culminating in a complete and confident structural assignment. This rigorous, multi-faceted approach is the gold standard in chemical research, ensuring the integrity and reliability of scientific data for applications ranging from drug discovery to materials science.
References
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Mabatho, N., Nomngongo, P. N., & Ncube, S. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6682851. [Link]
-
Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901–1905. [Link]
-
Chekhova, G. N., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 85, 634–641. [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid. Retrieved from [Link]
-
Organic Letters. (2014). Supporting Information for an article. [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved from [Link]
-
JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
Chen, H., et al. (2020). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 4(1), 115-124. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates. Retrieved from [Link]
-
SpectraBase. (n.d.). m-Fluorobenzoic acid - Optional[19F NMR]. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Postnikov, P. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 183-195. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum of Benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 2,2,2-trifluoroethyl ester. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Buy this compound | 70126-48-6 [smolecule.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 6. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. rsc.org [rsc.org]
- 11. colorado.edu [colorado.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. azom.com [azom.com]
- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
The introduction of fluorinated functional groups into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance the biological activity and material characteristics of parent compounds. Among the various fluorinated substituents, the 1,1,2,2-tetrafluoroethoxy group offers a compelling combination of electronic effects and conformational constraints.
This guide provides a comprehensive overview of the synthetic pathways to 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a valuable fluorinated building block. This compound serves as a crucial intermediate in the development of novel pharmaceuticals and advanced materials. We will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol for a plausible and efficient route, and discuss the underlying chemical principles that govern these transformations.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a multi-step sequence that strategically addresses the reactivity of the functional groups on the starting material, 3-hydroxybenzoic acid. A direct tetrafluoroethoxylation of 3-hydroxybenzoic acid is challenging due to the acidic nature of the carboxylic acid proton, which can interfere with the basic conditions typically required for etherification.
Therefore, a more robust and widely applicable strategy involves a two-step process:
-
Protection of the Carboxylic Acid: The carboxylic acid group of 3-hydroxybenzoic acid is first protected as an ester, typically a methyl or ethyl ester. This is a common tactic in organic synthesis to temporarily mask the reactivity of a functional group, preventing it from participating in subsequent reactions. The Fischer esterification is a classic and efficient method for this transformation.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting ester is then subjected to a Williamson ether synthesis to introduce the 1,1,2,2-tetrafluoroethoxy moiety. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on a tetrafluoroethylating agent.
-
Deprotection of the Carboxylic Acid: The final step is the hydrolysis of the ester group to regenerate the carboxylic acid, yielding the target molecule.
This strategic approach ensures high yields and minimizes side reactions, making it a reliable method for the preparation of this compound.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-step process, starting from the readily available 3-hydroxybenzoic acid.
HO-C₆H₄-COOH + CH₃OH --[H₂SO₄]--> HO-C₆H₄-COOCH₃ + H₂O
HO-C₆H₄-COOCH₃ + Base + HCF₂CF₂-LG --> HCF₂CF₂O-C₆H₄-COOCH₃ --[NaOH, H₂O]--> HCF₂CF₂O-C₆H₄-COOH (where LG is a leaving group)
An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety can substantially modulate the physicochemical and pharmacokinetic properties of parent molecules, including lipophilicity, metabolic stability, and pKa. This guide details the compound's nomenclature, physicochemical properties, synthesis methodologies, spectral characterization, and known applications, with a particular focus on its utility in drug discovery and development.
Compound Identification and Core Properties
IUPAC Name: this compound
This compound is structurally characterized by a benzoic acid core with a 1,1,2,2-tetrafluoroethoxy group substituted at the meta-position of the benzene ring.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 70126-48-6 |
| Molecular Formula | C₉H₆F₄O₃ |
| Molecular Weight | 238.14 g/mol |
| InChI | InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) |
| InChIKey | KXSUHQSIHGQDQV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O |
Physicochemical Properties
The introduction of the tetrafluoroethoxy group imparts unique properties to the benzoic acid scaffold.
| Property | Value | Source |
| Melting Point | 122-126 °C (lit.) | [1] |
| Appearance | Solid | [1] |
| pKa | (Predicted) | - |
| LogP | (Predicted) | - |
| Solubility | Insoluble in water | [2] |
The fluorine atoms' high electronegativity and the stability of the C-F bond contribute to increased metabolic stability and can influence the acidity of the carboxylic group and the overall lipophilicity of the molecule.
Synthesis Methodologies
The synthesis of this compound is not extensively detailed in readily available literature. However, based on fundamental organic chemistry principles and related transformations, two primary synthetic routes are proposed: Williamson Ether Synthesis and Nucleophilic Aromatic Substitution.
Proposed Synthesis Route 1: Williamson Ether Synthesis
This classical method for ether formation involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6] In the context of synthesizing the target compound, this would involve the deprotonation of a 3-hydroxybenzoic acid derivative followed by reaction with a tetrafluoroethylating agent.
Conceptual Workflow: Williamson Ether Synthesis
Caption: Conceptual workflow for the Williamson ether synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Esterification of 3-Hydroxybenzoic Acid: To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours. After cooling, neutralize the solution and extract the methyl 3-hydroxybenzoate with an organic solvent. Purify by column chromatography.
-
Ether Synthesis: To a solution of methyl 3-hydroxybenzoate in an aprotic polar solvent like DMF, add sodium hydride portion-wise at 0 °C.[7] Allow the mixture to stir until hydrogen evolution ceases. Then, add a suitable 1,1,2,2-tetrafluoroethylating agent (e.g., 1-iodo-1,1,2,2-tetrafluoroethane). The reaction may require heating to proceed to completion.
-
Hydrolysis: The resulting methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate is then hydrolyzed using an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to yield the final product.
Proposed Synthesis Route 2: Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution (SNA) offers an alternative pathway, particularly if a suitably activated 3-halobenzoic acid derivative is available.[1][8][9] The presence of an electron-withdrawing group (like the carboxylic acid or an ester) can facilitate the displacement of a halide by an alkoxide.
Conceptual Workflow: Nucleophilic Aromatic Substitution
Caption: Conceptual workflow for the SNAr synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Preparation of Sodium 1,1,2,2-tetrafluoroethoxide: In a flame-dried flask under an inert atmosphere, add sodium hydride to a solution of 1,1,2,2-tetrafluoroethanol in anhydrous DMF at 0 °C. Stir until gas evolution stops.
-
Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add methyl 3-fluorobenzoate (or another suitable 3-halobenzoate). Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Hydrolysis: After completion, cool the reaction, quench with water, and extract the ester product. The crude ester is then subjected to basic hydrolysis followed by acidic workup as described in the Williamson ether synthesis protocol to afford the final carboxylic acid.
Spectroscopic and Analytical Data
Characterization of this compound is crucial for confirming its identity and purity. While a comprehensive set of publicly available spectra is limited, typical spectral features can be predicted.
Mass Spectrometry (MS)
A GC-MS spectrum is available for this compound. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 238.14. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the single proton on the tetrafluoroethoxy group. The aromatic protons would appear in the range of 7.0-8.5 ppm, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The proton of the -CHF₂ group will appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atoms, likely in the downfield region. The carboxylic acid proton will be a broad singlet, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be in the range of 165-185 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbon attached to the oxygen being more deshielded. The two carbons of the tetrafluoroethoxy group will be split by the attached fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch for the carboxylic acid will be centered around 3000 cm⁻¹.[10][11] A sharp C=O stretch for the carbonyl group will be present around 1700 cm⁻¹.[10] Strong C-F stretching bands will be observable in the fingerprint region, typically between 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Reactivity and Chemical Properties
The reactivity of this compound is primarily dictated by its two main functional groups: the carboxylic acid and the tetrafluoroethoxy-substituted aromatic ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, reduction to an alcohol, and conversion to an acid chloride. These reactions allow for the facile incorporation of this fluorinated moiety into larger, more complex molecules.
-
Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions. The directing effects of the meta-substituted carboxylic acid (deactivating) and ether (activating, ortho-, para-directing) groups will influence the regioselectivity of such reactions.
-
Tetrafluoroethoxy Group: This group is generally stable under many reaction conditions due to the strength of the C-F bonds.[2] It enhances the thermal and chemical stability of the molecule. Its strong electron-withdrawing nature influences the electron density of the aromatic ring and the acidity of the carboxylic acid.
Applications in Drug Discovery and Development
The unique properties conferred by the 1,1,2,2-tetrafluoroethoxy group make this compound an attractive building block for the synthesis of novel therapeutic agents. Fluorination is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.
-
Metabolic Stability: The C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug molecule by blocking sites of oxidative metabolism.
-
Lipophilicity and Bioavailability: The tetrafluoroethoxy group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the fluorinated substituent can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions and solubility.
-
Conformational Control: The steric bulk of the tetrafluoroethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.
While specific drug candidates derived from this compound are not prominently featured in the reviewed literature, its structural motif is found in various patented compounds, highlighting its utility as a versatile intermediate in the development of new chemical entities across different therapeutic areas.
Conclusion
This compound is a valuable fluorinated building block with significant potential for applications in drug discovery and materials science. Its synthesis, while not extensively documented, can be achieved through established synthetic methodologies. The unique combination of a reactive carboxylic acid handle and the property-modulating tetrafluoroethoxy group provides a powerful tool for chemists to design and synthesize novel molecules with enhanced properties. Further exploration of its reactivity and application in the synthesis of bioactive compounds is warranted.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrafluoroethylene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Benzoic acid [webbook.nist.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a compound of interest, featuring a complex interplay of electronic effects on a substituted aromatic system. This guide provides a comprehensive analysis and prediction of its proton (¹H) NMR spectrum, explains the causality behind spectral features, and outlines a robust protocol for experimental verification. The principles discussed herein serve as a foundational approach for the structural elucidation of similarly complex small molecules.[2]
Section 1: Molecular Structure and Proton Environments
The structure of this compound is defined by a benzene ring with two substituents at the 1 and 3 positions: a carboxylic acid group (-COOH) and a tetrafluoroethoxy group (-OCHF₂CF₂-). These substituents exert significant electronic influence on the molecule's six unique proton environments.
The carboxylic acid group is strongly electron-withdrawing through both induction and resonance, significantly deshielding nearby protons. The tetrafluoroethoxy group presents a more complex scenario. While the ether oxygen can donate electron density via resonance, the powerful inductive electron-withdrawing effect of the four fluorine atoms dominates, rendering the entire substituent a potent deactivating group. This combined deshielding effect is critical to predicting the chemical shifts of the aromatic protons.
Below is a diagram illustrating the molecule and its distinct proton environments, which form the basis of our spectral prediction.
Caption: Molecular structure with labeled proton environments.
Section 2: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent proton environments. The analysis of each signal's chemical shift, integration, and multiplicity provides a complete structural fingerprint.
Signal A: Carboxylic Acid Proton (-COOH)
-
Predicted Chemical Shift (δ): 10.0 - 13.0 ppm. The proton of a carboxylic acid is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its direct attachment to an electronegative oxygen atom.[3][4] Its chemical shift is often concentration-dependent and can be found in a wide range, typically far downfield.[3][5][6]
-
Integration: 1H.
-
Multiplicity: Broad Singlet (s). This proton typically does not couple with other protons in the molecule. The signal often appears broad due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species.[4][7]
Signal B: Tetrafluoroethoxy Proton (-OCHF₂)
-
Predicted Chemical Shift (δ): 5.9 - 6.5 ppm. This proton is attached to a carbon that is bonded to an oxygen atom and two fluorine atoms. This environment is highly deshielded. The signal for a similar -CHF- group has been noted at 6.05 ppm.[8]
-
Integration: 1H.
-
Multiplicity: Triplet of Triplets (tt). This complex splitting pattern arises from coupling to two sets of non-equivalent fluorine atoms (¹⁹F, I=½).
-
Geminal Coupling (²J_HF_): The proton is split into a triplet by the two adjacent fluorine atoms on the same carbon (Cβ).
-
Vicinal Coupling (³J_HF_): Each peak of that triplet is further split into a smaller triplet by the two fluorine atoms on the neighboring carbon (Cα).
-
Signals C, D, E, F: Aromatic Protons (-C₆H₄-)
The chemical shifts of the four aromatic protons are dictated by their position relative to the two electron-withdrawing substituents. Protons ortho and para to these groups are shifted further downfield than those in meta positions.[9][10]
-
Signal C (H-2): Predicted Chemical Shift (δ): ~8.2 ppm. This proton is ortho to the strongly deshielding -COOH group and meta to the -OCHF₂CF₂ group. It is expected to be the most downfield of the aromatic signals. It will be coupled to H-4 (meta) and H-6 (para). The para coupling is often unresolved, so it will likely appear as a narrow multiplet or a doublet with a small meta coupling constant.
-
Signal F (H-6): Predicted Chemical Shift (δ): ~8.0 ppm. This proton is also ortho to the -COOH group and will be strongly deshielded. It is coupled to H-5 (ortho) and will appear as a doublet of doublets (dd) or a triplet if the coupling to H-4 (meta) is resolved.
-
Signal D (H-4): Predicted Chemical Shift (δ): ~7.8 ppm. Positioned ortho to the -OCHF₂CF₂ group and para to the -COOH group, this proton is also significantly deshielded. It is coupled to H-5 (ortho) and H-2 (meta), and will likely appear as a doublet of doublets (dd).
-
Signal E (H-5): Predicted Chemical Shift (δ): ~7.6 ppm. Being meta to both substituents, this proton is the least deshielded of the aromatic protons and will appear at the most upfield position in the aromatic region. It is coupled to H-4 (ortho) and H-6 (ortho), and should appear as a triplet (t), assuming the ortho coupling constants (³J_HH_) are similar.[11]
Summary of Predicted Spectral Data
| Signal Label | Proton Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J) in Hz |
| A | -COOH | 10.0 - 13.0 | 1H | Broad Singlet (s) | N/A |
| B | -OCF₂CF₂H | 5.9 - 6.5 | 1H | Triplet of Triplets (tt) | ²J_HF_ (large), ³J_HF_ (small) |
| C | Aromatic H-2 | ~8.2 | 1H | Multiplet (m) or Doublet (d) | ⁴J_HH_ (meta) ≈ 1-3 |
| F | Aromatic H-6 | ~8.0 | 1H | Doublet of Doublets (dd) | ³J_HH_ (ortho) ≈ 7-10; ⁴J_HH_ (meta) ≈ 1-3 |
| D | Aromatic H-4 | ~7.8 | 1H | Doublet of Doublets (dd) | ³J_HH_ (ortho) ≈ 7-10; ⁴J_HH_ (meta) ≈ 1-3 |
| E | Aromatic H-5 | ~7.6 | 1H | Triplet (t) | ³J_HH_ (ortho) ≈ 7-10 |
Section 3: Experimental Protocol for ¹H NMR Spectrum Acquisition
To validate the predicted spectrum, a standardized experimental procedure is essential. The following protocol ensures high-quality, reproducible data.
Step-by-Step Methodology
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[11] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[12] d. Cap the NMR tube and invert several times to ensure the solution is homogeneous.
-
Instrument Setup and Data Acquisition: a. Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.[13] b. Perform standard tuning and matching of the probe for the ¹H nucleus. c. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. d. Set acquisition parameters: typically a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. e. Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Integrate all signals to determine the relative ratios of the protons. e. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
Section 4: Trustworthiness Through Self-Validation
-
Integration Consistency: The relative areas under the six predicted signals must conform to a 1:1:1:1:1:1 ratio, directly corresponding to the single proton responsible for each peak.
-
Coupling Constant (J) Reciprocity: Spin-spin coupling is a reciprocal interaction. For example, the ortho-coupling constant (³J_HH_) measured in the signal for H-5 must be identical to the coupling constant observed in the signals for its coupling partners, H-4 and H-6.[13] This "J-connectivity" confirms which protons are adjacent in the molecule.
-
Multiplicity Corroboration: The splitting pattern of each signal must obey the n+1 rule (for simple cases) and be consistent with the number of neighboring protons. The predicted triplet for H-5 is only possible if it has two ortho-neighbors, confirming its position between H-4 and H-6.
When all these conditions are met, the spectral interpretation is internally validated, providing a high degree of confidence in the assigned structure.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex yet highly informative, with six distinct signals reflecting the molecule's low symmetry and the strong electronic effects of its substituents. The characteristic downfield signals of the carboxylic acid and tetrafluoroethoxy protons, combined with a well-resolved pattern of four unique aromatic protons, provide a definitive fingerprint for structural confirmation. By following a rigorous experimental protocol and applying the principles of self-validating interpretation, researchers can confidently use ¹H NMR to characterize this and other complex aromatic compounds with high fidelity.
References
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
- Explain the principles and applic
- Chemical Shift in 1H NMR. Chemistry LibreTexts.
- 1H NMR Spectroscopy. Slideshare.
- NMR Coupling Constants.
- 1H NMR Spectroscopy: Principles and Applic
- 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.
- 1H–1H Coupling in Proton NMR. ACD/Labs.
- Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- Chemical shifts. UCL.
- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- NMR Spectroscopy. BYJU'S.
- ¹H NMR Spectra and Interpret
- Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?
- Benzoic Acid ¹H NMR Spectrum.
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
- Spectroscopy of Arom
- NMR spectroscopy of products based on tetrafluoroethylene oxide. Fluorine notes.
Sources
- 1. byjus.com [byjus.com]
- 2. popai.pro [popai.pro]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 8. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. acdlabs.com [acdlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is crafted for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale. We will delve into the theoretical principles governing the ¹³C NMR spectrum of this fluorinated compound, predict chemical shifts and coupling constants, present a robust experimental protocol, and interpret the resulting spectral data. The guide is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity and practical utility in the laboratory.
Introduction: The Structural Significance of Fluorinated Benzoic Acids
This compound belongs to a class of compounds that are pivotal in modern drug discovery and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 1,1,2,2-tetrafluoroethoxy group (-OCH₂CF₃) is a particularly interesting moiety, imparting unique electronic and conformational effects.
¹³C NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing a detailed map of the carbon framework.[1][2] For fluorinated compounds, ¹³C NMR is especially powerful due to the presence of carbon-fluorine (C-F) spin-spin coupling, which provides a wealth of structural information through the number of bonds separating the coupled nuclei.[3][4] This guide will systematically dissect the ¹³C NMR spectrum of this compound, enabling unambiguous characterization.
Predicting the ¹³C NMR Spectrum: Chemical Shifts and C-F Coupling
The ¹³C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronegativity of substituents and resonance effects, while the multiplicities of the signals for the tetrafluoroethoxy group will be dictated by C-F coupling. Aromatic carbons also exhibit long-range C-F coupling.[5]
The Aromatic Region (110-170 ppm)
The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating, yet inductively withdrawing, tetrafluoroethoxy group. Aromatic carbons typically resonate between 120-150 ppm.[6]
-
C1 (ipso-COOH): This carbon, directly attached to the carboxylic acid, is expected to be deshielded and appear around 131-134 ppm. For comparison, the ipso-carbon in 3-ethoxybenzoic acid is predicted to be around 131 ppm.[7]
-
C3 (ipso-O): The carbon bearing the tetrafluoroethoxy group will be significantly deshielded due to the electronegativity of the oxygen atom, likely appearing in the range of 158-160 ppm.[7]
-
C2, C4, C5, C6: The remaining aromatic protons will have distinct chemical shifts due to the asymmetrical substitution pattern.[6][8] We can predict their approximate positions based on substituent effects. The electron-withdrawing nature of the substituents will generally shift these carbons downfield compared to benzene (128.5 ppm).
The Carboxylic Acid Carbon (~165-175 ppm)
The carbonyl carbon of the carboxylic acid is highly deshielded due to the two electronegative oxygen atoms and will appear significantly downfield. In benzoic acid itself, this carbon appears around 172.8 ppm.[9] A similar range of 167-174 ppm is observed for other benzoic acid derivatives.[10]
The Tetrafluoroethoxy Group
This is the most structurally informative region due to the pronounced C-F coupling.
-
-O-CF₂-CF₂H: The two carbons of the tetrafluoroethoxy group will be split by the attached fluorine atoms.
-
-O-CF₂-: This carbon will appear as a triplet due to coupling with the two adjacent fluorine atoms (¹JCF). The chemical shift will be significantly downfield due to the attached oxygen and two fluorines.
-
-CF₂H: This carbon will appear as a triplet of doublets (or a doublet of triplets) due to coupling with the two geminal fluorines (¹JCF) and the single terminal proton (¹JCH). It will also be significantly downfield.
-
Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=O | 167 - 175 | Singlet | - |
| C3 | 158 - 160 | Triplet (small) | ⁴JCF ≈ 2-4 Hz |
| C1 | 131 - 134 | Singlet | - |
| Aromatic CH | 115 - 135 | Multiplets with small C-F couplings | ⁿJCF ≈ 1-9 Hz[5][11] |
| -O-C F₂- | 120 - 130 | Triplet | ¹JCF ≈ 240-260 Hz |
| -C F₂H | 110 - 120 | Triplet of Doublets | ¹JCF ≈ 240-260 Hz, ¹JCH ≈ 150-170 Hz |
Note: These are predicted values and may vary based on the solvent and experimental conditions. Data is inferred from related compounds and general principles of NMR spectroscopy.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Data
The following protocol is designed to yield a high-resolution ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. Deuterated chloroform (CDCl₃) can also be used.[7]
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30-degree pulse experiment for quantitative ¹³C NMR. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient time to allow for the decay of the FID, ensuring good resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for full relaxation of the carbon nuclei, particularly quaternary carbons, for more accurate integration. |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 250 ppm (0-250 ppm) | A wide spectral width is necessary to encompass all carbon signals, from the aliphatic to the carbonyl region. |
| Decoupling | Proton broadband decoupling | Simplifies the spectrum by removing C-H couplings, resulting in single peaks for each carbon (unless coupled to fluorine).[12] |
Data Interpretation and Structural Verification
A systematic approach to interpreting the acquired ¹³C NMR spectrum is crucial for accurate structural assignment.
Workflow for Spectral Analysis
Caption: Workflow for ¹³C NMR analysis of this compound.
Key Spectral Features for Confirmation
-
Peak Count: The presence of nine distinct signals confirms the number of unique carbon environments.
-
Chemical Shift Regions:
-
A downfield signal between 165-175 ppm is characteristic of the carboxylic acid carbon.
-
Signals in the 110-160 ppm range correspond to the aromatic and highly fluorinated carbons.
-
-
C-F Coupling Patterns: The observation of large one-bond C-F coupling constants (¹JCF) and smaller long-range couplings (ⁿJCF) is definitive proof of the tetrafluoroethoxy group and its position on the aromatic ring. The characteristic triplet and triplet of doublets for the -CF₂- carbons are key identifiers.
Advanced NMR Techniques for Deeper Insight
For complex molecules or to resolve ambiguities, advanced NMR experiments can be employed.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups, which can aid in assigning the aromatic signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing unambiguous C-H assignments.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons over two or three bonds, which is invaluable for piecing together the molecular structure and confirming the connectivity of the substituents to the aromatic ring.[2]
Caption: Relationship between molecular structure and key NMR techniques.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its unequivocal structural characterization. By understanding the interplay of substituent effects on chemical shifts and the characteristic patterns of carbon-fluorine coupling, researchers can confidently interpret the spectrum. The experimental protocol and data analysis workflow presented in this guide provide a robust framework for obtaining high-quality data and ensuring the scientific integrity of the structural assignment. This in-depth understanding is critical for professionals in drug development and materials science who rely on precise molecular characterization to advance their research.
References
-
PubChem. (n.d.). 3-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 10363–10371. [Link]
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
- Hansen, P. E., & Wray, V. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160.
-
SpectraBase. (n.d.). 3-Hydroxy-benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc, 2022(7), 1-15.
-
The Chemistry Tutor. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para-xylene?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC. Retrieved from [Link]
-
SpectraBase. (n.d.). m-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Retrieved from [Link]
-
University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 3-Ethoxybenzoicacid | C9H10O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1.... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. 13C NMR spectra (in 1,1,2,2,-tetrachloroethane-d2 at 110.... Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). Benzoic acid, 2,2,2-trifluoroethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westmont.edu [westmont.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
FT-IR spectrum of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
An In-Depth Technical Guide to the FT-IR Spectrum of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a molecule of interest in medicinal chemistry and material science, understanding its structural features is paramount. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive technique for confirming the molecular structure and identifying key functional groups. This document details the theoretical principles of the analysis, presents a robust experimental protocol for acquiring high-quality spectra, and offers an in-depth interpretation of the characteristic vibrational bands. The analysis is grounded in established spectroscopic principles, providing researchers with the necessary framework to verify compound identity, assess purity, and ensure quality control in a laboratory or manufacturing setting.
Introduction
This compound (Molecular Formula: C₉H₆F₄O₃, Molecular Weight: 238.14 g/mol ) is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a benzoic acid core, an aryl ether linkage, and a highly fluorinated ethoxy tail, makes it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. The presence and correct arrangement of its three key functional moieties—the carboxylic acid, the aromatic ring, and the tetrafluoroethoxy group—are critical to its function.
FT-IR spectroscopy is an indispensable analytical tool for the structural elucidation of such molecules.[4] The technique measures the interaction of infrared radiation with the sample, causing vibrations (stretching, bending) of specific chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), producing a unique spectral "fingerprint" that allows for its unambiguous identification.[5] This guide will predict and dissect the FT-IR spectrum of this compound, assigning each major absorption band to its corresponding molecular vibration.
Fundamentals of FT-IR Spectroscopic Analysis
Infrared spectroscopy is based on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energy of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, and the amplitude of its vibration increases. An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).
The spectrum is typically divided into two main regions:
-
Functional Group Region (4000–1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, C=O, C-H).[6]
-
Fingerprint Region (1500–400 cm⁻¹): This region contains a complex pattern of absorptions arising from the intricate vibrations of the entire molecule. It is unique to each compound and serves as a "fingerprint" for identification.[5][6]
Experimental Methodology
To obtain a high-quality FT-IR spectrum of a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity, speed, and minimal sample preparation.[7][8][9]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.[10]
-
Sample: this compound, solid powder (Melting Point: 122-126 °C).[1][11]
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Data Acquisition Protocol
-
Background Collection: Before analyzing the sample, a background spectrum is collected. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing for its digital removal from the final sample spectrum.
-
Sample Application: A small amount of the powdered this compound is placed directly onto the diamond ATR crystal.
-
Pressure Application: A built-in pressure clamp is used to ensure firm, uniform contact between the solid sample and the crystal surface. This is critical because the IR beam's evanescent wave only penetrates a few microns into the sample.[9][12]
-
Spectrum Collection: The spectrum is acquired using the following parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning: After analysis, the crystal surface is thoroughly cleaned with isopropanol and a soft wipe to prevent cross-contamination.
Diagram: Experimental Workflow for ATR-FTIR Analysis
Caption: Workflow for obtaining an FT-IR spectrum using an ATR accessory.
Spectral Analysis and Interpretation
The structure of this compound dictates its expected FT-IR spectrum. Key absorptions will arise from the carboxylic acid, the substituted benzene ring, the aryl ether linkage, and the C-F bonds.
Diagram: Structure of this compound
Caption: Key functional groups of the target molecule.
Detailed Peak Assignment
The following table summarizes the predicted prominent absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity & Description |
| 3300–2500 | O–H Stretch | Carboxylic Acid | Strong, very broad |
| ~3050 | C–H Stretch | Aromatic | Medium to weak, sharp |
| ~2980 | C–H Stretch | -CHF₂ | Medium to weak, sharp |
| 1710–1680 | C=O Stretch | Carboxylic Acid (Dimer) | Very Strong, sharp |
| ~1600, ~1585, ~1480 | C=C Stretch | Aromatic Ring | Medium to strong, sharp |
| ~1300–1200 | C–O Stretch (asymmetric) | Aryl Ether & C-F Stretch | Strong, complex region |
| ~1250 | C-O Stretch | Aryl Ether | Strong |
| 1200-1100 | C-F Stretch | -CF₂- | Very Strong |
| ~1070 | C–O Stretch (symmetric) | Aryl Ether | Strong |
| ~920 | O–H Bend (out-of-plane) | Carboxylic Acid (Dimer) | Medium, broad |
| 900–675 | C–H Bend (out-of-plane) | Aromatic (meta-subst.) | Strong |
In-Depth Analysis of Key Regions
-
O–H Stretching Region (3300–2500 cm⁻¹): The most diagnostic feature of a carboxylic acid is an extremely broad absorption band for the O–H stretch.[13][14][15] Its significant breadth is a direct result of strong intermolecular hydrogen bonding, which causes the carboxylic acid molecules to exist as stable dimers in the solid state. This broad peak will likely overlap the sharper aromatic C-H stretching peaks.[16][17]
-
C=O Stretching Region (1710–1680 cm⁻¹): A very strong and sharp absorption band is expected here, characteristic of the carbonyl (C=O) group in a hydrogen-bonded carboxylic acid dimer.[13][15] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated aliphatic acid. This is one of the most intense peaks in the entire spectrum.
-
Aromatic Region (1600–1450 cm⁻¹): The presence of the benzene ring will give rise to several sharp, medium-intensity peaks due to C=C bond stretching vibrations within the ring.[18][19][20][21] Bands are typically observed near 1600 cm⁻¹ and 1500-1400 cm⁻¹. Further strong absorptions between 900-675 cm⁻¹ due to C-H out-of-plane bending are indicative of the substitution pattern.
-
C–O and C–F Stretching Region (1350–1000 cm⁻¹): This area of the spectrum will be complex due to the overlap of several strong absorptions.
-
Aryl Ether C-O Stretch: Aryl alkyl ethers typically show two distinct, strong C-O stretching bands.[22][23] An asymmetric stretch is expected near 1250 cm⁻¹ and a symmetric stretch near 1070 cm⁻¹.[24]
-
Carboxylic Acid C-O Stretch: The C-O single bond stretch of the carboxylic acid group also appears in this region, typically between 1320-1210 cm⁻¹.[15]
-
C-F Stretch: Carbon-fluorine bonds produce very intense absorption bands. The multiple C-F bonds of the tetrafluoroethoxy group will result in one or more very strong peaks in the 1200-1100 cm⁻¹ range.[25][26]
-
The confluence of these strong C-O and C-F bands will create a prominent, complex pattern that is highly characteristic of the molecule's fluoroalkoxy-aromatic structure.
Applications in Research and Quality Control
The FT-IR spectrum serves as a critical quality control metric in drug development and chemical synthesis.
-
Identity Confirmation: By comparing the acquired spectrum of a synthesized batch against a reference spectrum, one can rapidly confirm the identity of the compound. The fingerprint region (1500–400 cm⁻¹) is particularly crucial for this, as its unique pattern definitively confirms the molecule's overall structure.[6]
-
Purity Assessment: The absence of extraneous peaks indicates high purity. For instance, the absence of a broad O-H band around 3400 cm⁻¹ would rule out significant water contamination. The presence of unexpected carbonyl peaks could indicate impurities from starting materials or side-products.
-
Reaction Monitoring: During synthesis, FT-IR can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups, providing real-time insight into reaction progress.
Conclusion
The is defined by a set of highly characteristic absorption bands. The very broad O-H stretch above 2500 cm⁻¹ and the intense C=O stretch around 1700 cm⁻¹ unambiguously confirm the carboxylic acid moiety. The complex and intense series of absorptions between 1350 cm⁻¹ and 1000 cm⁻¹ provides definitive evidence of the aryl ether linkage and the tetrafluoroethoxy group. Finally, peaks associated with the aromatic ring confirm the core structure. When used correctly, FT-IR spectroscopy provides a powerful, efficient, and reliable method for the structural verification and quality assessment of this important chemical compound.
References
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
I-Cem Solutions. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Interpret An FTIR Spectrum? [Video]. YouTube. Retrieved from [Link]
-
Smith, B. C. (2016). A Process for Successful Infrared Spectral Interpretation. Spectroscopy, 31(1), 28-34. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Vvchem Chemical Network. (n.d.). 3-(1,1,2,2,-Tetrafluoroethoxy)benzoic acid. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the fluorocarbon gases identified in TFE continuous.... Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ir absorption spectroscopy of fluorocarbon molecules in. Retrieved from [Link]
-
University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. Retrieved from [Link]
Sources
- 1. 3-(1,1,2,2-四氟乙氧基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. azooptics.com [azooptics.com]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 3-(1,1,2,2,-Tetrafluoroethoxy)benzoic acid CAS No 70126-48-6 - Focus Synthesis LLC [vvchem.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This document will delve into the core principles of its ionization and fragmentation, offering both theoretical predictions and practical, field-proven methodologies.
Physicochemical Properties and Analytical Considerations
A foundational understanding of the analyte's properties is paramount in selecting the appropriate analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₃ | |
| Molecular Weight | 238.14 g/mol | |
| Melting Point | 122-126 °C | |
| Structure | ||
| F₂CHCF₂OC₆H₄CO₂H |
The presence of a carboxylic acid group makes this compound amenable to both gas chromatography (with derivatization) and liquid chromatography. The highly electronegative tetrafluoroethoxy group significantly influences the molecule's fragmentation pattern and chromatographic behavior.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization of the polar carboxylic acid is necessary to improve volatility and chromatographic peak shape.[1] Trimethylsilylation is a common and effective derivatization strategy for benzoic acids.[2]
Derivatization Protocol: Trimethylsilylation
This protocol outlines a standard procedure for the trimethylsilylation of this compound for GC-MS analysis.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Ethyl Acetate (GC grade)
-
2 mL glass vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL glass vial.
-
Add 100 µL of anhydrous pyridine to dissolve the standard.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Dilute the derivatized sample with ethyl acetate to the desired concentration for GC-MS analysis.
Predicted Electron Ionization (EI) Fragmentation
Upon electron ionization, the derivatized molecule will undergo fragmentation, providing a characteristic mass spectrum. The fragmentation is predicted to be initiated by the loss of a methyl group from the trimethylsilyl (TMS) derivative, a common fragmentation pathway for TMS esters.[3] The tetrafluoroethoxy group and the benzoic acid moiety will also contribute to the fragmentation pattern.
Based on the analysis of the GC-MS spectrum from SpectraBase, the following key fragments are observed:
| m/z | Proposed Fragment |
| 310 | [M]⁺ (TMS derivative) |
| 295 | [M - CH₃]⁺ |
| 209 | [M - COOTMS]⁺ |
| 147 | [C₆H₄COOTMS]⁺ |
| 101 | [CHF₂CF₂]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Caption: Predicted EI fragmentation of silylated this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers a powerful alternative for the analysis of this compound, particularly for complex matrices, as it often does not require derivatization.[4][5] Electrospray ionization (ESI) in negative ion mode is the preferred method for acidic compounds.
Analytical Workflow
The following diagram illustrates a typical LC-MS/MS workflow for the quantitative analysis of this compound.
Caption: General workflow for the LC-MS/MS analysis of the target analyte.
Recommended LC-MS/MS Protocol
This protocol provides a starting point for method development for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 237.0 | 193.0 | 15 |
| 237.0 | 136.0 | 25 |
Predicted ESI Fragmentation
In negative ESI mode, this compound will readily deprotonate to form the [M-H]⁻ ion at m/z 237.0. Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions.
The primary fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids. A subsequent fragmentation would involve the cleavage of the tetrafluoroethoxy group.
Caption: Predicted ESI fragmentation pathway for this compound.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The use of internal standards, calibration curves, and quality control samples is essential for ensuring the accuracy and precision of any quantitative analysis. For GC-MS, a deuterated analog of a similar benzoic acid derivative can be used as an internal standard. For LC-MS/MS, a ¹³C-labeled version of the analyte would be ideal, but a structurally similar fluorinated benzoic acid can also be employed.
Method validation should be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved using both GC-MS (with derivatization) and LC-MS/MS. The choice of technique will depend on the specific application, matrix complexity, and required sensitivity. The fragmentation patterns are predictable and dominated by cleavages associated with the carboxylic acid and the tetrafluoroethoxy moieties, providing a reliable basis for the development of robust and sensitive analytical methods.
References
-
Benzoic acid, 3-(1,1,2,2-tetrafluoroethoxy)-. SpectraBase. [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-6. [Link]
-
Zgoła-Grześkowiak, A., Grześkowiak, T., & Łobinski, R. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1425, 149-56. [Link]
-
Benzoic Acid, TMS derivative. NIST WebBook. [Link]
-
3-(Trifluoromethyl)benzoic acid. PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-9. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Płotka-Wasylka, J., Rutkowska, M., & Namieśnik, J. (2017). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Journal of the Brazilian Chemical Society, 28(8), 1439-1448. [Link]
Sources
- 1. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoic Acid, TMS derivative [webbook.nist.gov]
- 3. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Solubility of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid in Organic Solvents
Foreword: The Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, materials science, and chemical synthesis, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide is dedicated to providing an in-depth technical exploration of the solubility of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a molecule of significant interest due to its unique structural features. The presence of a tetrafluoroethoxy group on a benzoic acid scaffold imparts distinct electronic and lipophilic characteristics, making its interaction with various organic solvents a subject of practical importance.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip the reader with the foundational knowledge, theoretical framework, and experimental protocols necessary to determine and understand its solubility in a range of organic solvents.
Molecular Profile of this compound
A thorough understanding of the subject molecule is paramount to predicting and interpreting its solubility behavior.
Chemical Structure:
Sources
An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Moieties in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated building blocks highly sought after. 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS No. 70126-48-6) is a prime example of such a valuable synthetic intermediate. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and potential applications, offering a critical resource for researchers leveraging its unique properties.
Physicochemical Characteristics
This compound is a white to off-white solid at room temperature. The presence of the tetrafluoroethoxy group at the meta-position of the benzoic acid core significantly influences its electronic and steric properties.
| Property | Value | Source(s) |
| CAS Number | 70126-48-6 | [1] |
| Molecular Formula | C₉H₆F₄O₃ | [1] |
| Molecular Weight | 238.14 g/mol | [1] |
| Melting Point | 122-126 °C | [1] |
| Boiling Point | 127-128 °C | [2] |
| Density | 1.446 g/cm³ | [2] |
| Predicted pKa | ~3.9-4.1 | [3] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents such as ethanol, methanol, and dichloromethane.[4][5] |
Acidity and pKa
Solubility Profile
Consistent with its benzoic acid core, this compound is expected to be sparingly soluble in water but readily soluble in a range of organic solvents.[4][5] Its solubility in aqueous media is pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble benzoate salt. The tetrafluoroethoxy group enhances its lipophilicity, which can be advantageous for its use in organic synthesis and for improving the membrane permeability of derivative drug candidates.
Synthesis and Reactivity
The most common synthetic route to this compound involves the etherification of 3-hydroxybenzoic acid.
Figure 1: General synthetic scheme for this compound.
Proposed Detailed Synthesis Protocol
The following is a proposed, detailed experimental protocol based on established methodologies for the synthesis of related fluoroalkoxy benzoic acids.
Step 1: Etherification of 3-Hydroxybenzoic Acid
-
To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Slowly add a tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (triflate) or a similar reactive species (1.2 eq), to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Reactivity Profile
The reactivity of this compound is primarily dictated by the carboxylic acid group and the aromatic ring.
-
Esterification and Amide Bond Formation: The carboxylic acid can be readily converted to esters and amides using standard coupling reagents (e.g., DCC, EDC) or by conversion to the acid chloride followed by reaction with an alcohol or amine.
-
Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Electrophilic Aromatic Substitution: The tetrafluoroethoxy group is a meta-directing deactivator, meaning that electrophilic substitution reactions (e.g., nitration, halogenation) will primarily occur at the positions ortho and para to the carboxylic acid group and meta to the ether linkage.
Spectroscopic Characterization
While a complete set of experimental spectra is not publicly available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
-
Aromatic Protons: Four signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting complex coupling patterns (multiplets). The protons ortho to the carboxyl group will be the most downfield.
-
Tetrafluoroethoxy Proton: A triplet of triplets in the region of δ 6.0-6.5 ppm due to coupling with the adjacent fluorine atoms.
-
Carboxylic Acid Proton: A broad singlet far downfield (δ 10-13 ppm).
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the ether oxygen will be significantly downfield.
-
Tetrafluoroethoxy Carbons: Two signals, likely triplets, in the range of δ 110-130 ppm due to carbon-fluorine coupling.
Predicted Infrared (IR) Spectrum
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the range of 1680-1710 cm⁻¹.[6]
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the fingerprint region, typically between 1200 and 1300 cm⁻¹.
-
C-F Stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.
Mass Spectrum
A mass spectrum for this compound is available from SpectraBase.[7] The molecular ion peak ([M]⁺) would be observed at m/z 238. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (m/z 221) and the loss of the carboxyl group (m/z 193).
Applications in Drug Discovery and Development
The incorporation of fluoroalkoxy groups is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[8] The 1,1,2,2-tetrafluoroethoxy moiety, in particular, offers a balance of lipophilicity and electronic effects that can be beneficial for drug-target interactions.
Figure 2: Role of fluorinated building blocks in the drug discovery pipeline.
While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of novel therapeutic agents. The combination of the carboxylic acid handle for further derivatization and the metabolically robust fluoroalkoxy group makes it an attractive building block for targeting a wide range of biological targets.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible materials. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block for chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive carboxylic acid group and a metabolically stable, lipophilic tetrafluoroethoxy moiety provides a powerful tool for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its known and predicted characteristics to aid researchers in its effective utilization.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
- Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
- J. Phys. Org. Chem. (2019). Aqueous pKa values. J. Phys. Org. Chem., 32, e3940.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
Vvchem Chemical Network. (n.d.). 3-(1,1,2,2,-Tetrafluoroethoxy)benzoic acid. Retrieved from [Link]
-
克拉玛尔试剂. (n.d.). 3-(1,1,2,2,-Tetrafluoroethoxy)Benzoic Acid. Retrieved from [Link]
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
- Google Patents. (n.d.). US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof.
- Google Patents. (n.d.). US20100272660A1 - Cosmetic or pharmaceutical composition comprising a polycondensate, the said polycondensate and method of cosmetic treatment.
-
PubMed Central (PMC). (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US8062667B2 - Modified release formulations containing drug-ion exchange resin complexes.
- Google Patents. (n.d.). US6197348B1 - Taste masked liquid suspensions.
-
Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid. Retrieved from [Link]
Sources
- 1. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 2. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid in Medicinal Chemistry
Abstract
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid represents a largely unexplored chemical entity at the intersection of two powerful concepts in medicinal chemistry: the foundational benzoic acid scaffold and the strategic use of fluorine to modulate molecular properties. While direct research on this specific molecule is nascent, a systematic deconstruction of its structure allows for a hypothesis-driven exploration of its potential. This technical guide provides a comprehensive analysis of the constituent moieties—the benzoic acid core, the 1,1,2,2-tetrafluoroethoxy substituent, and their meta-orientation—to project a physicochemical profile and propose potential therapeutic applications. We outline a detailed, field-proven research and development workflow, from in silico modeling to in vitro validation and pharmacokinetic profiling, to equip researchers with a practical framework for investigating this and similar novel fluorinated molecules. This document serves as a roadmap for unlocking the potential of this compound in modern drug discovery.
Introduction: The Strategic Imperative of Fluorine in Drug Design
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Strategically placed fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate acidity (pKa) to optimize target engagement and cell permeability, and increase binding affinity to target proteins.[1][3]
This guide focuses on this compound, a molecule that, while not extensively documented in current literature, possesses a compelling combination of structural features. It marries the well-established benzoic acid scaffold, a core component of numerous approved drugs, with the less common 1,1,2,2-tetrafluoroethoxy group.[4][5] By dissecting the known roles of these components, we can construct a robust hypothesis about the molecule's potential and lay out a clear, actionable path for its scientific investigation.
Molecular Deconstruction and Predicted Physicochemical Profile
The therapeutic potential of any molecule is fundamentally linked to its physicochemical properties. Here, we analyze the key components of this compound to predict its behavior in a biological system.
The Benzoic Acid Core: A Privileged Scaffold with Inherent Challenges
The benzoic acid motif is a versatile and foundational scaffold in drug discovery, found in drugs ranging from anti-inflammatories to anticancer agents.[4][6] The carboxylic acid group is a potent hydrogen bond donor and acceptor, often serving as a critical anchor for binding to enzyme active sites or receptors.
However, the carboxylic acid moiety is also associated with significant liabilities, including:
-
Metabolic Instability: It is prone to metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive metabolites.[7][8]
-
Poor Membrane Permeability: At physiological pH, the carboxylic acid is typically ionized, which can limit its ability to passively diffuse across biological membranes.[8][9]
-
Toxicity: Idiosyncratic toxicities have been linked to the metabolism of some carboxylic acid-containing drugs.[7]
Medicinal chemists often seek to mitigate these issues through strategies like bioisosteric replacement, where the carboxylic acid is swapped for a surrogate with more favorable properties.[10][11] In the context of our target molecule, understanding these inherent properties is crucial for anticipating its pharmacokinetic profile.
The 1,1,2,2-Tetrafluoroethoxy Group: A Modulator of Potency and Pharmacokinetics
The 1,1,2,2-tetrafluoroethoxy (-OCHF-CHF₂) group is a powerful modulator. Its high electronegativity and the stability of its C-F bonds are predicted to confer several key properties.
-
Metabolic Stability: This fluorinated ether group is expected to be highly resistant to oxidative metabolism. Placing it on the aromatic ring could shield the ring from hydroxylation, a common metabolic pathway. This contrasts with a simple ethoxy group, which would be a primary site for O-dealkylation.[1][12]
-
Lipophilicity: Fluorination generally increases lipophilicity (logP).[13] The tetrafluoroethoxy group is expected to significantly increase the molecule's overall lipophilicity compared to an unsubstituted or hydroxy-substituted benzoic acid, which could enhance membrane permeability and partitioning into hydrophobic binding pockets.[14][15] However, the effect of complex fluoroalkyl groups can be nuanced, and experimental validation is essential.[16][17]
-
Acidity (pKa) Modulation: As a strongly electron-withdrawing group, the tetrafluoroethoxy substituent will decrease the electron density of the aromatic ring. This effect, transmitted to the carboxylic acid, will stabilize the carboxylate anion, thereby increasing the acidity of the molecule (i.e., lowering its pKa).[18][19] A lower pKa means the compound will be more ionized at physiological pH, which has complex implications for solubility, cell permeability, and receptor interaction.
The Meta-Substitution Pattern: Directing Interaction
The meta-orientation of the two functional groups is a critical determinant of the molecule's three-dimensional shape and electronic properties. This positioning influences how the molecule presents its functional groups to a biological target. Unlike para-substitution, which places the substituent directly opposite the carboxylic acid, or ortho-substitution, which places it adjacent, the meta-position provides a distinct vector for the bulky, lipophilic tetrafluoroethoxy group, potentially enabling it to access unique sub-pockets within a target protein.[20]
Predicted Physicochemical Properties Summary
Based on the analysis of its constituent parts, we can project a set of physicochemical properties for this compound. These values should be considered estimates to guide initial experimental design and require empirical validation.
| Property | Predicted Value/Characteristic | Rationale and Implication |
| Molecular Weight | 252.11 g/mol | Within the range typical for small molecule drugs ("Rule of Five"). |
| pKa | < 4.0 | The strong electron-withdrawing effect of the tetrafluoroethoxy group will lower the pKa relative to benzoic acid (pKa ~4.2), increasing ionization at pH 7.4. |
| cLogP | 3.0 - 4.0 | The fluoroalkoxy group significantly increases lipophilicity over benzoic acid (logP ~1.9). This may enhance membrane permeability but could also increase non-specific binding if too high. |
| Metabolic Stability | High | The C-F bonds are resistant to cleavage, and the ether moiety is shielded from O-dealkylation. The group may also block aromatic ring oxidation.[3] |
| Primary Pharmacophore | Carboxylic Acid | Expected to be the primary interaction point with targets, engaging in hydrogen bonding and electrostatic interactions. |
| Secondary Pharmacophore | Fluoroalkoxy Group | Acts as a lipophilic, metabolically stable group that can engage in hydrophobic interactions and potentially weak hydrogen bonds (via C-H). |
Hypothesized Therapeutic Applications
The predicted molecular properties suggest several promising avenues for investigation. The combination of a target-binding carboxylic acid and a metabolically robust, lipophilic tail makes this compound a candidate for targets where similar pharmacophores have proven successful.
-
Anti-Inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes. The benzoic acid could bind to the active site, while the lipophilic tetrafluoroethoxy group could occupy the hydrophobic channel, potentially conferring potency and selectivity.
-
Anticancer Agents: Benzoic acid derivatives have been explored as scaffolds for various anticancer therapies, including inhibitors of kinases and other enzymes.[5][6] The molecule could be investigated for activity against cancer cell lines, and its metabolic stability would be a significant advantage in this context.
-
Antiviral Agents: Novel benzoic acid esters have been identified as inhibitors of adenovirus infection by targeting viral DNA replication.[21] The unique electronic and steric profile of our target molecule could be explored in similar antiviral assays.
-
Metabolic Disorders: The carboxylic acid moiety is a feature of drugs targeting nuclear receptors or enzymes involved in lipid metabolism. The enhanced lipophilicity and stability could lead to improved cellular uptake and target engagement in this area.
A Proposed Research and Development Workflow
This section provides a detailed, step-by-step methodology for a comprehensive investigation of this compound.
Phase 1: In Silico Profiling and Target Identification
The initial phase uses computational tools to refine hypotheses and prioritize experimental resources. This avoids costly and time-consuming laboratory work on unpromising avenues.
Caption: Initial in silico workflow for property prediction and target prioritization.
Detailed Protocol: Molecular Docking
-
Preparation of the Ligand: Obtain the 3D structure of this compound. Assign partial charges and identify rotatable bonds.
-
Selection of Targets: Based on hypothesized applications, select relevant protein crystal structures from the Protein Data Bank (PDB). Examples: COX-2 (PDB: 5KIR), a relevant kinase like EGFR (PDB: 2J6M), or a nuclear receptor like PPARγ (PDB: 3DZY).
-
Preparation of the Receptor: Remove water molecules and co-crystallized ligands from the PDB file. Add hydrogen atoms and assign charges. Define the binding site (grid box) based on the location of the co-crystallized ligand.
-
Docking Simulation: Use software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's binding site. Generate multiple binding poses.
-
Analysis: Analyze the predicted binding poses. Score them based on binding energy and examine the key interactions (hydrogen bonds, hydrophobic contacts). A favorable pose would show the carboxylic acid interacting with key basic residues (e.g., Arginine, Lysine) in the active site.
Phase 2: Chemical Synthesis and In Vitro Validation
Assuming a "Go" decision from Phase 1, the next step is synthesis and biological testing.
Caption: Integrated workflow from chemical synthesis to lead identification.
Detailed Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) This protocol provides a robust method to determine the IC₅₀ value of the compound against the COX-2 enzyme.
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Reconstitute human recombinant COX-2 enzyme in the Tris-HCl buffer.
-
Prepare a solution of Arachidonic Acid (substrate) and a fluorogenic probe (e.g., ADHP) in DMSO.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series from this stock.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the Tris-HCl buffer.
-
Add 10 µL of the test compound dilutions (or DMSO for control).
-
Add 20 µL of Heme.
-
Add 10 µL of the COX-2 enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 10 µL of the Arachidonic Acid/ADHP substrate solution.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 15-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound stands as a promising, albeit uncharacterized, scaffold for medicinal chemistry exploration. By applying first principles of molecular design, we can project that the unique tetrafluoroethoxy substituent will confer high metabolic stability and modulate the lipophilicity and acidity of the benzoic acid core in a predictable manner. These properties make it a compelling candidate for development as an anti-inflammatory, anticancer, or antiviral agent, among other possibilities. The true potential of this molecule can only be unlocked through the systematic application of the computational and experimental workflows detailed in this guide. This structured approach, grounded in scientific integrity, provides a clear and efficient path from hypothesis to validated lead candidate, serving as a valuable template for the broader exploration of novel fluorinated chemical matter.
References
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. Available at: [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. Available at: [Link]
-
Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link]
-
Drug Hunter (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Horvath, A., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Available at: [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Chemcasts. Properties of 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. Chemcasts. Available at: [Link]
-
Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available at: [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Dias, L. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Patsnap Synapse (2024). What is Benzoic Acid used for?. Patsnap Synapse. Available at: [Link]
-
Carcenac, Y., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available at: [Link]
-
Isanbor, C., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available at: [Link]
-
Carcenac, Y., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. Available at: [Link]
-
Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]
-
de la Rosa-García, S. C., et al. (2021). Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. PubMed. Available at: [Link]
-
Dias, L. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
PubChem. 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane. PubChem. Available at: [Link]
-
Meltzer, P. C., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. PubMed - NIH. Available at: [Link]
-
PubChem. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. PubChem. Available at: [Link]
-
PubChem. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. PubChem. Available at: [Link]
-
matt_black (2023). Medicinal chemistry: adding substituents to increase/decrease activity. Chemistry Stack Exchange. Available at: [Link]
-
Andrade, C. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
MSD Manual Professional Edition. Drug–Receptor Interactions. MSD Manuals. Available at: [Link]
-
Manjari, R. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Open Access Journals. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. soci.org [soci.org]
- 13. mdpi.com [mdpi.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid as a building block in organic synthesis
An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis
Foreword: The Strategic Imperative of Fluorine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine is no longer a niche pursuit but a central pillar of molecular design. Organofluorine compounds constitute approximately 25-30% of all small-molecule drugs, a testament to the profound and predictable influence of fluorine on a molecule's physicochemical and biological properties.[1] The introduction of fluorinated moieties, such as the tetrafluoroethoxy group, can dramatically enhance metabolic stability, modulate lipophilicity and pKa, and improve receptor binding affinity.[2] This guide focuses on this compound, a building block that offers a unique combination of a versatile carboxylic acid handle and the influential tetrafluoroethoxy group, making it a valuable synthon for researchers, medicinal chemists, and drug development professionals.
Core Characteristics of this compound
This compound is a crystalline solid at room temperature. Its structure marries the reactivity of a classic benzoic acid with the unique electronic properties conferred by the -OCF₂CF₂H group. This substituent is a bioisostere for other functionalities and provides a distinct electronic and conformational signature compared to more common groups like trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃).
| Property | Value | Source(s) |
| CAS Number | 70126-48-6 | [3] |
| Molecular Formula | C₉H₆F₄O₃ | [3][4] |
| Molecular Weight | 238.14 g/mol | [3][4] |
| Melting Point | 122-126 °C | [3][5] |
| Appearance | White to off-white solid | [4] |
| SMILES | OC(=O)c1cccc(OC(F)(F)C(F)F)c1 | [3] |
| InChI Key | KXSUHQSIHGQDQV-UHFFFAOYSA-N | [3][4] |
Synthesis of the Building Block: A Plausible and Scalable Route
While numerous suppliers offer this compound, understanding its synthesis is crucial for appreciating its cost, purity, and potential byproducts. A common and robust strategy for preparing fluoroalkoxy aromatics involves the Williamson ether synthesis, starting from a corresponding phenol. To prevent self-esterification and other side reactions, the carboxylic acid is typically protected as an ester during the etherification step.
Proposed Synthetic Pathway
The synthesis can be efficiently achieved in two primary steps:
-
Etherification: Reaction of an ethyl 3-hydroxybenzoate with tetrafluoroethylene gas in the presence of a base.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from ethyl 3-hydroxybenzoate.
Step 1: Synthesis of Ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
-
Reagents:
-
Ethyl 3-hydroxybenzoate (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrafluoroethylene (TFE) gas
-
-
Procedure:
-
To a high-pressure reactor, add ethyl 3-hydroxybenzoate and anhydrous potassium carbonate.
-
Evacuate and backfill the reactor with nitrogen gas three times.
-
Add anhydrous DMF via cannula.
-
Stir the suspension at 80 °C for 30 minutes.
-
Cool the reactor to 0 °C, evacuate, and carefully introduce tetrafluoroethylene (TFE) gas to the desired pressure.
-
Allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reactor, vent excess TFE gas safely, and quench the reaction mixture by pouring it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate ester.
-
Step 2: Saponification to this compound
-
Reagents:
-
Ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol/Water (1:1 mixture)
-
Hydrochloric acid (HCl), 2M
-
-
Procedure:
-
Dissolve the ester intermediate in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide pellets and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of 2M HCl. A white precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under high vacuum to afford the pure this compound.
-
Core Applications in Synthetic Transformations
The true utility of a building block is defined by its reactivity. This compound offers two primary sites for chemical modification: the carboxylic acid group and the aromatic ring.
Amide Bond Formation: The Gateway to Bioactive Molecules
Amide bond formation is arguably the most common reaction in medicinal chemistry.[6] The carboxylic acid of our building block can be readily coupled with a diverse range of amines to generate libraries of compounds for biological screening.
Causality in Reagent Selection: The choice of coupling reagent is critical and depends on the amine's properties.
-
For simple, unhindered amines: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure are effective and cost-efficient.
-
For hindered amines or electron-deficient anilines: More potent uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are preferred to overcome the lower reactivity.[7] These reagents generate highly activated esters in situ, driving the reaction to completion.
Caption: General workflow for amide bond formation.
Detailed Protocol: HATU-Mediated Amide Coupling
-
Objective: To couple this compound with a representative amine.
-
Reagents:
-
This compound (1.0 eq)
-
Amine hydrochloride salt (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
DMF, anhydrous
-
-
Procedure:
-
In a nitrogen-flushed round-bottom flask, dissolve the benzoic acid, amine salt, and HATU in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by LC-MS or TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization to obtain the final amide.
-
Esterification: Modulating Properties and Creating Prodrugs
Esterification is another key transformation, often used to create prodrugs that improve a compound's oral bioavailability or to serve as intermediates for further reactions.[8] The Fischer esterification provides a direct and scalable method.[9]
Detailed Protocol: Fischer Esterification
-
Objective: To synthesize the methyl ester of the title compound.
-
Reagents:
-
This compound (1.0 eq)
-
Methanol (large excess, acts as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)
-
-
Procedure:
-
Suspend the benzoic acid in methanol in a round-bottom flask.
-
Carefully add the concentrated sulfuric acid dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours, monitoring by TLC.[9]
-
After cooling, remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[9]
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified if necessary.
-
Case Study: The (Tetrafluoroethoxy)phenyl Motif in Agrochemicals
While direct pharmaceutical applications of this compound are proprietary or still emerging, the strategic importance of the core (1,1,2,2-tetrafluoroethoxy)phenyl unit is clearly demonstrated in the agrochemical sector. A key intermediate in the synthesis of the insecticide Hexaflumuron is 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline .[1][10]
Hexaflumuron is a benzoylphenylurea insecticide that functions by inhibiting chitin synthesis in insects.[1] The synthesis of its aniline intermediate showcases an industrial-scale application of introducing the tetrafluoroethoxy group onto an aromatic ring.[1][10] This is typically achieved by reacting 4-amino-2,6-dichlorophenol with tetrafluoroethylene.[10][11]
The inclusion of the tetrafluoroethoxy group in this context is deliberate. It significantly increases the lipophilicity of the molecule, which is critical for its penetration through the waxy cuticle of insects and for its environmental persistence. This case study underscores the value of the tetrafluoroethoxy moiety for tuning molecular properties for a specific, high-value application, providing a strong rationale for exploring its inclusion in other bioactive molecules, including pharmaceuticals.
Conclusion and Future Outlook
This compound is more than just another fluorinated reagent; it is a strategically designed building block that provides a reliable entry point into novel chemical space. Its carboxylic acid function serves as a robust handle for well-established synthetic transformations like amidation and esterification, while the tetrafluoroethoxy group offers a nuanced tool for modulating pharmacokinetic and pharmacodynamic properties. As researchers continue to push the boundaries of medicinal chemistry and materials science, the demand for building blocks that offer unique and advantageous property profiles will only grow. This compound is poised to be a key player in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
-
Yin, K., et al. (2023). "Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron." ProQuest. Available at: [Link]
-
Suzhou Senfeida Chemical Co., Ltd. "3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline." Available at: [Link]
-
ResearchGate. (2025). "The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design." Available at: [Link]
-
MDPI. (2023). "Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery." MDPI. Available at: [Link]
-
Autechem. "Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D." Available at: [Link]
-
Vvchem Chemical Network. "3-(1,1,2,2,-Tetrafluoroethoxy)benzoic acid." Available at: [Link]
-
RSC Publishing. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2023). "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green." Available at: [Link]
-
Organic Syntheses. "2-amino-3-fluorobenzoic acid." Available at: [Link]
-
Scribd. "Coupling Reagents in Amide Synthesis - Organic-Reaction." Available at: [Link]
-
Global Scientific Journal. (2020). "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound." Available at: [Link]
-
CAS.org. "U.S. National Patent Classifications Used by CAS." Available at: [Link]
-
National Institutes of Health (NIH). (2022). "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." Available at: [Link]
Sources
- 1. Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron - ProQuest [proquest.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS Patents | CAS [cas.org]
- 4. 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4 - iChemical [ichemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sfdchem.com [sfdchem.com]
- 11. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a fluorinated organic compound with significant potential in pharmaceutical and material science applications.[1] The introduction of the tetrafluoroethoxy group can enhance lipophilicity and metabolic stability, making this a valuable building block for novel molecular entities.[2] The protocol detailed herein is based on the robust Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[2][3][4] This guide offers a step-by-step experimental procedure, explains the rationale behind key steps, and outlines necessary safety precautions.
Introduction
This compound is a derivative of benzoic acid distinguished by the presence of a tetrafluoroethoxy substituent at the meta position.[1][5] This structural modification imparts unique physicochemical properties, including increased lipophilicity and stability, which are highly desirable in the development of new pharmaceuticals and advanced materials.[1][2] The synthesis of such fluorinated ethers is a key area of interest in medicinal chemistry.[2] The Williamson ether synthesis provides a classical and effective method for preparing ethers through the reaction of an alkoxide with an alkyl halide.[3][4][6] This protocol adapts this established reaction for the specific synthesis of the target compound.
Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, where the sodium salt of a 3-hydroxybenzoate ester reacts with 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate, followed by saponification of the ester to yield the desired carboxylic acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl 3-hydroxybenzoate | ≥98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
| 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate | Synquest Labs | |
| Sodium Hydroxide | Reagent Grade | Fisher Scientific |
| Methanol | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (concentrated) | ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Fisher Scientific | |
| Round-bottom flasks | VWR | |
| Magnetic stirrer and stir bars | VWR | |
| Condenser | VWR | |
| Addition funnel | VWR | |
| Nitrogen inlet/outlet | VWR | |
| Rotary evaporator | Buchi | |
| pH paper | VWR |
Step-by-Step Procedure
Step 1: Formation of the Alkoxide
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add methyl 3-hydroxybenzoate (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.
Step 2: Williamson Ether Synthesis
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (1.2 eq) to the reaction mixture via an addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation of the Ester
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.
Step 4: Saponification to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of methanol and water (3:1).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the ester by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a product with a purity of >97%.
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate: Corrosive and a strong alkylating agent. Handle with care, avoiding skin and eye contact.
-
Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: The final product, this compound, is expected to be a skin and eye irritant.[8] Handle with gloves and safety glasses.
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₆F₄O₃ |
| Molecular Weight | 238.14 g/mol [1][5] |
| Appearance | White to off-white solid |
| Melting Point | 122-126 °C[5] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Arkivoc.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Google Patents.
- Journal of Chemical & Engineering Data.
- "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021-06-04).
- Benchchem.
- Sigma-Aldrich. This compound 97%.
- Ossila. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
- Wikipedia. Williamson ether synthesis.
- Smolecule. This compound.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Finetech Industry Limited. This compound | cas: 70126-48-6.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- Synquest Labs. 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde.
- Quick Company.
- PubChemLite. This compound.
- BLD Pharm. 51446-31-2|4-Fluoro-3-hydroxybenzoic acid.
- Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.
- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- ChemicalBook. This compound | 70126-48-6.
- ChemicalBook. 3-(2,2,2-trifluoroethoxy)benzoic acid synthesis.
- TCI Chemicals.
- Fisher Scientific.
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. fishersci.ca [fishersci.ca]
Application Note & Protocol: Amide Coupling with 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Abstract
Amide bond formation is a cornerstone of modern organic and medicinal chemistry.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid with various amines. The presence of the electron-withdrawing tetrafluoroethoxy group influences the reactivity of the carboxylic acid, making informed selection of coupling reagents and conditions crucial for success. This guide details two robust protocols using common coupling reagents, explains the underlying reaction mechanisms, and offers a framework for reaction optimization and troubleshooting.
Introduction and Rationale
This compound is a valuable building block in drug discovery due to the unique physicochemical properties imparted by the fluorinated substituent, such as increased metabolic stability and altered lipophilicity. The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process, requiring activation of the carboxyl group.[2][4] This is achieved using a "coupling reagent."
The selection of an appropriate coupling strategy depends on numerous factors, including the steric and electronic properties of both the carboxylic acid and the amine, potential for side reactions, and cost considerations.[5][6] This note focuses on providing reliable, field-tested protocols for the synthesis of amide derivatives from this compound.
Chemical Structures:
-
Carboxylic Acid: this compound
-
CAS Number: 70126-48-6
-
Molecular Formula: C9H6F4O3[7]
-
Molecular Weight: 238.14 g/mol
-
-
Generic Amine: R-NH2 (where R can be an alkyl or aryl group)
-
Product: N-substituted-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Mechanistic Overview of Amide Coupling
The core principle of amide coupling is the in-situ generation of a highly reactive carboxylic acid derivative that is readily attacked by the amine nucleophile. The two main classes of reagents discussed here are carbodiimides and uronium/phosphonium salts.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][8] This intermediate is susceptible to hydrolysis and can rearrange. To improve efficiency and suppress side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is then cleanly converted to the amide by the amine.[2][9][10]
. General Mechanism of EDC/HOBt Coupling
Caption: EDC activates the carboxylic acid to a reactive intermediate, which is converted by HOBt to an active ester before reacting with the amine.
Uronium Salt-Mediated Coupling (HATU)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[11] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[12] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the desired amide.[2][11][13] The azabenzotriazole moiety accelerates the coupling and minimizes side reactions.[11]
. General Mechanism of HATU Coupling
Caption: The carboxylate anion attacks HATU to form a highly reactive OAt-ester, which is then intercepted by the amine to yield the amide.
Recommended Protocols & Experimental Design
The following protocols are robust starting points for the coupling of this compound. It is recommended to monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: EDC/HOBt Mediated Coupling (General Purpose)
This method is cost-effective and suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)[2]
-
HOBt (1.2 - 1.5 equiv)[2]
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)[2]
-
Anhydrous DMF or DCM (to make a ~0.1-0.5 M solution)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[2]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2]
-
Add DIPEA (2.5 equiv) dropwise. A mild exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer successively with 1N HCl (or 10% citric acid), saturated aqueous NaHCO3, and brine.[14]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]
Protocol 2: HATU Mediated Coupling (For Challenging Substrates)
This protocol is recommended for sterically hindered amines, electron-deficient amines, or when rapid and high-efficiency coupling is required.[5][15]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.0 - 1.2 equiv)[5]
-
DIPEA (2.0 - 3.0 equiv)[5]
-
Anhydrous DMF or DCM
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress (typically 1-12 hours).
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NH4Cl.[5]
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Summary of Conditions and Optimization
The choice of reagents can be summarized for different scenarios. The electron-withdrawing nature of the tetrafluoroethoxy group generally makes the carboxylic acid more reactive, which can be advantageous.
| Scenario | Recommended Reagent | Base | Solvent | Key Considerations |
| Simple primary/secondary amine | EDC / HOBt | DIPEA, TEA | DMF, DCM | Cost-effective and robust. Ensure anhydrous conditions. |
| Sterically hindered amine | HATU, PyBOP | DIPEA | DMF | Uronium/phosphonium reagents are more potent activators.[1] |
| Electron-deficient amine (e.g., aniline) | HATU | DIPEA | DMF, CH3CN | These amines are less nucleophilic and require a stronger coupling agent.[15][16] |
| Scale-up / Process Chemistry | EDC / HOBt, T3P | DIPEA | Acetonitrile, 2-MeTHF | Cost, safety, and byproduct removal are critical factors.[6][17] |
. Experimental Workflow Overview
Caption: A standard workflow for amide coupling from preparation to characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation of the acid.[5]2. Amine is non-nucleophilic (e.g., protonated).3. Steric hindrance.[5]4. Reagents or solvent not anhydrous. | 1. Switch to a more powerful coupling reagent like HATU.2. Ensure sufficient base (at least 2 equiv, 3 if amine is an HCl salt) is used.3. Increase reaction temperature (e.g., to 40-50 °C) and/or reaction time.4. Use freshly opened anhydrous solvents and reagents. |
| Multiple Byproducts | 1. O-acylisourea rearrangement (with EDC alone).2. Side reaction with the amine.3. Epimerization if chiral centers are present. | 1. Always use an additive like HOBt or Oxyma with EDC.2. Lower the reaction temperature; ensure slow addition of reagents.3. Use HATU or COMU, which are known to suppress racemization. Run reaction at 0 °C.[5] |
| Starting Material Remains | 1. Insufficient equivalents of coupling reagent or amine.2. Inactive reagents. | 1. Use a slight excess of the amine (1.1-1.2 equiv) and coupling reagent (1.2-1.5 equiv).2. Use fresh, high-purity coupling reagents. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Coupling reagents (EDC, HATU, PyBOP) can be sensitizers or irritants. Avoid inhalation and skin contact.
-
Bases like DIPEA and TEA are corrosive and volatile. Handle with care.
-
Anhydrous solvents like DMF and DCM have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]
-
Al-Zoubi, R. M., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Figueiredo, R. M., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Pattabiraman, V. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Nonclassical Routes for Amide Bond Formation. ACS Publications. [Link]
-
HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Bakonyi, T., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Journal of Organic Chemistry. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
PyBOP. Wikipedia. [Link]
-
Uphill battles in amide couplings. amphoteros. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
amide coupling help. Reddit. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester. Appchem. [Link]
-
This compound. PubChemLite. [Link]
-
Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Esterification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluoroalkoxy Moieties in Medicinal Chemistry
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a key building block in modern drug discovery and materials science. The tetrafluoroethoxy group imparts unique properties to molecules, including increased metabolic stability, enhanced membrane permeability, and altered acidity of the carboxylic acid function. Its esters are crucial intermediates for the synthesis of a wide range of biologically active compounds and advanced materials. This guide provides detailed protocols for the efficient esterification of this valuable substrate, addressing the specific challenges and considerations arising from its chemical structure.
The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group increases the acidity of the benzoic acid, which can enhance the rate of the forward reaction in acid-catalyzed esterifications by making the carbonyl carbon more electrophilic.[1] This document outlines three robust methods for the esterification of this compound: the classic Fischer-Speier Esterification, the mild Steglich Esterification for sensitive substrates, and the Mitsunobu Reaction for sterically hindered or acid-labile alcohols.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible process, and to achieve high yields, the equilibrium must be shifted towards the product.[2] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[2][3]
Causality of Experimental Choices
-
Acid Catalyst (H₂SO₄ or p-TsOH): A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[1]
-
Excess Alcohol: Using the alcohol as the solvent provides a large molar excess, driving the reaction equilibrium towards the formation of the ester according to Le Chatelier's principle.[2][3]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.[1]
-
Aqueous Work-up with NaHCO₃: The work-up procedure is designed to remove the acid catalyst and any unreacted carboxylic acid. Sodium bicarbonate is used to neutralize the acidic components, forming a water-soluble sodium salt that can be easily separated from the organic ester product.[4]
Experimental Protocol: Synthesis of Ethyl 3-(1,1,2,2-Tetrafluoroethoxy)benzoate
Materials:
-
This compound
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 19.8 mmol).
-
Add a large excess of anhydrous ethanol (e.g., 50 mL). The ethanol acts as both a reactant and the solvent.
-
While stirring the mixture, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) down the walls of the flask.[2][4]
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Rinse the reaction flask with 50 mL of ethyl acetate and add this to the separatory funnel.
-
Shake the funnel to extract the ester into the ethyl acetate layer. Separate the layers.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Method 2: Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[6]
Causality of Experimental Choices
-
DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]
-
DMAP (Catalyst): DMAP acts as an acyl transfer agent. It is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form a reactive acyl-pyridinium intermediate, which is then readily attacked by the alcohol.[6] This catalytic step is crucial for efficient ester formation and suppresses the formation of the N-acylurea byproduct.[5][6]
-
Aprotic Solvent (DCM or THF): A polar aprotic solvent is used to dissolve the reactants without interfering with the reaction mechanism.
-
Room Temperature Reaction: The mildness of the Steglich esterification allows it to be performed at room temperature, preserving sensitive functional groups.[5]
Experimental Protocol: General Procedure for Steglich Esterification
Materials:
-
This compound
-
Alcohol (e.g., isopropanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hexanes or ethyl acetate for purification
Procedure:
-
In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove any remaining DCU and other impurities.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the esterification of primary and secondary alcohols with complete inversion of stereochemistry at the alcohol's chiral center.[7][8] It proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups.
Causality of Experimental Choices
-
Triphenylphosphine (TPP) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): This reagent combination is central to the Mitsunobu reaction. TPP and DEAD/DIAD react to form a phosphonium salt, which then activates the alcohol.[8][9]
-
SN2 Nucleophilic Attack: The activated alcohol is susceptible to an SN2 attack by the carboxylate anion of the benzoic acid, leading to the formation of the ester with inversion of configuration.[10]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the consumption of the reactive intermediates by water.
Experimental Protocol: General Procedure for Mitsunobu Esterification
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (TPP)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and TPP (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative as byproducts. Purification is typically achieved by column chromatography on silica gel.
Data Summary and Comparison
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or p-TsOH, excess alcohol | Reflux | Inexpensive reagents, scalable. | Harsh acidic conditions, not suitable for sensitive substrates, requires high temperatures. |
| Steglich | DCC, DMAP | Room Temperature | Mild conditions, suitable for acid-labile substrates.[6] | DCC is an allergen, byproduct (DCU) can be difficult to remove completely.[5] |
| Mitsunobu | TPP, DEAD/DIAD | 0 °C to Room Temp | Mild, neutral conditions, inversion of stereochemistry.[7][8] | Stoichiometric amounts of byproducts that require chromatographic separation, reagents are toxic.[7] |
Visualizing the Workflows
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Troubleshooting and Optimization
-
Low Yield in Fischer Esterification: Ensure the alcohol is anhydrous, as water can shift the equilibrium back to the starting materials. Increase the reflux time or the excess of alcohol.
-
Side Reactions: In Fischer esterification, using concentrated sulfuric acid at high temperatures can lead to sulfonation of the aromatic ring.[1] If this is observed, consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH).
-
Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous. If the reaction is slow, a slight increase in temperature (e.g., to 40 °C) may be beneficial.
-
Purification Challenges: The dicyclohexylurea (DCU) byproduct from the Steglich reaction can sometimes be difficult to remove completely by filtration. Purification by column chromatography is often necessary. In the Mitsunobu reaction, careful chromatography is required to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
References
-
Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
ACS Omega. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
-
Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Handout Esterification and Acetalization. esterification of benzoic acid to methyl benzoate. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Ekene, D. M. REPORT Lab work: ETHYL BENZOATE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studylib.net [studylib.net]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Purification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides detailed protocols for the purification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a key fluorinated building block in pharmaceutical and material science research.[1] Achieving high purity of this intermediate is critical for the integrity of downstream applications and the synthesis of active pharmaceutical ingredients (APIs). We present two primary methodologies: a robust bulk purification strategy combining acid-base extraction with recrystallization, and a high-resolution polishing technique using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific needs.
Introduction and Physicochemical Profile
This compound is an aromatic carboxylic acid distinguished by the presence of a tetrafluoroethoxy substituent. This functional group imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable synthon in drug discovery.[1] Impurities from the synthetic process, such as starting materials, by-products, or intermediates from reactions like nitration or hydrolysis, can interfere with subsequent reactions and biological assays.[2][3] Therefore, effective purification is a non-negotiable step in its application.
The purification strategy is guided by the compound's key physicochemical properties, summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₆F₄O₃ | [4] |
| Molecular Weight | 238.14 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 122-126 °C (literature) | [4] |
| CAS Number | 70126-48-6 | [5] |
| Estimated pKa | ~3.7 | [6] |
Note on pKa: The pKa of this compound has not been empirically reported. However, based on the pKa of 3-fluorobenzoic acid (3.86), the strongly electron-withdrawing tetrafluoroethoxy group is expected to increase the acidity, resulting in a slightly lower pKa.[6] This acidity is a cornerstone of the purification strategies described herein.
Integrated Purification Workflow
A multi-step approach is recommended for achieving the highest purity. A typical workflow involves an initial bulk purification to remove major impurities, followed by a high-resolution technique if exceptionally pure material (>99.5%) is required.
Caption: Integrated workflow for purification.
Protocol 1: Bulk Purification via Acid-Base Extraction and Recrystallization
This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. It is a highly effective, scalable, and cost-efficient method for initial purification.[7]
Principle of Separation
The core principle involves modulating the compound's solubility through pH adjustment. In a basic aqueous solution (pH >> pKa), the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt.[7] Neutral organic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer (pH << pKa) re-protonates the carboxylate, causing the purified, water-insoluble carboxylic acid to precipitate.[8] Recrystallization further refines the product by exploiting differences in solubility between the target compound and remaining impurities in a suitable solvent system.[8]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Expert Insight: Sodium bicarbonate is a mild base, which is often sufficient and helps minimize the potential for hydrolysis of sensitive functional groups compared to stronger bases like NaOH.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the target compound into a clean flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous extracts.
-
Organic Wash: Wash the combined aqueous extracts with a small portion of the original organic solvent (e.g., ethyl acetate) to remove any lingering neutral impurities. Discard the organic wash.
-
Decolorization (Optional): If the aqueous solution is colored, add a small amount of activated carbon (charcoal) and stir for 10-15 minutes at room temperature.[9] Filter the mixture through a pad of Celite to remove the carbon.
-
Precipitation: Cool the clear aqueous solution in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with constant stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Experimental Protocol: Recrystallization
The product from the extraction can be further purified by recrystallization. The key is to select a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
| Solvent System | Suitability for Aromatic Acids | Rationale & Notes |
| Ethanol/Water | Excellent | Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.[10] |
| Toluene | Good | A good choice for moderately polar compounds. Ensures removal of highly polar or non-polar impurities.[7] |
| Ethyl Acetate/Hexane | Excellent | Dissolve in minimal hot ethyl acetate, then add hexane slowly until the solution becomes cloudy. Reheat and cool. Good for removing more polar impurities. |
Single-Solvent Recrystallization Protocol (using Toluene):
-
Place the acid in an Erlenmeyer flask. Add a minimal amount of toluene.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath for 20-30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Caption: Workflow for HPLC purification.
Purity Assessment
The purity of the final material must be rigorously confirmed.
-
HPLC Analysis: The primary method for quantitative purity assessment. A single, sharp peak should be observed.
-
Melting Point Analysis: A sharp melting point range that matches the literature value (122-126 °C) is a strong indicator of high purity. Impurities typically broaden and depress the melting range.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the chemical structure and can reveal the presence of residual solvents or structurally distinct impurities.
By following these detailed protocols, researchers can confidently produce high-purity this compound suitable for the most demanding scientific applications.
References
- Aapptec Peptides. (n.d.). Organic Small Molecule HPLC Columns; C-18 columns.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Kaushal, J., & Chen, C. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.
- Henkel & Cie GmbH. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent 3654351A.
-
Balz, G., & Schiemann, G. (1931). p-FLUOROBENZOIC ACID. Organic Syntheses, 11, 40. Retrieved from [Link]
- Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- Sino Biological. (n.d.). Protein Purification by HPLC.
- BP Corporation North America Inc. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent 9233905B2.
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
van der Vlugt, M. J., et al. (2007). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 84, 333. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-15. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1935-1940. Retrieved from [Link]
-
ResearchGate. (2011). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2017). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Moshang Chemical. (n.d.). 3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (2019). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(6), e3940. Retrieved from [Link]
-
Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Retrieved from [Link]
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | 70126-48-6 [chemicalbook.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reagents & Solvents [chem.rochester.edu]
Comprehensive Analytical Strategies for the Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Introduction
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of increasing interest in pharmaceutical and materials science research. The incorporation of the tetrafluoroethoxy group can significantly alter the physicochemical properties of the parent benzoic acid molecule, influencing its acidity, lipophilicity, and metabolic stability.[1] Accurate and robust analytical methods are therefore crucial for its characterization, enabling researchers to confirm its identity, assess its purity, and quantify its presence in various matrices. This guide provides a detailed overview of key analytical techniques and protocols for the comprehensive characterization of this compound.
The unique structural features of this compound, namely the aromatic ring, the carboxylic acid group, and the fluorinated ether linkage, necessitate a multi-faceted analytical approach. This document outlines protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering insights into the causality behind experimental choices to ensure reliable and reproducible results.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C9H6F4O3 | [2][3] |
| Molecular Weight | 238.14 g/mol | [2][3] |
| Melting Point | 122-126 °C | [2][3] |
| CAS Number | 70126-48-6 | [2] |
Chromatographic Analysis
Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of fluorinated benzoic acids due to its high resolution and sensitivity.[4][5] Reversed-phase HPLC is particularly well-suited for this compound.
Protocol: HPLC Purity Assessment and Quantification
1. Rationale: A C18 stationary phase is selected for its broad applicability in reversed-phase chromatography, providing good retention for moderately polar compounds like benzoic acid derivatives. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization efficiency for subsequent mass spectrometry detection.
2. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm and/or ESI-MS |
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 10 µg/mL.
5. Data Analysis:
-
Purity: Determine the peak area percentage of the main component in the chromatogram.
-
Quantification: Generate a calibration curve using a series of known concentrations of the standard to quantify the analyte in unknown samples.
6. Mass Spectrometry (MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated molecule [M-H]⁻.
-
Expected m/z: 237.0180
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds, GC-MS offers high sensitivity and structural confirmation.[4] However, a derivatization step is necessary for polar compounds like carboxylic acids to increase their volatility.
Protocol: GC-MS Analysis following Derivatization
1. Rationale: Esterification of the carboxylic acid group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar analyte into a more volatile silyl ester, making it amenable to GC analysis.
2. Instrumentation and Materials:
-
GC-MS system.
-
Capillary column suitable for general-purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound.
-
BSTFA with 1% TMCS.
-
Acetonitrile (anhydrous).
3. Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 500 µL of anhydrous acetonitrile in a sealed vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
5. Data Analysis:
-
Identify the peak corresponding to the silylated derivative.
-
Analyze the mass spectrum for characteristic fragmentation patterns to confirm the structure. The fragmentation of benzoic acid derivatives often involves the loss of the carboxylic acid group or fragments from the substituent.[6]
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly valuable.[7][8][9]
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
1. Rationale: ¹H NMR provides information about the protons on the aromatic ring. ¹³C NMR helps to identify all carbon atoms in the molecule. ¹⁹F NMR is highly sensitive and provides distinct signals for the fluorine atoms in the tetrafluoroethoxy group, with chemical shifts and coupling patterns that are highly informative for structural confirmation.[7][8][9]
2. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
This compound.
3. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
4. Data Acquisition:
-
Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra.
-
For ¹⁹F NMR, a reference standard such as CFCl₃ can be used.
5. Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons and the proton of the carboxylic acid group. The aromatic protons will exhibit splitting patterns characteristic of a substituted benzene ring.
-
¹³C NMR: Resonances for the carboxylic carbon, the aromatic carbons, and the carbons of the tetrafluoroethoxy group.
-
¹⁹F NMR: Signals for the two distinct fluorine environments (-CF₂- and -CHF₂). The coupling between these fluorine nuclei and with the proton on the adjacent carbon will provide valuable structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11]
Protocol: FTIR Analysis
1. Rationale: FTIR analysis will confirm the presence of the key functional groups: the O-H and C=O of the carboxylic acid, the C-O-C of the ether, the C-F bonds, and the aromatic C-H and C=C bonds.
2. Instrumentation and Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
This compound.
-
Potassium bromide (KBr), spectroscopy grade (if using the pellet method).
3. Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
4. Data Acquisition:
-
Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background scan prior to the sample scan.
5. Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (carboxylic acid) | 1710-1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ether & acid) | 1320-1000 |
| C-F stretch | 1250-1000 |
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and decomposition of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition points.[12]
Protocol: Thermogravimetric Analysis
1. Rationale: TGA will determine the temperature at which this compound begins to decompose, which is critical for understanding its thermal stability. The decomposition of fluorinated carboxylic acids can proceed through complex mechanisms.[12][13][14]
2. Instrumentation and Materials:
-
Thermogravimetric analyzer.
-
This compound.
-
Inert atmosphere (e.g., nitrogen).
3. Procedure:
-
Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan.
-
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
4. Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition.
Visualizations
Caption: Logic behind the HPLC method development.
Conclusion
The comprehensive analytical characterization of this compound requires a combination of chromatographic, spectroscopic, and thermal techniques. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to accurately identify, purify, and quantify this compound. By understanding the principles behind each method and following the detailed procedures, reliable and reproducible data can be generated, which is essential for advancing research and development in fields where this molecule plays a significant role.
References
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
- McDonough, C. A., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(7).
- Simmie, J. M., et al. (2019). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 21(10), 1735-1745.
- Forgay, M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Liu, Z., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8023-8033.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Semantic Scholar. (1996). Infrared spectra of benzoic acid monomers and dimers in argon matrix. Retrieved from [Link]
-
UTRGV ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
- Jiang, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences, 15(6), 10588-10600.
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
- Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
- Liu, Z., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology.
- PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- NIH. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
-
ResearchGate. (2001). Pyrolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]
- Google Patents. (1996). Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Taylor & Francis Online. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
-
NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). Retrieved from [Link]
- MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(2), M1130.
-
NIST WebBook. (n.d.). 4-(Trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 2,2,2-trifluoroethyl ester. Retrieved from [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. 3-(1,1,2,2-四氟乙氧基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: A Validated HPLC Method for Purity Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity profile critical for ensuring the safety and efficacy of the final products. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development settings. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5]
Introduction: The Analytical Imperative
This compound (Figure 1) is a fluorinated aromatic carboxylic acid.[6][7] The presence of the tetrafluoroethoxy group significantly influences the molecule's physicochemical properties, including its lipophilicity and acidity, which are crucial for its utility in medicinal chemistry. Impurities arising from the synthetic process or degradation can impact the compound's reactivity, biological activity, and safety profile. Therefore, a reliable analytical method to determine its purity is paramount.[8][9][10]
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and selectivity for impurity analysis.[8][9] This application note details a systematic approach to developing and validating an RP-HPLC method for this compound, providing a comprehensive protocol for its implementation.
Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₆F₄O₃ Molecular Weight: 238.14 g/mol [11][12]
Method Development: A Logic-Driven Approach
The primary objective was to develop a stability-indicating HPLC method capable of separating the main component from its potential impurities. A reversed-phase approach was selected due to the non-polar nature of the aromatic ring and the moderate polarity of the carboxylic acid and tetrafluoroethoxy groups.
Rationale for Chromatographic Conditions
-
Column Selection: A C18 stationary phase was chosen for its versatility and proven performance in separating aromatic carboxylic acids.[6][13] The end-capped nature of the selected column minimizes peak tailing for acidic compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with phosphoric acid) was employed. Acetonitrile was selected as the organic modifier for its low UV cutoff and miscibility with water. The addition of phosphoric acid to the aqueous phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection Wavelength: A photodiode array (PDA) detector was used to monitor the elution profile. The UV spectrum of this compound in the mobile phase showed a maximum absorbance at 230 nm, which was selected for quantification to ensure high sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were optimized to achieve a balance between analysis time, resolution, and backpressure.
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram:
Caption: Experimental workflow from sample preparation to final report generation.
Detailed Protocols
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Photodiode Array (PDA) Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 230 nm |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 15 | 80 |
| 20 | 80 |
| 21 | 30 |
| 25 | 30 |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthiness
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][4][14]
Validation Workflow
Caption: Logical flow of the method validation process.
Validation Results
| Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the main peak. | No interference |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 0.05% to 150% of the nominal concentration | As per application |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: < 1.0%Intermediate Precision: < 2.0% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% | S/N ≥ 10 |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition. | System suitability parameters met. |
Conclusion
The HPLC method detailed in this application note is a validated, reliable, and robust procedure for the purity determination of this compound. The method's performance characteristics meet the stringent requirements of the pharmaceutical industry, making it a valuable tool for quality control and regulatory submissions. The systematic approach to method development and validation ensures the generation of accurate and reproducible data, which is critical for professionals in research and drug development.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SynThink Research Chemicals.
- Taylor & Francis Online. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
- Taylor & Francis Online.
- ResearchGate. HPLC Method Development and Impurity Profiling.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
- U.S. Pharmacopeia.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Scribd.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. Are You Sure You Understand USP <621>?.
- International Council for Harmonis
- PharmTech.
- Starodub. Revised ICH Guideline Q2(R1)
- American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- BenchChem.
- Sigma-Aldrich. This compound 97%.
- PubMed.
- S4Science.
- ChemicalBook. This compound.
- Santa Cruz Biotechnology. This compound.
- PubChem. 3-(Trifluoromethyl)benzoic acid.
- Santa Cruz Biotechnology. 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
Sources
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Chromatography [usp.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound 97 70126-48-6 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Application Notes & Protocols: Leveraging 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid in the Synthesis of Novel Bioactive Molecules
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide focuses on 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a versatile building block whose unique tetrafluoroethoxy moiety can significantly enhance lipophilicity and metabolic stability in drug candidates.[3][4] We provide an in-depth analysis of its properties, detailed protocols for its cornerstone application in amide bond formation, and a discussion of its strategic role in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of fluorinated synthons.
Introduction: The Strategic Advantage of the Tetrafluoroethoxy Moiety
In drug discovery, the introduction of fluorine-containing groups is a widely employed strategy to enhance a molecule's therapeutic profile. Properties such as metabolic stability, membrane permeability, and target binding affinity can be favorably altered.[1][2] The 1,1,2,2-tetrafluoroethoxy group (-OCF₂CHF₂) is particularly noteworthy. It serves as a lipophilic hydrogen bond acceptor and can act as a metabolically stable surrogate for more labile ether or ester functionalities. Its presence on a benzoic acid scaffold provides a robust starting point for creating diverse compound libraries.[3][4]
This compound emerges as a key intermediate, combining the reactivity of a carboxylic acid—a versatile handle for chemical modification—with the distinct physicochemical benefits of the tetrafluoroethoxy group. The primary application explored herein is the formation of amide bonds, a linkage central to a vast number of pharmaceuticals.
Physicochemical Profile of the Reagent
A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 70126-48-6 | |
| Molecular Formula | C₉H₆F₄O₃ | [4] |
| Molecular Weight | 238.14 g/mol | [4] |
| Melting Point | 122-126 °C | [5] |
| Appearance | Solid | [5] |
| SMILES | OC(=O)c1cccc(OC(F)(F)C(F)F)c1 | |
| InChI Key | KXSUHQSIHGQDQV-UHFFFAOYSA-N | [5] |
Core Application: Synthesis of Bioactive Amides
The carboxylic acid group of this compound is readily activated for coupling with a wide range of primary and secondary amines to form stable amide bonds. This reaction is fundamental to building complex bioactive molecules. Below, we detail two robust protocols: a standard, widely applicable carbodiimide-mediated coupling and an alternative method for more challenging, sterically hindered, or electron-deficient amine partners.
Protocol 1: Standard EDC/HOBt-Mediated Amide Coupling
This method is a reliable first choice for most amide syntheses, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize side reactions and suppress racemization.[6]
Workflow for Standard Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide synthesis.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add the desired amine (1.1 equiv.) followed by HOBt (1.2 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base and Coupling Agent: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv.).[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality Insight: The role of HOBt is crucial; it reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid. This generates an activated HOBt ester, which is more reactive towards the amine and less prone to side reactions like N-acylurea formation or racemization of chiral centers.
Protocol 2: Acyl Fluoride-Mediated Coupling for Challenging Substrates
For sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups), standard coupling methods may fail or provide low yields.[7][8] An alternative strategy involves converting the carboxylic acid to a more reactive acyl fluoride in situ, which can then react with the challenging amine, often at elevated temperatures.[7]
Step-by-Step Methodology:
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM. Cool the solution to 0 °C.
-
Fluorinating Agent: Slowly add a fluorinating agent such as cyanuric fluoride or Deoxo-Fluor® (1.1 equiv.). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete conversion to the acyl fluoride.
-
Amidation: In a separate flask, dissolve the challenging amine (1.2 equiv.) and a non-nucleophilic base like DIPEA (2.0 equiv.) in an appropriate anhydrous solvent (e.g., DCM, THF, or ACN).
-
Coupling: Slowly add the freshly prepared acyl fluoride solution to the amine solution. The reaction may require heating (e.g., 40-80 °C) to drive it to completion. Monitor by TLC or LC-MS.[8]
-
Workup and Purification: Follow the same workup and purification procedures as described in the EDC/HOBt protocol.
Expertise & Experience: The conversion to an acyl fluoride significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity is often necessary to overcome the poor nucleophilicity of electron-deficient amines, a common challenge in medicinal chemistry.[7][8]
Strategic Application in Bioactive Molecule Design
The incorporation of the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety can be a key step in optimizing a lead compound. Consider a hypothetical scenario where a research program aims to develop a novel kinase inhibitor.
Design Rationale:
-
Target: A protein kinase with a known lipophilic binding pocket.
-
Problem: An initial hit compound shows good potency but suffers from rapid metabolic degradation at a methoxy group and has poor cell permeability.
-
Solution: Replace the labile methoxy-substituted phenyl ring with the 3-(1,1,2,2-tetrafluoroethoxy)benzamide group. The tetrafluoroethoxy moiety is designed to enhance metabolic stability and increase lipophilicity, potentially improving membrane transport and interaction with the target's hydrophobic pocket.[1][3]
Hypothetical Kinase Inhibitor Synthesis & Action
Caption: Synthesis and hypothetical mechanism of a bioactive kinase inhibitor.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique fluorinated moiety offers a proven method for enhancing the drug-like properties of lead compounds. The robust and adaptable amide coupling protocols detailed here provide a reliable pathway for integrating this valuable building block into diverse molecular architectures. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize their synthetic routes, accelerating the discovery and development of novel, effective, and safe bioactive molecules.
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Google Cloud.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18). Google Cloud.
- This compound. (n.d.). Smolecule.
- Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 524-528.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
- This compound 97. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Finetech Industry Limited.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- This compound. (n.d.). ChemicalBook.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (n.d.). Benchchem.
- Due-Hansen, M. E., Pandey, S. K., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 70126-48-6 [smolecule.com]
- 5. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid as a reagent in drug discovery
An Application Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid in Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the 1,1,2,2-tetrafluoroethoxy moiety—such as its high metabolic stability, distinct electronic nature, and ability to modulate lipophilicity—make it a valuable substituent for medicinal chemists. This compound emerges as a key reagent, serving as a versatile building block and a high-value fragment for the synthesis of novel therapeutics.[1]
This guide provides an in-depth exploration of this compound, detailing its applications and providing robust protocols for its use. As a benzoic acid derivative, its primary utility lies in the formation of amide bonds, a fundamental linkage in a vast number of pharmaceuticals. Furthermore, its structural attributes make it an ideal candidate for fragment-based drug discovery (FBDD) campaigns, a powerful method for identifying novel lead compounds.[2][3][4]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O₃ | [1][5] |
| Molecular Weight | 238.14 g/mol | [1][5] |
| CAS Number | 70126-48-6 | [6] |
| Appearance | Solid | [5] |
| Melting Point | 122-126 °C | [5] |
| InChI Key | KXSUHQSIHGQDQV-UHFFFAOYSA-N | [5] |
| Storage Class | 11 - Combustible Solids |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Store in a cool, dry place away from incompatible materials.
Application I: A Core Building Block for Amide Synthesis
The carboxylic acid functionality of this compound makes it an ideal starting material for amide synthesis. Amide bonds are prevalent in numerous blockbuster drugs, and their formation is a routine yet critical transformation in medicinal chemistry. The electron-withdrawing nature of the tetrafluoroethoxy group can influence the reactivity of the carboxyl group, necessitating optimized coupling protocols.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol details a robust and widely applicable method for coupling this compound with primary or secondary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive.
Causality Behind the Method:
-
EDC (Carbodiimide): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.
-
HOBt (Additive): Plays a dual role. It reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization (if chiral centers are present) and more reactive towards the amine than the initial intermediate. It also suppresses the formation of the stable N-acylurea byproduct, a common issue in carbodiimide-mediated couplings.
-
Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the protonated amine starting material, ensuring the amine is in its free, nucleophilic state.
-
0 °C to Room Temperature: The initial activation is performed at 0 °C to control the exothermic reaction and minimize side-product formation. The reaction is then allowed to warm to room temperature to drive the coupling to completion.[7]
Experimental Workflow: Amide Synthesis
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.[7]
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath.
-
Sequentially add DIPEA (2.5 equiv) followed by the portion-wise addition of EDC·HCl (1.2 equiv).[7]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This sequence removes unreacted amine, excess base, HOBt, and the water-soluble dicyclohexylurea (DCU) byproduct.[7]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.
Application II: A Valuable Scaffold in Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy that begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target.[3][4] These initial hits are then optimized into more potent lead compounds. This compound fits the criteria for a valuable fragment, often adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[4]
Why this fragment is valuable:
-
Vector for Growth: The carboxylic acid provides a clear, synthetically tractable handle for "fragment growing" or "fragment linking" strategies, where chemical modifications are made to extend the fragment into adjacent pockets of the target's binding site.
-
Improved Properties: The tetrafluoroethoxy group can enhance binding affinity through favorable interactions and improve metabolic stability, a key attribute for developing viable drug candidates.
-
Exploring Chemical Space: This fragment introduces a unique fluorinated motif, allowing for the exploration of chemical space that might be missed by more conventional fragment libraries.
Conceptual FBDD Workflow
Caption: Conceptual workflow of Fragment-Based Drug Discovery.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its utility as a robust building block for amide synthesis, combined with its potential as a high-value fragment in FBDD, provides multiple avenues for the creation of novel and improved drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the unique properties of this fluorinated scaffold in their drug discovery programs.
References
-
Lipshutz, B. H., et al. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. Available from: [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]
-
Uppsala University. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]
-
Wang, H., et al. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. National Institutes of Health. Available from: [Link]
-
Pais, J. P., et al. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. Available from: [Link]
-
Singh, S., et al. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available from: [Link]
-
de Vlieger, D., et al. Fragment-based drug discovery—the importance of high-quality molecule libraries. National Institutes of Health. Available from: [Link]
-
Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available from: [Link]
-
Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
-
Wikipedia. Fragment-based lead discovery. Available from: [Link]
-
Delcanale, M., et al. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. Available from: [Link]
-
Al-Dhaini, A. A., et al. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. National Institutes of Health. Available from: [Link]
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 70126-48-6 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
An In-depth Technical Guide to the Scale-up Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Abstract
This application note provides a comprehensive, technically-grounded guide for the multi-gram scale-up synthesis of this compound, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The introduction of the tetrafluoroethoxy moiety can significantly enhance the lipophilicity, metabolic stability, and bioactivity of molecules.[1] This guide details a robust and scalable three-step synthetic sequence commencing from 3-hydroxybenzoic acid. The process involves an initial esterification to protect the carboxylic acid, followed by a phase-transfer-catalyzed Williamson ether synthesis for the introduction of the tetrafluoroethyl group, and concludes with a saponification to yield the final product. We delve into the mechanistic rationale behind each step, provide detailed, step-by-step protocols, and address critical safety and scale-up considerations, particularly concerning the handling of gaseous tetrafluoroethylene. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Rationale
This compound (CAS 70126-48-6) is a fluorinated aromatic carboxylic acid whose unique electronic properties make it a valuable building block in medicinal chemistry and material science.[2][3] The synthesis strategy must be both efficient and amenable to scale-up. A direct Williamson ether synthesis on 3-hydroxybenzoic acid is challenging on a large scale due to the presence of two acidic protons (phenolic and carboxylic), which would necessitate more than two equivalents of a strong base and could lead to solubility issues and side reactions.
Therefore, a more controlled and scalable three-step approach is employed:
-
Protection (Esterification): The carboxylic acid functionality of 3-hydroxybenzoic acid is temporarily converted to a methyl ester. This prevents its interference in the subsequent base-mediated etherification step.
-
Key C-O Bond Formation (Tetrafluoroethoxylation): The critical tetrafluoroethoxy group is introduced via a Williamson ether synthesis, reacting the protected methyl 3-hydroxybenzoate with tetrafluoroethylene gas.[4][5] The use of a phase-transfer catalyst is incorporated to enhance reaction kinetics and facilitate a solid-liquid interface reaction, which is often more manageable at scale than homogenous systems requiring strictly anhydrous conditions.[6][7]
-
Deprotection (Saponification): The methyl ester is hydrolyzed under basic conditions to liberate the final this compound.
This strategic sequence ensures high yields and purity by isolating the reactivity to the desired functional group at each stage.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic pathway from the starting material to the final purified product.
Caption: Overall synthetic workflow for this compound.
Safety Precautions: Handling Tetrafluoroethylene (TFE)
Tetrafluoroethylene is a highly flammable, colorless, and odorless gas that can form explosive peroxides and may polymerize violently under heat.[8] Extreme caution is mandatory.
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a designated gas handling area.[9]
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[10]
-
Equipment: Use a high-quality lecture bottle regulator, stainless steel tubing, and check all connections for leaks with a soap solution before use. All equipment must be properly grounded.[8]
-
Personal Protective Equipment (PPE): Wear flame-resistant lab coats, safety goggles, and appropriate gloves.[11]
-
Emergency: Ensure an emergency shower, eyewash station, and a Class B fire extinguisher are immediately accessible. Do not extinguish a leaking gas fire unless the flow can be stopped safely.[11]
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-Hydroxybenzoate (Protection)
Rationale: Fischer esterification is a cost-effective and straightforward method for protection. Using methanol as both the reagent and solvent drives the equilibrium towards the product. A catalytic amount of strong acid, like sulfuric acid, is sufficient to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by methanol.[12]
Protocol:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (100 g, 0.724 mol).
-
Add methanol (500 mL) and stir to suspend the solid.
-
Carefully add concentrated sulfuric acid (5 mL, ~0.09 mol) dropwise to the stirred suspension.
-
Heat the mixture to reflux (approx. 65-70°C) and maintain for 6-8 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume to ~150 mL using a rotary evaporator.
-
Transfer the concentrated mixture to a 1 L separatory funnel and add 400 mL of ethyl acetate and 300 mL of deionized water. Shake and separate the layers.
-
Wash the organic layer sequentially with 200 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.
-
Recrystallize from a minimal amount of hot toluene to afford pure methyl 3-hydroxybenzoate.
| Parameter | Value |
| Starting Material | 100 g |
| Expected Product | Methyl 3-Hydroxybenzoate |
| Typical Yield | 90-95% |
| Purity (HPLC) | >98% |
Step 2: Synthesis of Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
Rationale: This core transformation utilizes a Williamson ether synthesis.[13] Anhydrous potassium carbonate is a suitable base for deprotonating the phenol; it is easily handled and removed by filtration.[14] A polar aprotic solvent like DMF is used to solvate the potassium cation, increasing the nucleophilicity of the resulting phenoxide.[14] Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, facilitating the transfer of the phenoxide from the solid base surface into the organic phase, thereby accelerating the reaction with the gaseous TFE.[7]
Caption: Mechanism of Phase-Transfer Catalyzed Tetrafluoroethoxylation.
Protocol:
-
Set up a 2 L three-neck flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a reflux condenser connected to an oil bubbler.
-
Charge the flask with methyl 3-hydroxybenzoate (100 g, 0.657 mol), anhydrous powdered potassium carbonate (227 g, 1.64 mol, 2.5 equiv.), and tetrabutylammonium bromide (TBAB) (21.2 g, 0.066 mol, 0.1 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) (800 mL).
-
Stir the mixture vigorously and heat to 70-80°C.
-
Once the temperature is stable, begin bubbling tetrafluoroethylene gas through the stirred suspension at a slow but steady rate. (CAUTION: See safety section) .
-
Maintain the reaction at 80°C for 10-12 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Once the starting material is consumed, stop the TFE flow, turn off the heat, and allow the mixture to cool to room temperature under a nitrogen atmosphere.
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrates and transfer to a 2 L separatory funnel. Add 1 L of deionized water and 500 mL of ethyl acetate.
-
Separate the layers and wash the organic layer with water (3 x 500 mL) to remove residual DMF, followed by a final wash with brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid. The product can be used in the next step without further purification or purified by vacuum distillation if necessary.
Step 3: Synthesis of this compound (Deprotection)
Rationale: Saponification is a standard method for ester hydrolysis.[12] A stoichiometric excess of sodium hydroxide in a water/methanol co-solvent system ensures complete conversion. Following hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
Protocol:
-
Dissolve the crude methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (assuming ~0.65 mol from the previous step) in methanol (600 mL) in a 2 L beaker with magnetic stirring.
-
In a separate flask, dissolve sodium hydroxide (52 g, 1.3 mol, ~2 equiv.) in deionized water (400 mL).
-
Slowly add the NaOH solution to the stirred methanolic solution of the ester. An exotherm may be observed.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting ester.
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly and with vigorous stirring, add concentrated hydrochloric acid (~110 mL) until the pH of the solution is ~1-2. A thick white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 200 mL).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight. The final product should be a white crystalline solid.[15]
Summary of Scale-Up Parameters and Characterization
| Parameter | Step 1: Esterification | Step 2: Etherification | Step 3: Saponification |
| Starting Material | 3-Hydroxybenzoic Acid | Methyl 3-Hydroxybenzoate | Methyl 3-(...)-benzoate |
| Key Reagents | MeOH, H₂SO₄ | TFE, K₂CO₃, TBAB | NaOH, HCl |
| Solvent | Methanol | DMF | MeOH / Water |
| Temperature | 65-70°C | 70-80°C | Room Temperature |
| Reaction Time | 6-8 hours | 10-12 hours | 4-6 hours |
| Typical Yield | 90-95% | 85-90% | >95% |
| Overall Yield | - | - | ~73-81% |
Characterization of Final Product:
-
Appearance: White crystalline solid
-
Melting Point: 122-126 °C[15]
-
¹H NMR: Consistent with the structure, showing aromatic protons and the characteristic triplet for the -OCHF₂ proton.
-
¹⁹F NMR: Confirms the presence of the two distinct fluorine environments in the tetrafluoroethoxy group.[16]
-
LC-MS: Provides molecular weight confirmation (M-H⁻ for ESI-).[17][18] Purity should be ≥97%.[15]
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Tetrafluoroethylene. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Retrieved from [Link]
-
Quora. (2013). What are the industrial preparation methods of fluoro benzoic acid? Retrieved from [Link]
-
Chemcess. (n.d.). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Airgas. (2018). SAFETY DATA SHEET: Tetrafluoroethylene. Retrieved from [Link]
-
Sci-Hub. (2009). Enantioselective Alkylation of α-Fluoro-β-Keto Esters by Asymmetric Phase-Transfer Catalysis. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. Retrieved from [Link]
-
Fluorinated Ethers Communication. (2021). Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
-
PubMed. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Retrieved from [Link]
-
University of Waterloo. (n.d.). A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed Central. (2024). Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Selective Removal of Fluorinated Aromatic Compound. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
PatSnap. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the preparation of tetrafluorobenzoic acid.
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]
-
CHIMIA. (n.d.). Modern Synthetic Procedures for the Fluorination of Organic Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis. Retrieved from [Link]
-
AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Buy this compound | 70126-48-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. TETRAFLUOROETHYLENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. airgas.com [airgas.com]
- 11. nj.gov [nj.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3-(1,1,2,2-四氟乙氧基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Application Notes and Protocols for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Introduction
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with growing interest in the fields of pharmaceutical development, materials science, and proteomics research. The incorporation of the tetrafluoroethoxy moiety onto the benzoic acid backbone imparts unique physicochemical properties, including enhanced lipophilicity and altered reactivity, making it a valuable building block in organic synthesis.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and utilization of this compound. The protocols and recommendations herein are grounded in established principles of laboratory safety and chemical reactivity, tailored to the specific nature of this fluorinated compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling and effective use. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 70126-48-6 | [2][4] |
| Molecular Formula | C₉H₆F₄O₃ | [1] |
| Molecular Weight | 238.14 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 122-126 °C (lit.) | [2][5] |
| Solubility | Unknown in common solvents. Benzoic acid is slightly soluble in water and readily soluble in organic solvents like alcohols, benzene, and acetone. The fluorinated tail may alter this profile. | [6] |
| Storage Class | 11 - Combustible Solids | [2] |
Safety and Hazard Information
As with any chemical reagent, a comprehensive understanding of the potential hazards is crucial for ensuring personal and environmental safety. This compound should be handled with care, adhering to standard laboratory safety protocols.
Hazard Identification
Based on available safety data sheets for this and structurally similar compounds, the primary hazards are:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. For prolonged or immersive contact, consider double-gloving.
-
Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If dust is generated, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.
-
In case of ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
The compound is classified as a combustible solid, so it should be stored away from sources of ignition.[2]
Stability and Reactivity
-
Thermal Stability: The tetrafluoroethoxy group is generally thermally stable. However, studies on related perfluoroalkyl ether carboxylic acids suggest that at elevated temperatures, thermal decomposition can occur, potentially involving the cleavage of the C-O ether bond.[7] It is therefore recommended to avoid prolonged exposure to high temperatures. The thermal decomposition of benzoic acid itself is known to produce benzene and carbon dioxide at high temperatures.[8][9]
-
Reactivity with Strong Bases: As a carboxylic acid, it will react with strong bases in a typical acid-base neutralization reaction to form a salt and water.[10][11][12]
-
Reactivity with Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as these can react with the aromatic ring and the carboxylic acid group, potentially leading to decomposition or unwanted side reactions.
-
Hydrolytic Stability: The ether linkage in hydrofluoroethers generally exhibits good hydrolytic stability.
Experimental Protocols
The following protocols are provided as a guide for common synthetic transformations involving this compound. These should be adapted as necessary for specific research applications.
Solubility Determination Protocol
A precise understanding of solubility is critical for reaction setup and purification.
Objective: To determine the approximate solubility of this compound in common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, toluene, acetonitrile)
-
Small vials or test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a small, known amount of this compound (e.g., 10 mg) into a vial.
-
Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Vortex the mixture for 1-2 minutes.
-
Observe if the solid has completely dissolved.
-
If the solid has dissolved, add another known amount of the acid and repeat steps 3 and 4.
-
If the solid has not dissolved, add another measured volume of the solvent and repeat steps 3 and 4.
-
Continue this process until the point of saturation is reached.
-
Calculate the approximate solubility in mg/mL or mol/L.
Fischer Esterification Protocol
This protocol describes the conversion of this compound to its corresponding ester.
Objective: To synthesize the methyl or ethyl ester of this compound.
Materials:
-
This compound
-
Methanol or ethanol (in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., 20 mL of methanol for 1 g of acid).[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2-0.5 mL) to the solution.[13]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any unreacted acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation as needed.
Amidation Protocol
This protocol outlines the synthesis of an amide derivative from this compound.
Objective: To synthesize an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Thionyl chloride or a peptide coupling reagent (e.g., HATU, HBTU)[14]
-
The desired primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (via Acid Chloride):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours or until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve the amine and a non-nucleophilic base (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C and slowly add the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude amide.
-
Purify the amide by recrystallization or column chromatography.
Procedure (using a Coupling Reagent):
-
Dissolve this compound (1 equivalent), the amine (1-1.2 equivalents), a coupling reagent like HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (2-3 equivalents) in an anhydrous polar aprotic solvent such as DMF.[15]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualization of Workflows
Safe Handling and Storage Workflow
Caption: General workflow for Fischer esterification.
References
-
Fischer Esterification Procedure. (URL: [Link])
-
Amide Synthesis - Fisher Scientific. (URL: [Link])
-
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. (URL: [Link])
-
The solubility of benzoic acid in seven solvents. - ResearchGate. (URL: [Link])
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (URL: [Link])
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (URL: [Link])
-
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - SpectraBase. (URL: [Link])
-
The thermal decomposition of benzoic acid - ResearchGate. (URL: [Link])
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed. (URL: [Link])
-
3: Esterification (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
This compound - PubChemLite. (URL: [Link])
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. (URL: [Link])
-
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester | 773134-76-2 | C11H10F4O3 - Appchem. (URL: [Link])
-
Solved Given the following information: hydrofluoric acid - | Chegg.com. (URL: [Link])
-
What is the product of thermal decomposition of benzoic acid? - ResearchGate. (URL: [Link])
-
Neutralization Reaction with Strong Acids and Strong Bases | . (URL: [Link])
-
chapter 16: acids and bases - Enhanced Introductory College Chemistry - Pressbooks.pub. (URL: [Link])
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. (URL: [Link])
-
Acid Base Neutralization Reactions & Net Ionic Equations - Chemistry - YouTube. (URL: [Link])
-
7.17: Acids-Bases Reactions- Neutralization - Chemistry LibreTexts. (URL: [Link])
-
Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC - NIH. (URL: [Link])
Sources
- 1. rsc.org [rsc.org]
- 2. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Page loading... [guidechem.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. 3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzoic acid | C9H6BrF3O3 | CID 57825230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. Amide Synthesis [fishersci.dk]
- 15. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Safety Protocols for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Context and Inherent Risks
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid. The incorporation of the tetrafluoroethoxy group significantly modulates the electronic and lipophilic properties of the benzoic acid scaffold, making it a compound of interest in medicinal chemistry and materials science. While its unique properties are valuable for research and development, they also necessitate a rigorous and well-understood set of safety precautions. The presence of the acidic carboxyl group, combined with the robust carbon-fluorine bonds, presents specific hazards that must be managed through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulous handling protocols.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of hazard mitigation and risk assessment. The protocols herein are designed to empower researchers to work confidently and safely with this and structurally similar fluorinated compounds.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice.[1] While specific toxicological data for this compound is limited, a reliable hazard profile can be constructed by examining data from close structural analogs, such as its 4-isomer and other fluorinated benzoic acids.
The primary hazards are associated with its acidic and irritant properties, typical of benzoic acid derivatives, and potential risks from the fluorinated moiety, especially under thermal decomposition.
Table 1: GHS Hazard Classification and Summary (Based on data from structural analogs like 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid and other fluorinated benzoic acids)
| Hazard Class | GHS Category | Hazard Statement | Source Analogy |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage. | [2][3][4][5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | [7][8] |
2.1 Causality of Hazards
-
Skin and Eye Irritation: The carboxylic acid group makes the compound acidic, capable of causing chemical irritation or burns upon contact with skin and severe damage to the eyes.[3][6] As a solid powder, airborne dust can easily come into contact with the eyes.
-
Respiratory Irritation: Fine powders of acidic compounds can be easily inhaled, leading to irritation of the nose, throat, and respiratory tract.[6] Prolonged or repeated inhalation of benzoic acid dust has been shown to cause damage to the lungs.[5][6]
-
Thermal Decomposition: While stable under normal conditions, high temperatures can lead to decomposition. The presence of fluorine means that hazardous decomposition products, potentially including hydrogen fluoride (HF), could be generated. HF is extremely corrosive and toxic.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety is not just about PPE; it's a systematic approach to minimizing risk at every level. The hierarchy of controls prioritizes strategies from most to least effective.
Caption: Hierarchy of controls applied to handling the target compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.[9]
-
Chemical Fume Hood: All manipulations of this compound solid, including weighing, transfers, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[1] This is critical to contain airborne dust and prevent inhalation.
-
Ventilation: The laboratory must be well-ventilated, with a sufficient rate of air exchange to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[10]
-
Glove Boxes: For procedures involving larger quantities or for handling highly sensitive or hazardous fluorinated compounds, a glove box with an inert atmosphere may be recommended to provide an additional layer of containment.[1]
Personal Protective Equipment (PPE): Essential Individual Protection
PPE is the last line of defense and must be worn at all times when handling the compound.[1]
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory. A full-face shield must be worn over the goggles during procedures with a high risk of splashing or dust generation (e.g., transfers of larger quantities).[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[2] Always inspect gloves for tears or punctures before use. For extended procedures or when handling solutions, double-gloving is recommended.[1] Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[1] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls fail or during a large spill cleanup where dust concentrations may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an ABEK2-P3 filter) should be used by trained personnel.[10]
Protocols for Safe Handling, Storage, and Disposal
6.1 Protocol: Weighing and Handling the Solid Compound
-
Preparation: Don appropriate PPE (goggles, face shield, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Designated Area: Conduct all work in a designated area within the fume hood to minimize potential contamination.
-
Minimize Dust: When opening the container, do so slowly to avoid creating a plume of dust. Use a spatula to carefully transfer the solid to a tared weigh boat or container. Do not pour the powder directly from the bottle.
-
Cleaning: After dispensing, securely close the primary container.[11] Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a damp cloth to collect any residual dust before removing equipment from the hood.
-
Post-Handling: Remove gloves using the proper technique and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.[3]
6.2 Storage Protocol
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Location: Store in a dedicated chemical cabinet. Do not store on open benches or high shelves.[12]
-
Incompatibilities: Segregate from incompatible materials such as strong bases, metals, and oxidizing agents to prevent hazardous reactions.[1][7]
6.3 Waste Disposal Protocol
-
Classification: All waste containing this compound, including contaminated gloves, weigh boats, and wipes, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5]
Emergency Procedures: A Step-by-Step Response Plan
Prompt and correct action during an emergency is critical to mitigating harm.
Caption: Decision workflow for responding to laboratory emergencies.
7.1 First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] If skin irritation occurs or persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or stops, provide artificial respiration. Seek prompt medical attention.[7]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.
7.2 Spill Response
-
Small Spill (inside a fume hood): Ensure PPE is worn. Use a chemical absorbent pad to gently wipe up the solid, avoiding the creation of dust. Clean the area with a damp cloth. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up without proper training and respiratory protection.
Conclusion
Working with this compound can be done safely by maintaining a disciplined approach to laboratory practice. The protocols outlined in this document, based on the principles of risk assessment and the hierarchy of controls, provide a robust framework for protecting researchers. Adherence to these guidelines is paramount for ensuring a safe and productive research environment. Always consult your institution's specific safety policies and the most current Safety Data Sheet (SDS) for any chemical before beginning work.
References
- BenchChem Technical Support Team. (2025).
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Unchained Robotics. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Centers for Disease Control and Prevention (CDC).
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- ITW Reagents. (2025, July 3).
- Sigma-Aldrich. (2023, September 13). SAFETY DATA SHEET: 4-(Trifluoroacetyl)benzoic acid.
- National Institute of Standards and Technology (NIST). (2015, December 1).
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 5-Fluoro-2-(trifluoromethoxy)benzoic acid.
- Gordon, J. & Holloway, F.L. (1960, May 1). HANDLING GASEOUS FLUORINE AND CHLORINE TRIFLUORIDE IN THE LABORATORY. Industrial and Engineering Chemistry.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 4-Fluoro-2-(trifluoromethyl)benzoic Acid.
- Sigma-Aldrich. (2025, July 21).
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Princeton University Environmental Health and Safety. Fluorine Safety.
- Appchem. 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester.
- TCI Chemicals. (2025, February 26). SAFETY DATA SHEET: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid.
- ACS Publications. (2025, July 29).
- ChemicalBook. (2025, August 27). This compound (CAS 70126-48-6).
- Redox. (2022, November 14).
- PubChem. 3-(Trifluoromethyl)benzoic acid.
- European Chemicals Agency (ECHA). Identity - 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl) benzoic acid.
- Sigma-Aldrich. This compound 97%.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.
- U.S. Environmental Protection Agency (EPA). (2005, March 29). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. itwreagents.com [itwreagents.com]
- 6. redox.com [redox.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. ushazmatstorage.com [ushazmatstorage.com]
Application Note: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl Chloride
A Comprehensive Guide to the Reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid with Thionyl Chloride
Introduction and Significance
Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as powerful acylating agents for the preparation of esters, amides, and other carboxylic acid derivatives.[1][2] The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation, significantly enhancing the electrophilicity of the carbonyl carbon and facilitating reactions that are otherwise sluggish or incomplete with the parent acid.[3] This guide provides a detailed protocol for the synthesis of 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride from this compound using thionyl chloride (SOCl₂).
The tetrafluoroethoxy moiety is of significant interest in medicinal chemistry and materials science, often imparting unique properties such as increased metabolic stability, lipophilicity, and altered electronic characteristics.[4] The resulting acyl chloride is a key building block for introducing this fluorinated group into a wide range of molecular architectures, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.
The use of thionyl chloride is particularly advantageous for this conversion because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[5][6] This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, helping to drive the reaction to completion.[7]
Reaction Mechanism and Chemical Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group; thionyl chloride's role is to convert it into a highly effective one.[8][9]
The mechanism involves several key steps:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[7]
-
Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a reactive chlorosulfite intermediate.[9]
-
Nucleophilic Acyl Substitution: A chloride ion (Cl⁻), generated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.[1]
-
Product Formation: The tetrahedral intermediate collapses, eliminating the stable leaving group, which fragments into gaseous sulfur dioxide (SO₂) and a chloride ion. The final products are the desired acyl chloride and HCl gas.[5][7]
This entropically favored final step, which produces two gaseous molecules, makes the reaction essentially irreversible and high-yielding.[7]
Caption: Reaction mechanism for acyl chloride synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride. All operations involving thionyl chloride must be performed in a certified chemical fume hood.[10][11]
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (ensure glassware is oven-dried and moisture-free)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂) or inert gas inlet (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus (for purification)
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
-
Step-by-Step Reaction Procedure
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube or connected to an inert gas line to prevent atmospheric moisture from entering the system.[13]
-
Charging the Flask: Add this compound to the reaction flask.
-
Reagent Addition: In the fume hood, carefully add thionyl chloride to the reaction flask. A stoichiometric excess (typically 1.5 to 2.0 equivalents) is recommended to ensure complete conversion. The addition can be done via an addition funnel if a more controlled reaction is desired, though it is often added in one portion for reactions of this scale.
-
Reaction Conditions: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is ~76 °C).[14] Stir the mixture throughout the heating period. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is best accomplished by distillation at atmospheric pressure.[5][13] Alternatively, for small-scale reactions, it can be removed under reduced pressure (rotary evaporation), ensuring the vacuum pump is protected by a cold trap and a base trap (e.g., NaOH pellets) to neutralize acidic vapors.
Workup and Purification
The primary method for purifying the resulting 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride is fractional distillation under reduced pressure.[15]
-
Distillation: Set up a fractional distillation apparatus.
-
Fraction Collection: Heat the crude product and collect the fraction corresponding to the boiling point of 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride. The exact boiling point will depend on the vacuum applied.
-
Storage: Store the purified acyl chloride in a tightly sealed container under an inert atmosphere (N₂ or Ar) to protect it from moisture.
Caption: Experimental workflow for acyl chloride synthesis.
Data Summary and Product Characterization
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (SOCl₂) | 1.5 - 2.0 equivalents | Ensures complete consumption of the starting carboxylic acid. |
| Temperature | Reflux (~76 °C) | Provides sufficient activation energy for the reaction to proceed efficiently. |
| Reaction Time | 1 - 3 hours | Typical duration for complete conversion; monitor gas evolution. |
| Atmosphere | Anhydrous / Inert Gas | Prevents hydrolysis of thionyl chloride and the acyl chloride product.[13] |
| Expected Yield | > 90% | The reaction is generally high-yielding due to the formation of gaseous byproducts. |
Analytical Characterization
Confirm the identity and purity of the product using standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most telling feature is the strong carbonyl (C=O) stretching absorption, which appears at a higher frequency for acyl chlorides compared to carboxylic acids.[2]
-
Expected C=O stretch: ~1800 cm⁻¹
-
Key Disappearance: The broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) should be absent.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons adjacent to the carbonyl group will show a characteristic chemical shift. The proton of the carboxylic acid -OH group will be absent.
-
¹³C NMR: The carbonyl carbon of an acyl chloride is typically observed in the range of 160-180 ppm.
-
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride. A common fragmentation pattern is the loss of the chlorine atom to form a stable acylium ion.
Safety, Handling, and Waste Disposal
Extreme caution must be exercised when handling thionyl chloride.
-
Hazard Identification:
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[14][16] It causes severe burns to the skin, eyes, and respiratory tract.[11] Reacts violently with water, releasing toxic gases (SO₂ and HCl).[17] All work must be conducted in a well-ventilated chemical fume hood.[10]
-
Byproducts (HCl, SO₂): Both are corrosive and toxic gases. Ensure the fume hood has adequate airflow.
-
-
Personal Protective Equipment (PPE):
-
Waste Disposal:
-
Quenching Excess Reagent: Never add water directly to thionyl chloride.[10][11] Excess thionyl chloride should be quenched by slowly and carefully adding it to a large volume of a stirred, ice-cold aqueous solution of sodium bicarbonate or sodium hydroxide. This process is highly exothermic and releases toxic gases, and must be done in a fume hood.
-
Solvent Waste: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | 1. Insufficient thionyl chloride. 2. Reaction time too short. 3. Presence of moisture. | 1. Use a greater excess of thionyl chloride. 2. Extend the reflux time and monitor for cessation of gas evolution. 3. Ensure all glassware is oven-dried and an anhydrous atmosphere is maintained. |
| Low Yield | 1. Product loss during workup. 2. Hydrolysis of the product. | 1. Be careful during distillation to avoid loss. 2. Ensure all workup and purification steps are performed under strictly anhydrous conditions. |
| Dark-colored Product | Impurities in the starting material or thionyl chloride. | Purify the product by fractional distillation.[15] If necessary, use fresh or distilled thionyl chloride. |
References
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - Thionyl Chloride. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
Allen. (n.d.). Benzoic acid with - SOCl 2 - to give. Retrieved from [Link]
-
Yufeng. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]
-
Save My Exams. (2025). Reactions of Acyl Chlorides. Retrieved from [Link]
-
ACS Publications. (1956). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Retrieved from [Link]
-
askIITians. (2025). Benzoic acid is treated with SOC{l_2} and the product X is formed wit. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]
-
Michael S. Leonard. (2013). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]
-
Let's learn tuition. (2023). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid [Video]. YouTube. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. savemyexams.com [savemyexams.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Benzoic acid with `"SOCl"_(2)` to give [allen.in]
- 7. youtube.com [youtube.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nj.gov [nj.gov]
- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lanxess.com [lanxess.com]
- 15. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 16. westliberty.edu [westliberty.edu]
- 17. bionium.miami.edu [bionium.miami.edu]
- 18. tcichemicals.com [tcichemicals.com]
- 19. tcichemicals.com [tcichemicals.com]
Suzuki coupling reactions involving 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid derivatives
An In-Depth Guide to Suzuki Coupling Reactions Involving 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is particularly indispensable in the pharmaceutical and fine chemical industries.[1] Its operational simplicity, tolerance for a wide array of functional groups, and the commercial availability of diverse starting materials make it a go-to method for constructing complex molecular architectures.[3]
Within the vast landscape of chemical building blocks, fluorinated compounds have garnered immense attention. The strategic incorporation of fluorine or fluoroalkyl groups into organic molecules can profoundly influence their physicochemical properties. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group, in particular, is a fascinating substituent that can enhance metabolic stability, increase lipophilicity, and modulate acidity (pKa), thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[3]
This guide focuses on the application of Suzuki coupling reactions to derivatives of this compound. This scaffold is of significant interest as it combines the advantageous properties of the tetrafluoroethoxy group with a versatile carboxylic acid moiety. The benzoic acid group can function as a crucial pharmacophore for biological target interaction or serve as a synthetic handle for further molecular elaboration, such as amide bond formation.[3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and troubleshooting advice for leveraging these powerful reactions.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined, palladium-driven catalytic cycle. The process universally involves a Pd(0)/Pd(II) redox couple and can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The cycle begins with an active, coordinatively unsaturated Palladium(0) complex. This species reacts with an organohalide (Ar¹-X, where X is typically I, Br, Cl, or OTf), inserting the palladium into the carbon-halide bond. This step oxidizes the metal from Pd(0) to Pd(II), forming a new organopalladium(II) complex.[2][5] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
-
Transmetalation: This is the crucial step where the organic fragment from the boron reagent (Ar²-B(OR)₂) is transferred to the palladium center. For this to occur, the organoboron compound must first be activated by a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6][7] The base converts the neutral boronic acid into a more nucleophilic boronate species, which facilitates the exchange of the halide or other ligand on the Pd(II) complex for the second aryl group (Ar²).[6][7][8]
-
Reductive Elimination: In the final step, the two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple to form the new biaryl product (Ar¹-Ar²). This process reduces the palladium back to its Pd(0) state, thereby regenerating the active catalyst which can then re-enter the catalytic cycle.[2][5]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of a Halogenated this compound Derivative
This section provides a representative protocol for the coupling of a halogenated derivative of this compound with a generic arylboronic acid. The protocol is a robust starting point, but optimization may be required for specific substrates.
Materials & Equipment
-
Reagents:
-
Halogenated this compound derivative (e.g., 5-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzoic acid) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Experimental Workflow
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).[9][10]
-
Solvent Addition: Evacuate the flask and backfill with inert gas (repeat three times). Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[9]
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[9] The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure biaryl product.[11]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[11]
Data Summary: Representative Reaction Conditions
The success of a Suzuki coupling is highly dependent on the careful selection of reaction parameters.[11] The electron-withdrawing nature of the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety generally facilitates the oxidative addition step. The following table provides representative conditions that can serve as a starting point for optimization.
| Aryl Halide (Example) | Boronic Acid (Example) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-3-(CF₂CF₂H)O-C₆H₃COOH | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | >90 |
| 5-Iodo-3-(CF₂CF₂H)O-C₆H₃COOH | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 90 | 6 | >95 |
| 5-Bromo-3-(CF₂CF₂H)O-C₆H₃COOH | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 18 | 85-95 |
| 5-Triflate-3-(CF₂CF₂H)O-C₆H₃COOH | Naphthylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O (4:1) | 100 | 4 | >90 |
Note: Yields are representative and may vary based on specific substrates, scale, and purity of reagents. The carboxylic acid group is generally tolerated but may require specific base choices to avoid solubility issues or side reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure starting materials. 3. Insufficient temperature or time. | 1. Use a fresh catalyst/ligand or a pre-catalyst. Ensure proper inert atmosphere technique.[9] 2. Verify the purity of all reagents. 3. Incrementally increase the temperature or extend the reaction time while monitoring.[9] |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (hydrolysis). 2. Base is too strong or reaction temperature is too high. | 1. Switch to a more stable boronate ester (e.g., pinacol, MIDA).[12][13] 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or lower the temperature. Consider anhydrous conditions with a base like K₃PO₄.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Ensure the reaction is maintained under a positive pressure of inert gas.[12] |
| Poor Product Solubility | The carboxylic acid forms a salt with the base, which may precipitate from the organic solvent. | Choose a solvent system that better solubilizes all components. DMF or THF may be better than dioxane in some cases.[12] |
Applications in Drug Discovery and Materials Science
The biaryl structures synthesized from this compound derivatives are highly valuable scaffolds. In medicinal chemistry, the biaryl motif is prevalent in a vast range of approved drugs, often serving as a rigid linker that correctly orients other functional groups for optimal binding to biological targets like enzymes and receptors.[11][14]
-
Medicinal Chemistry: The products can serve as key intermediates for synthesizing novel therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and central nervous system agents.[11] The tetrafluoroethoxy group can enhance cell membrane permeability and block metabolic degradation pathways, leading to improved drug efficacy and longevity.
-
Materials Science: The unique properties conferred by the fluorinated tail—such as hydrophobicity, thermal stability, and specific electronic characteristics—make these molecules attractive for the development of advanced materials, including liquid crystals, functional polymers, and specialized coatings.[4]
By providing a robust and versatile route to these fluorinated biaryl compounds, the Suzuki-Miyaura coupling empowers chemists to rapidly explore structure-activity relationships and develop novel molecular entities with tailored properties.
References
-
BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. 3
-
De Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. 1
-
BenchChem. Technical Support Center: Fluorinated Benzoic Acid Reactions. 9
-
BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-Difluoro-3-methoxybenzoic Acid. 11
-
BenchChem. Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. 10
-
Gagnon, A., & Du, X. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(18), 4029–4032.
-
Smolecule. This compound.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
-
Wikipedia. Suzuki reaction.
-
The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 9(11), 947.
-
Pais, J. P., et al. (2014). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 19(9), 13816–13833.
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 70126-48-6 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride. This key chemical intermediate is of significant interest to researchers in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the tetrafluoroethoxy moiety. The strategic incorporation of fluorinated groups can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines a reliable protocol for the conversion of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid to the target acyl chloride using thionyl chloride, details critical safety procedures, and provides expected analytical data for product validation.
Introduction: The Strategic Role of Fluorinated Moieties in Drug Design
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to optimize a compound's pharmacokinetic and pharmacodynamic profile.[3] The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can significantly alter properties such as metabolic stability by blocking potential sites of oxidation.[4][5] Its unique electronic and steric properties can lead to enhanced binding affinity and improved cell membrane permeability.
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is a versatile building block, or synthon, that enables the facile introduction of this valuable fluorinated moiety into a wide range of molecular scaffolds. As an acyl chloride, it readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. These functional groups are ubiquitous in active pharmaceutical ingredients (APIs), making this reagent a valuable tool for creating novel chemical entities with potentially superior drug-like properties.[6]
Synthesis Pathway Overview
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is achieved through the direct chlorination of the corresponding carboxylic acid. While several chlorinating agents can effect this transformation (e.g., phosphorus pentachloride, oxalyl chloride), thionyl chloride (SOCl₂) is often the reagent of choice for its efficiency and the convenient removal of its byproducts.[7] The reaction proceeds by refluxing the starting carboxylic acid in an excess of thionyl chloride, which also serves as the solvent. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved during the reaction and can be scrubbed, simplifying the subsequent purification process.[8]
Figure 1. General experimental workflow for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride.
Detailed Synthesis Protocol
This protocol describes the conversion of this compound to 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Ensure starting material is dry. |
| Thionyl chloride (SOCl₂) | Reagent Grade, >99% | Acros Organics | Use fresh bottle or freshly distilled. Handle with extreme caution. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Optional catalyst (1-2 drops). |
| Toluene | Anhydrous | VWR | For azeotropic removal of excess SOCl₂. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For gas trap. |
Equipment
-
Round-bottom flask (e.g., 100 mL), two-necked
-
Reflux condenser with gas outlet adapter
-
Heating mantle with magnetic stirrer and stir bar
-
Gas trap/scrubber (containing saturated NaHCO₃ solution)
-
Short-path distillation apparatus
-
Vacuum pump and pressure gauge
Step-by-Step Experimental Procedure
-
Preparation: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent hydrolysis of the reagent and product.[9]
-
Charging the Flask: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 42.0 mmol).
-
Adding Thionyl Chloride: In a well-ventilated chemical fume hood, carefully add thionyl chloride (e.g., 18.3 mL, 252 mmol, 6.0 equivalents) to the flask. The large excess ensures the reaction goes to completion and serves as the solvent.
-
Reaction Setup: Attach the reflux condenser. Connect the outlet of the condenser via tubing to a gas scrubber containing a saturated solution of sodium bicarbonate to neutralize the evolved HCl and SO₂ gases.
-
Reaction Execution: Begin stirring and gently heat the mixture to reflux (approx. 76 °C) using a heating mantle. The solid carboxylic acid will slowly dissolve.
-
Monitoring: Continue refluxing for 2-4 hours. The reaction is typically complete when the evolution of gases ceases.[10] Progress can also be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the presence of the starting acid by TLC.[11]
-
Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Arrange the apparatus for distillation. Carefully distill off the excess thionyl chloride at atmospheric pressure. For a more complete removal, toluene can be added and removed under reduced pressure to azeotropically eliminate the final traces of SOCl₂.
-
Product Purification: The crude brown or yellow residual oil is the desired product. For high purity, set up a short-path distillation apparatus and distill the product under high vacuum. Collect the fraction boiling at the appropriate temperature (see Table 1).[12]
-
Storage: The purified 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is a moisture-sensitive liquid. Store under an inert atmosphere (N₂ or Ar) in a tightly sealed container in a cool, dry place.
Product Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 70126-51-1 | [13] |
| Molecular Formula | C₉H₅ClF₄O₂ | [13] |
| Molecular Weight | 256.58 g/mol | [13] |
| Appearance | Colorless to pale yellow liquid | Typical |
| Boiling Point (Predicted) | 249.1 ± 40.0 °C @ 760 mmHg | [13] |
| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [13] |
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.9-8.1 (m, 2H, Ar-H)
-
δ 7.4-7.6 (m, 2H, Ar-H)
-
δ 6.05 (tt, JHF = 53.2 Hz, JHF = 2.9 Hz, 1H, -OCHF₂)
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ -91.0 (m, 2F, -CF₂-CHF₂)
-
δ -137.5 (dt, JHF = 53.2 Hz, JFF = 4.5 Hz, 2F, -CF₂-CHF₂)
-
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals in the aromatic region (120-150 ppm), a signal for the carbonyl carbon (~167 ppm), and signals for the fluorinated carbons with characteristic C-F couplings.
-
Infrared (IR, neat film, cm⁻¹):
-
~1780-1800 (C=O stretch, acyl chloride, strong)
-
~1200-1300 (C-O stretch)
-
~1100-1200 (C-F stretches, strong)
-
Safety and Handling Precautions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride involves hazardous materials that require strict safety protocols.
-
Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water.[14][15]
-
Handling: Always handle thionyl chloride in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[16]
-
Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a sealed container for hazardous waste disposal. Do not use water.[14]
-
Waste: Unused or excess thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or calcium hydroxide. This process is highly exothermic and releases toxic gases; it must be performed in a fume hood.
-
-
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride: As an acyl chloride, the product is corrosive and a lachrymator (irritating to the eyes). It will react with moisture in the air to release HCl gas. Handle with the same level of care as the starting reagents.[17][18]
-
General Precautions: An eyewash station and safety shower must be readily accessible.[19]
Mechanism of Acyl Chloride Formation
The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Figure 2. Simplified mechanism of carboxylic acid chlorination using thionyl chloride.
-
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is displaced, and a proton is lost, forming a reactive chlorosulfite anhydride intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This leads to the formation of a tetrahedral intermediate which collapses, eliminating the final acyl chloride product along with sulfur dioxide and a chloride ion.
Conclusion
This application note details a reliable and scalable laboratory procedure for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride. By following the outlined protocol and adhering to the stringent safety precautions, researchers can effectively produce this valuable fluorinated building block. The availability of this intermediate provides a direct route for incorporating the 1,1,2,2-tetrafluoroethoxy group into new chemical entities, facilitating the exploration of novel therapeutic agents in drug discovery programs.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Mehta, D., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6114. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
-
Drexel University, Department of Environmental Health and Safety. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
-
State of New Jersey. (n.d.). Hazard Summary: Thionyl Chloride. [Link]
-
Clark, J. (2015). Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]
- U.S. Patent 6,727,384 B1. (2004). Method for purifying acid chlorides.
- U.S. Patent 2,748,151 A. (1956). Purification of acid chlorides.
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]
- U.S. Patent 4,851,160 A. (1989). Process for the preparation of benzoic acid derivatives.
-
Chemsrc. (n.d.). Benzoyl chloride. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-fluoro- (CAS 1711-07-5). [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]
- Chinese Patent CN102627553A. (2012). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
G. S. S. R. K. Naidu, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
The Royal Society of Chemistry. (n.d.). Visible-Light-Mediated Photocatalytic Cross- Coupling of Acetenyl Ketones with Benzyl Trifluoroborate. [Link]
-
Chemstock. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]
-
ResearchGate. (2024). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]
- Chinese Patent CN102603521B. (2014). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. YouTube. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic supplementary information (ESI) Total Synthesis of the Helicobacter pylori Serotype O2 O- Antigen α-(1→2). [Link]
-
NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. NIST WebBook. [Link]
-
PrepChem. (n.d.). Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 13. 3-(1,1,2,2-TETRAFLUOROETHOXY)-BENZOYL CHLORIDE CAS#: 70126-51-1 [m.chemicalbook.com]
- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. actylislab.com [actylislab.com]
- 17. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. synquestlabs.com [synquestlabs.com]
- 19. drexel.edu [drexel.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important fluorinated building block. The unique properties imparted by the tetrafluoroethoxy group make this compound a valuable intermediate in medicinal chemistry and materials science.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your success in the laboratory.
Diagram of the Synthetic Workflow
The primary route to this compound is through the Williamson ether synthesis, starting from a protected 3-hydroxybenzoic acid derivative, followed by deprotection. This multi-step process requires careful control of reaction conditions to achieve high yields and purity.
Caption: A three-step workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Low or No Product Formation in Step 2 (Tetrafluoroethylation)
Question: I am not observing any formation of the desired ether, Methyl 3-(1,1,2,2-Tetrafluoroethoxy)benzoate. My starting material, Methyl 3-Hydroxybenzoate, remains unreacted. What could be the cause?
Answer:
This issue typically points to three critical areas: incomplete deprotonation of the phenol, issues with the tetrafluoroethylene (TFE) source, or suboptimal reaction conditions.
-
Ineffective Deprotonation: The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, in this case, the phenoxide ion.[2][3] If the deprotonation of the hydroxyl group of methyl 3-hydroxybenzoate is incomplete, the reaction will not proceed.
-
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for generating phenoxides.[3] Ensure you are using a fresh, high-quality source of NaH.
-
Solvent: The solvent must be anhydrous. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[4] Ensure your solvent is properly dried before use.
-
Temperature: While the deprotonation can often be performed at room temperature, gentle warming (e.g., to 40-50 °C) can sometimes facilitate the reaction. However, be cautious as higher temperatures can promote side reactions.
-
-
-
Issues with the Tetrafluoroethylene (TFE) Source: TFE is a gas and can be challenging to handle. Commercially available sources or in-situ generation methods must be reliable.
-
Solution:
-
TFE Delivery: If using TFE gas, ensure a consistent and controlled delivery to the reaction mixture. The solubility of TFE in the reaction solvent can be a limiting factor.
-
Alternative Reagents: Consider using an alternative electrophilic tetrafluoroethylating agent if direct handling of TFE is problematic.
-
-
-
Suboptimal Reaction Temperature: The SN2 reaction has a specific activation energy that must be overcome.
-
Solution:
-
Temperature Optimization: While the reaction may be initiated at a lower temperature, it might require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) while gradually increasing the temperature.[1] A typical temperature range for this type of reaction is 60-80 °C.
-
-
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 1.1-1.2 equivalents | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent enhances nucleophilicity. |
| Temperature | 60-80 °C (after initial deprotonation) | Provides sufficient energy for the SN2 reaction to proceed. |
Formation of Significant Byproducts
Question: My reaction mixture shows the formation of multiple products, and the yield of the desired ether is low. What are the likely side reactions and how can I mitigate them?
Answer:
The primary side reactions in this synthesis are C-alkylation and elimination.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2][4] While O-alkylation is generally favored, C-alkylation at the ortho and para positions can occur, leading to isomeric byproducts.[5]
-
Mitigation:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role. While sodium is common, exploring other alkali metal bases might be beneficial in some cases.
-
Temperature Control: Higher temperatures can sometimes increase the proportion of C-alkylation. Maintaining the lowest effective temperature is recommended.
-
-
-
Elimination Reactions: While less common with TFE compared to traditional alkyl halides, elimination reactions can still occur under strongly basic conditions and at elevated temperatures.[2][3]
-
Mitigation:
-
Temperature Control: Avoid excessive heating.
-
Base Stoichiometry: Use only a slight excess of the base to minimize base-promoted side reactions.
-
-
Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.
Difficulties in Product Purification
Question: I am having trouble isolating a pure sample of this compound after the final hydrolysis and acidification steps. What purification strategies do you recommend?
Answer:
Purification of fluorinated carboxylic acids can be challenging due to their unique solubility properties and the potential for persistent impurities.
-
Incomplete Hydrolysis: The presence of the starting ester, Methyl 3-(1,1,2,2-Tetrafluoroethoxy)benzoate, is a common impurity if the hydrolysis is not driven to completion.
-
Solution:
-
Reaction Monitoring: Monitor the hydrolysis reaction by TLC or HPLC to ensure the complete disappearance of the starting ester.
-
Extended Reaction Time/Increased Temperature: If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature.
-
-
-
Purification of the Final Product:
-
Acid-Base Extraction: A standard workup for carboxylic acids involves dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution. The aqueous layer, now containing the sodium salt of your product, can be separated and then re-acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.[6] This process effectively removes neutral and basic impurities.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems. A common choice for benzoic acid derivatives is a mixture of an organic solvent (e.g., ethanol, acetone) and water.
-
Column Chromatography: For stubborn impurities, flash column chromatography on silica gel can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to keep the carboxylic acid protonated is a good starting point.
-
| Purification Step | Description | Key Considerations |
| Acid-Base Extraction | Separates the acidic product from neutral and basic impurities. | Ensure the pH is sufficiently high to deprotonate the carboxylic acid during extraction and sufficiently low to re-protonate for precipitation.[6] |
| Recrystallization | Purifies solid products based on differential solubility. | Experiment with various solvent systems to find one that provides good crystal formation. |
| Column Chromatography | Separates compounds based on their polarity. | The addition of a small amount of acetic acid to the eluent can prevent streaking of the carboxylic acid on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the carboxylic acid group as an ester before the tetrafluoroethylation step?
A1: The carboxylic acid proton is acidic and would be deprotonated by the strong base used in the Williamson ether synthesis. This would create a dianion, which could lead to unwanted side reactions and complications in the subsequent workup. Protecting the carboxylic acid as an ester ensures that only the phenolic hydroxyl group reacts.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction progress.[1]
-
TLC: A simple and quick method to qualitatively observe the disappearance of the starting material and the appearance of the product. A mobile phase of hexane and ethyl acetate is a good starting point.
-
HPLC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and any byproducts. A reverse-phase C18 column is typically used for this type of analysis.[7]
Q3: What are the key safety precautions to consider when working with tetrafluoroethylene (TFE)?
A3: TFE is a flammable gas that can polymerize explosively. It is crucial to handle it with extreme caution in a well-ventilated fume hood. Ensure that all equipment is properly grounded and free of potential ignition sources. It is highly recommended to consult specialized literature and safety data sheets (SDS) before handling TFE.
Q4: What analytical techniques are best for confirming the structure and purity of the final product?
A4: A combination of spectroscopic and chromatographic techniques is recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic aromatic proton signals, and ¹⁹F NMR will confirm the presence and structure of the tetrafluoroethoxy group. ¹³C NMR will provide further structural confirmation.[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
HPLC: As mentioned earlier, HPLC is excellent for assessing the purity of the final product.[7]
-
Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.[1]
References
- BenchChem. (2025). Analytical methods to distinguish between fluorinated benzoic acid isomers.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]
-
S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. s4science.at [s4science.at]
Technical Support Center: A Troubleshooting Guide for Reactions of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This guide is designed to provide in-depth technical assistance and practical solutions to common challenges encountered during the chemical modification of this versatile fluorinated building block. Our approach is rooted in mechanistic understanding and field-proven experience to ensure your reactions are successful and your results are reliable.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, a firm grasp of the starting material's characteristics is paramount.
| Property | Value | Source |
| CAS Number | 70126-48-6 | |
| Molecular Formula | C₉H₆F₄O₃ | |
| Molecular Weight | 238.14 g/mol | |
| Melting Point | 122-126 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, THF, and DMF. Limited solubility in non-polar solvents and water. |
The presence of the electron-withdrawing tetrafluoroethoxy group at the meta-position influences the reactivity of both the carboxylic acid and the aromatic ring. This group enhances the acidity of the carboxylic acid compared to benzoic acid itself and deactivates the aromatic ring towards electrophilic substitution.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: General Issues and Starting Material Purity
Q1: My reaction is sluggish or fails to initiate. What are the first things I should check?
A1: Low reactivity can often be traced back to fundamental issues with your setup or starting materials.[1]
-
Purity of this compound: Ensure the starting material is free from impurities that could poison your catalyst or introduce side reactions. Recrystallization may be necessary if the purity is questionable.
-
Solvent and Reagent Purity: Use anhydrous solvents and fresh, high-purity reagents. Water can be particularly detrimental in many reactions, such as those involving organometallics or acid chlorides.
-
Inert Atmosphere: For oxygen-sensitive reactions like Suzuki-Miyaura couplings, ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen).[1][2]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition or side reactions.[1] It is crucial to find the optimal temperature for your specific transformation.
Section 2: Amide Coupling (Amidation) Reactions
Amide bond formation is a cornerstone of medicinal chemistry. However, coupling this compound with amines can present challenges.
Q2: My amide coupling reaction is low-yielding. How can I improve it?
A2: Direct reaction between a carboxylic acid and an amine is generally inefficient. Activation of the carboxylic acid is key.[1]
-
Choice of Coupling Agent: The selection of the right coupling agent is critical. For standard couplings, carbodiimides like DCC or EDC with additives like HOBt are common. For more challenging or sterically hindered couplings, uronium-based reagents such as HATU or HBTU are often more effective.[3]
-
Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used as a starting material.
-
Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, standard coupling conditions may fail. In such cases, converting the carboxylic acid to the more reactive acyl fluoride can be a powerful strategy.[4]
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting logic for low-yielding amide coupling reactions.
Q3: I am observing side reactions in my amide coupling. What are they and how can I prevent them?
A3: A common side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling agents. This can be minimized by the addition of HOBt or HOAt, which act as activated ester intermediates. Epimerization can also be a concern if chiral amines are used; additives like HOBt can help suppress this.[3]
Section 3: Esterification Reactions
Fischer-Speier esterification is a common method for converting carboxylic acids to esters.
Q4: My Fischer esterification is not going to completion. What can I do?
A4: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you need to either use a large excess of the alcohol or remove the water that is formed.[5]
-
Water Removal: A Dean-Stark apparatus is effective for azeotropically removing water with a suitable solvent like toluene.
-
Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.
-
Reaction Time and Temperature: These reactions can be slow and may require prolonged reflux. Monitor the progress by TLC to determine the optimal reaction time.
Q5: I am seeing byproducts in my esterification reaction. What are the likely culprits?
A5: Side reactions can occur, especially at higher temperatures.
-
Alkene Formation: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a common side reaction.
-
Ether Formation: The alcohol can undergo self-condensation to form an ether.
Section 4: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for C-C bond formation. However, they are sensitive to various parameters.
Q6: My Suzuki-Miyaura coupling with a derivative of this compound is giving a low yield. What should I troubleshoot?
A6: The success of a Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent system.[1]
-
Catalyst and Ligand: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the oxidative addition step.[2]
-
Base: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can significantly impact the reaction rate.[1]
-
Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often used to dissolve both the organic and inorganic reagents.
Q7: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A7: Homocoupling is often caused by the presence of oxygen.[1]
-
Rigorous Degassing: Thoroughly deoxygenate all solvents and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[1]
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and suppress homocoupling.[1]
Section 5: Stability of the 1,1,2,2-Tetrafluoroethoxy Group
A key concern when working with this molecule is the stability of the fluoroalkoxy substituent.
Q8: Is the 1,1,2,2-tetrafluoroethoxy group stable under common reaction conditions?
A8: Aryl fluoroalkoxy ethers are generally quite stable. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the carbon-oxygen bond of an aryl ether is also robust. While specific data for the 1,1,2,2-tetrafluoroethoxy group is limited, related structures like the trifluoromethoxy group are known to be stable to a wide range of acidic and basic conditions.[6] Ether cleavage typically requires harsh conditions, such as strong hydrohalic acids (HBr or HI) at high temperatures, which are not commonly employed in the reactions discussed here.[7][8] However, it is always prudent to monitor your reactions for any signs of decomposition, such as the appearance of 3-hydroxybenzoic acid as a byproduct.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide derivative of this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
Workflow for Product Analysis
Caption: A typical workflow for the analysis and purification of reaction products.
Accurate characterization of your products is essential.
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are invaluable techniques for monitoring reaction progress and assessing the purity of your crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for unambiguous structural confirmation. The tetrafluoroethoxy group will give characteristic signals in the ¹⁹F NMR spectrum, and its presence will influence the chemical shifts of the aromatic protons in the ¹H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your final compound. A variety of columns and mobile phases can be used for the analysis of fluorinated benzoic acids and their derivatives.[9][10]
References
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. (URL: [Link])
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])
-
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])
-
Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note - S4Science. (URL: [Link])
-
BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - Beilstein Journals. (URL: [Link])
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF - ResearchGate. (URL: [Link])
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Struggling with amide coupling : r/Chempros - Reddit. (URL: [Link])
-
This compound - PubChemLite. (URL: [Link])
-
Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride - PrepChem.com. (URL: [Link])
-
ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen - PubMed Central. (URL: [Link])
- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google P
-
Making benzoyl chloride - YouTube. (URL: [Link])
-
Ether cleavage - Wikipedia. (URL: [Link])
- CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google P
-
Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC - NIH. (URL: [Link])
-
How to Convert Functional Groups on an Aromatic Ring - YouTube. (URL: [Link])
-
mechanistic aspects of the catechol dioxygenases and later enzymes of bacterial oxidative cleavage pathways - Natural Product Reports (RSC Publishing). (URL: [Link])
-
3.2.4: Reactions of Ethers- Acidic Cleavage - Chemistry LibreTexts. (URL: [Link])
-
Bacterial aromatic ring-cleavage enzymes are classified into two different gene families - PubMed. (URL: [Link])
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s4science.at [s4science.at]
Technical Support Center: Purification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Welcome to the technical support center for the purification of crude 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated aromatic carboxylic acid. Here, we will address common challenges and provide detailed, field-tested protocols to enhance the purity of your compound, ensuring the reliability and reproducibility of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: Impurities in crude this compound can generally be categorized into three main types:
-
Starting Materials: Unreacted precursors from the synthesis, such as 3-hydroxybenzoic acid or reagents used for the tetrafluoroethoxylation, are common impurities.
-
By-products: Side reactions can lead to the formation of isomers or related compounds. For instance, incomplete reaction or rearrangement could result in partially fluorinated intermediates.
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps, as well as inorganic salts, can also be present in the crude product.[1]
The nature and quantity of these impurities will largely depend on the specific synthetic route employed.
Q2: My crude product has a noticeable color. What is the likely cause and how can I remove it?
A2: A colored crude product often indicates the presence of minor, highly conjugated by-products or degradation products. These impurities can sometimes be challenging to remove. A common and effective method to address this is the use of activated charcoal during the recrystallization process.[2][3] The charcoal adsorbs these colored impurities, allowing for their removal by hot filtration. However, it is crucial to use the minimum amount of charcoal necessary, as excessive use can also lead to a loss of the desired product.
Q3: I'm having trouble getting my compound to crystallize out of solution. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the use of an excessive amount of solvent, a high concentration of impurities, or supersaturation. Here are some techniques to induce crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[4]
-
Seeding: Adding a small, pure crystal of this compound to the supersaturated solution can initiate crystallization.[4]
-
Reducing Solvent Volume: If too much solvent was used, you can carefully evaporate a portion of it to increase the concentration of your compound.
-
Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.[1][4]
Q4: How can I assess the purity of my this compound after purification?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying the purity of aromatic carboxylic acids.[5][6][7] A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate purity determination.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point. The literature melting point for this compound is 122-126 °C.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and detect the presence of proton- or fluorine-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing their molecular weights.[7][9]
Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting guides for the most common and effective purification techniques for this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2][3] The key is to select a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.[3]
Solvent Selection for Recrystallization
The fluorinated nature of this compound influences its solubility. A mixed solvent system often provides the best results.
| Solvent System | Rationale |
| Ethanol/Water | The compound is soluble in hot ethanol and less soluble in water. Water acts as an anti-solvent.[4] |
| Toluene | A good option for removing more polar impurities. The compound's solubility in toluene increases significantly with temperature.[4] |
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Recrystallization
Method 2: Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography is a more powerful purification technique.[5][10] Reversed-phase chromatography is often suitable for aromatic acids.
Step-by-Step Column Chromatography Protocol
-
Stationary Phase: C18-functionalized silica gel is a common choice for reversed-phase chromatography.
-
Mobile Phase Selection: A gradient elution is typically employed. A common system is a mixture of water (containing an acid modifier like 0.1% formic acid or trifluoroacetic acid to suppress ionization) and an organic solvent such as acetonitrile or methanol.[7]
-
Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a compatible strong solvent.
-
Packing and Elution: Pack the column with the stationary phase and equilibrate with the initial mobile phase composition. Load the sample and begin the elution, gradually increasing the proportion of the organic solvent to elute the compound.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
References
-
Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]
-
Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations | Crystal Growth & Design. ACS Publications. Available at: [Link]
-
Ion Exclusion Chromatography of Aromatic Acids | Journal of Chromatographic Science. Oxford Academic. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed. Available at: [Link]
- Process for the purification of aromatic carboxylic acids. Google Patents.
-
The Recrystallization of Benzoic Acid. Available at: [Link]
-
Chromatographic separation and identification of organic acids. Illinois State Water Survey. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Method for the purification of benzoic acid. European Patent Office. Available at: [Link]
-
This compound 97 70126-48-6. Merck. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents.
- Purification of benzoic acid. Google Patents.
-
benzoic acid and its Impurities. Pharmaffiliates. Available at: [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. Available at: [Link]
-
Electronic Supplementary Material (ESI) for Analytical Methods. The Royal Society of Chemistry. Available at: [Link]
- Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid. Google Patents.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between chromatographic properties of aromatic carboxylic acids and their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. academic.oup.com [academic.oup.com]
Preventing decomposition of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid during reactions
Welcome to the technical support center for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated building block. Here, we address common challenges related to its stability and provide field-proven insights to ensure the integrity of your reactions and the success of your experimental outcomes.
Introduction: Understanding the Stability of this compound
This compound is a valuable synthetic intermediate, prized for the introduction of the tetrafluoroethoxy moiety, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the very features that make it attractive—the electron-withdrawing nature of the fluorinated group and the presence of both a carboxylic acid and an ether linkage—also present specific stability challenges during chemical transformations. Decomposition can lead to reduced yields, purification difficulties, and the formation of undesired byproducts. This guide provides a structured approach to troubleshooting and preventing these issues.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific decomposition issues in a question-and-answer format, providing both the "why" behind the problem and the "how" for the solution.
Issue 1: My reaction yield is low, and I suspect decarboxylation. How can I prevent this?
Question: I'm attempting a reaction at elevated temperatures and observing gas evolution and the formation of 1-(1,1,2,2-tetrafluoroethoxy)-3-R-benzene instead of my desired product. What is happening and how can I mitigate it?
Answer: You are likely observing thermal decarboxylation. The aromatic carboxylic acid group can be labile under high-temperature conditions, leading to the loss of CO2. While benzoic acid itself is relatively stable, its stability can be influenced by substituents.[1] The electron-withdrawing nature of the tetrafluoroethoxy group can influence the stability of the aromatic ring and its substituents.
-
Thermal Stress: Aromatic decarboxylation is often promoted by heat.[1][2] For some benzoic acids, this can occur at temperatures above 140°C, and the presence of certain catalysts or reaction conditions can lower this temperature.[3][4]
-
Radical Pathways: Under certain conditions, especially with oxidative reagents or light, decarboxylation can proceed through a radical mechanism.[3][5]
-
Lower Reaction Temperature: Whenever possible, screen for conditions that allow the reaction to proceed at a lower temperature. Consider using more active catalysts or highly reactive reagents that do not require high heat.
-
Microwave-Assisted Synthesis: For reactions that typically require high temperatures, microwave synthesis can sometimes accelerate the desired reaction rate more significantly than the decomposition rate, leading to higher yields in shorter times.
-
Flow Chemistry: Performing the reaction in a continuous flow reactor can allow for precise temperature control and short residence times at elevated temperatures, minimizing the window for thermal decomposition.
Issue 2: I'm observing cleavage of the tetrafluoroethoxy group under my reaction conditions. What causes this and how can I avoid it?
Question: During my reaction, which is run under strongly acidic or basic conditions, I'm isolating 3-hydroxybenzoic acid derivatives as a significant byproduct. What is causing the C-O bond to break?
Answer: The ether linkage of the tetrafluoroethoxy group, while generally robust, can be susceptible to cleavage under harsh acidic or basic conditions, leading to hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the ether oxygen can be protonated, making it a better leaving group. This is followed by nucleophilic attack (e.g., by water) on the carbon atom adjacent to the oxygen. The high degree of fluorination can influence the stability of potential carbocation intermediates.
-
Base-Mediated Cleavage: While less common for this type of ether, strong bases at high temperatures can promote elimination or nucleophilic substitution pathways, leading to cleavage of the ether bond. Fluorinated ethers, in general, exhibit high oxidative stability but can be susceptible to specific nucleophilic attacks.[6]
-
pH Control: Maintain the reaction pH as close to neutral as possible. If acidic or basic conditions are required, use the mildest reagents that can effect the desired transformation and for the shortest possible time.
-
Protecting Group Strategy: If harsh conditions are unavoidable, consider if the carboxylic acid can be temporarily converted to a less activating group (e.g., an ester) before performing the reaction that requires harsh conditions.
-
Reagent Selection:
-
For acid-catalyzed reactions, consider using Lewis acids instead of strong Brønsted acids, as they may be more selective.
-
For base-mediated reactions, explore the use of non-nucleophilic bases (e.g., DBU, DIPEA) if the goal is deprotonation without nucleophilic attack.
-
Issue 3: When forming an amide, I get a complex mixture of products and low yield of the desired amide. How can I optimize my amide coupling?
Question: I am using standard amide coupling conditions (e.g., carbodiimide activators) but the reaction is messy. What are the potential side reactions and how can I suppress them?
Answer: Amide bond formation with this compound can be very efficient, but side reactions can occur if the conditions are not optimized. The electron-withdrawing nature of the substituent can affect the reactivity of the carboxylic acid.
-
Over-activation: With highly reactive coupling agents, the activated carboxylic acid intermediate can be unstable and decompose or react with other species in the reaction mixture.
-
Side Reactions of Coupling Agents: Carbodiimides like EDC can form stable N-acylurea byproducts if the activated intermediate is not efficiently trapped by the amine.
-
Epimerization: If the amine component is chiral, harsh coupling conditions can lead to racemization.
This protocol utilizes EDC in combination with an additive like HOBt to suppress side reactions and improve efficiency.[7]
-
Reagent Preparation:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add the desired amine (1.1-1.2 equivalents).
-
Add an activating agent such as Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents).
-
-
Reaction Initiation:
-
Cool the mixture to 0 °C in an ice bath.
-
Add a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), portion-wise.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free amine.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with DCM.
-
Wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for robust amide synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the melting point of this compound?
-
A1: The literature reported melting point is in the range of 122-126 °C.[8]
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: It should be stored in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.
-
-
Q3: Can I perform a Suzuki coupling with a bromo- derivative of this acid?
-
A3: Yes, Suzuki couplings are generally compatible. However, to avoid side reactions with the carboxylic acid group, it is often advantageous to first convert the acid to an ester (e.g., a methyl or ethyl ester). This protects the acid functionality from the basic conditions of the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
-
Q4: Are there any known incompatible reagents?
-
A4: Avoid very strong oxidizing agents, strong bases at high temperatures, and prolonged exposure to strong acids, as these can lead to decomposition of the aromatic ring or cleavage of the ether linkage.
-
-
Q5: How does the tetrafluoroethoxy group compare to a trifluoromethoxy or trifluoroethoxy group in terms of electronic effects?
-
A5: The 1,1,2,2-tetrafluoroethoxy group is a strong electron-withdrawing group due to the inductive effect of the fluorine atoms. Its electronic properties will be comparable to other highly fluorinated alkoxy groups, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.
-
Summary of Key Stability Parameters
| Parameter | Recommendation for Stability | Rationale |
| Temperature | Keep below 120 °C if possible. | Minimizes the risk of thermal decarboxylation.[1][2] |
| pH | Maintain near neutral (pH 6-8) unless required. | Avoids acid- or base-catalyzed hydrolysis of the fluoroether linkage. |
| Amide Coupling | Use EDC/HOBt or similar mild coupling agents. | Suppresses side reactions and formation of N-acylurea byproducts.[7] |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) for moisture-sensitive reactions. | Prevents hydrolysis of reactive intermediates, especially during amide coupling. |
Caption: Key decomposition pathways to avoid.
References
- BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem. Accessed January 11, 2026.
- BenchChem. Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem. Accessed January 11, 2026.
- BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem. Accessed January 11, 2026.
- Amanchukwu, C. et al. A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of The Electrochemical Society. 2020-04-01.
- Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health. Accessed January 11, 2026.
- Google Patents. CN103896793B - Synthesis method of amide compounds. Accessed January 11, 2026.
- Royal Society of Chemistry. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- CORE. Acidic Attack of Perfluorinated Alkyl Ether Lubricant Molecules by Metal Oxide Surfaces. Accessed January 11, 2026.
- Google Patents. GB2122190A - Decarboxylation of halogenated benzoic acids or esters. Accessed January 11, 2026.
- National Institutes of Health.
- PubChemLite. This compound. Accessed January 11, 2026.
- AIChE. (360e) Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. AIChE Proceedings. Accessed January 11, 2026.
- Sigma-Aldrich. This compound 97 70126-48-6. Accessed January 11, 2026.
- National Institutes of Health. Tetrafluoroethylene | C2F4 | CID 8301. PubChem. Accessed January 11, 2026.
- Finetech Industry Limited. This compound | cas: 70126-48-6. Accessed January 11, 2026.
- Royal Society of Chemistry. Protodecarboxylation of benzoic acids under radical conditions.
- Synthesis of some Amide derivatives and their Biological activity. Accessed January 11, 2026.
- Appchem. 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester | 773134-76-2 | C11H10F4O3. Accessed January 11, 2026.
- Google Patents. KR20170003387A - Preparation method of benzoic acid amide compounds. Accessed January 11, 2026.
- Sigma-Aldrich. This compound 97 70126-48-6. Accessed January 11, 2026.
- ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Accessed January 11, 2026.
- National Institutes of Health. 3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzoic acid. PubChem. Accessed January 11, 2026.
- ResearchGate. How to produce amide from Benzoic acid and amine directly?. Accessed January 11, 2026.
- ResearchGate. (PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Accessed January 11, 2026.
- National Institutes of Health. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed. Accessed January 11, 2026.
- ResearchGate. Esterification products in reactions using mixed anhydrides. Accessed January 11, 2026.
- ResearchGate. The thermal decomposition of benzoic acid. Accessed January 11, 2026.
- National Institutes of Health. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Accessed January 11, 2026.
- National Institutes of Health.
- ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Accessed January 11, 2026.
- ChemicalBook. This compound | 70126-48-6. Accessed January 11, 2026.
- National Institutes of Health. Propanoic acid, 3-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl) - PubChem. Accessed January 11, 2026.
- What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Accessed January 11, 2026.
- Environmental Protection Agency. Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. Accessed January 11, 2026.
- Royal Society of Chemistry. Reactions of tetrafluoroethene oligomers. Part 9. Some reactions of perfluoro(1-ethyl-1-methylpropyl)(s-butyl)ethanolide (an α-lactone). Journal of the Chemical Society, Perkin Transactions 1. Accessed January 11, 2026.
- National Institutes of Health. Preparation method and application of 3-chloro-2, 4, 5-trifluoro-benzoic acid - Patent CN-116178128-A. PubChem. Accessed January 11, 2026.
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]
- 5. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Technical Support Center: Recrystallization of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
This guide provides a comprehensive, experience-driven framework for developing a robust recrystallization protocol for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. It is designed for researchers and drug development professionals to enable efficient purification and troubleshooting.
Compound Profile & Initial Considerations
Before any purification attempt, understanding the target molecule is critical. This compound is a solid with a reported melting point of 122-126 °C [1][2][3]. This melting point is a crucial parameter; to prevent the compound from melting in the hot solvent and "oiling out" instead of crystallizing, the boiling point of the chosen recrystallization solvent should ideally be below 122 °C.
Molecular Structure Analysis:
-
Benzoic Acid Moiety: The carboxylic acid group (-COOH) is polar and capable of strong hydrogen bonding. This suggests solubility in polar solvents, especially those that can act as hydrogen bond donors or acceptors (e.g., alcohols, water).
-
Aromatic Ring: The benzene ring introduces a nonpolar, hydrophobic character.
-
Tetrafluoroethoxy Group (-OCF₂CF₂H): This is a unique feature. The ether oxygen adds polarity, but the highly electronegative fluorine atoms create a fluorous, lipophilic character that is distinct from typical hydrocarbon lipophilicity. This group will significantly influence solubility, potentially favoring solvents with some fluorine content or specific polar aprotic characteristics.
The key to successful recrystallization is exploiting differential solubility at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point[4][5].
Frequently Asked Questions (FAQs)
Q1: What is the single best solvent for recrystallizing this compound? A1: There is no universally "best" single solvent without experimental screening. The molecule's mixed polarity (polar acid, nonpolar ring, fluorous tail) makes it unlikely that a single solvent will be perfect. A systematic screening process (see Section 3) is the most reliable method. However, based on the structure, promising candidates for screening include toluene, ethyl acetate, and binary mixtures like ethanol/water or heptane/ethyl acetate.
Q2: My compound completely dissolved in the solvent at room temperature. What should I do? A2: That solvent is unsuitable because it is "too good" a solvent.[6] You will not be able to recover your compound upon cooling. The compound must be sparingly soluble at low temperatures.[4] You must choose a different solvent or a binary solvent system where your compound has lower room-temperature solubility.
Q3: Why did my compound turn into a liquid (oil out) instead of forming crystals? A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution is cooled too quickly below the compound's melting point.[7] Given the melting point of 122-126 °C, using solvents with boiling points above this range (e.g., DMF, DMSO) will cause this. It can also happen if there are significant impurities depressing the melting point. The primary solution is to re-heat the mixture, add slightly more solvent to reduce saturation, and allow for much slower cooling.[7]
Q4: I'm getting a very poor yield. How can I improve it? A4: Low yield is often due to using an excessive amount of solvent, not cooling the solution to a low enough temperature (an ice bath is recommended), or premature crystallization during a hot filtration step.[6] To improve yield, use the absolute minimum amount of hot solvent required for complete dissolution. After collecting the first crop of crystals, you can try concentrating the remaining solution (mother liquor) by boiling off some solvent and cooling again to obtain a second crop.
Systematic Solvent Selection: A Step-by-Step Protocol
The most critical phase of developing a recrystallization procedure is solvent selection. This protocol uses a small-scale, parallel approach to efficiently screen potential candidates.
Objective: To identify a solvent or solvent system where this compound exhibits low solubility at room temperature but high solubility at the solvent's boiling point.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
Heating block or sand bath
-
A selection of solvents for screening (see Table 1)
Procedure:
-
Preparation: Place ~20-30 mg of your crude compound into several separate test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (start with 0.5 mL). Agitate at room temperature. Observe and record the solubility.
-
Ideal Outcome: The compound is insoluble or only sparingly soluble.
-
Unsuitable Outcome: The compound dissolves completely. Exclude this solvent for single-solvent recrystallization.[6]
-
-
Hot Solvent Test: Take the tubes where the compound was sparingly soluble and heat them gently in the heating block to the solvent's boiling point. Add more of the same solvent dropwise until the solid just dissolves.
-
Ideal Outcome: The compound dissolves completely in a reasonable amount of hot solvent (e.g., 1-3 mL).
-
-
Cooling & Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[2]
-
Ideal Outcome: A good yield of crystalline solid forms.
-
-
Binary Solvent Test (if needed): If no single solvent is ideal, try a binary system.[8]
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, identified in step 2) at room temperature.
-
Slowly add a miscible "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly as described in step 4.
-
Data Presentation: Solvent Screening Candidates
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale / Potential Role |
| Water | 100 | 80.1 | Likely a poor solvent alone but excellent as an anti-solvent with alcohols due to the polar -COOH group. |
| Ethanol | 78 | 24.5 | Good "soluble solvent" candidate. Can hydrogen bond with the -COOH group. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, may offer a good balance for the whole molecule. |
| Toluene | 111 | 2.4 | Aromatic nature may interact well with the benzene ring. Boiling point is acceptably below the compound's MP. |
| Heptane/Hexane | 98 / 69 | ~1.9 | Nonpolar. Likely poor solvents alone but excellent as anti-solvents to decrease polarity of a system. |
| Acetone | 56 | 20.7 | Polar aprotic, good solvent but low boiling point may require care. |
| Acetonitrile | 82 | 37.5 | Polar aprotic, less prone to hydrogen bonding than alcohols. |
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: No crystals are forming, even after cooling in an ice bath.
-
Probable Cause: The solution is not supersaturated. This is most commonly due to using too much solvent.[7]
-
Solution Path:
-
Re-heat the solution to boiling.
-
Reduce the volume by 15-20% by boiling off some solvent in a fume hood.
-
Allow the concentrated solution to cool slowly again.
-
If crystals still do not form, try adding a "seed crystal" from a previous successful batch or scratching the inner surface of the flask at the meniscus to create nucleation sites.[2]
-
Problem: The resulting crystals are discolored or appear "gummy."
-
Probable Cause: Impurities are co-precipitating with your product. Insoluble impurities may be present, or colored impurities may have similar solubility profiles.[9]
-
Solution Path:
-
Hot Filtration: Re-dissolve the impure crystals in the minimum amount of hot solvent. While hot, filter the solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.[8] Then, allow the clear filtrate to cool and crystallize.
-
Charcoal Treatment: If the impurity is a colored organic molecule, you can add a very small amount of activated charcoal to the hot solution after dissolution. Swirl for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Charcoal can reduce your yield by adsorbing your product.
-
Problem: Crystallization happens too quickly, resulting in a fine powder, not nice crystals.
-
Probable Cause: The solution is cooling too rapidly, or it is excessively supersaturated.[7] Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.
-
Solution Path:
-
Slow Cooling: Ensure the flask is allowed to cool slowly on a benchtop, insulated from the cold surface by a cork ring or paper towels. Do not move it directly to an ice bath from the heat source.
-
Reduce Supersaturation: Re-heat the solution and add a small amount (5-10% extra volume) of the hot solvent. This will make the solution slightly less concentrated and encourage slower, more controlled crystal growth upon cooling.
-
Visual Workflows
Diagram 1: Systematic Solvent Selection Workflow
A visual guide to the decision-making process for finding the right recrystallization solvent.
Caption: Workflow for single-solvent screening.
Diagram 2: Troubleshooting Decision Tree
A logical tree to diagnose and solve common recrystallization problems.
Caption: Decision tree for common recrystallization issues.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Provides actionable advice for common crystallization failures like oiling out and failure to crystallize.
-
Troubleshooting Problems in Crystal Growing - ThoughtCo. (2025). Discusses fundamental issues such as solution saturation and the effects of contaminants and environment.
-
Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua. (2025). Addresses industrial-scale problems like low efficiency due to impurities, which is analogous to lab-scale purity issues.
-
This compound 97 70126-48-6 - Sigma-Aldrich. Provides key physical properties including the melting point.
-
3-(1,1,2,2,-Tetrafluoroethoxy)benzoic acid - Vvchem Chemical Network. Confirms physical data such as the melting point range.
-
Recrystallization - University of California, Los Angeles. Outlines the fundamental principles of recrystallization, including solvent choice criteria.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Details the seven key steps of designing an efficient recrystallization process.
-
This compound | cas: 70126-48-6 | finetech industry limited. Lists physical properties and confirms the melting point.
-
Guide for crystallization - Various Authors. (n.d.). A detailed guide discussing various advanced crystallization techniques and the nuances of solvent selection.
-
Tips & Tricks: Recrystallization - University of Rochester. (n.d.). Offers practical, experience-based advice on solvent systems and functional group effects on crystallization.
-
Finding the best solvent for recrystallisation student sheet - RSC Education. Explains the core principle of temperature-dependent solubility for successful recrystallization.
-
Recrystallization-1.pdf - Swarthmore College. A backgrounder on the theory and practice of recrystallization, emphasizing why solvent choice is crucial.
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Provides rules of thumb for solvent selection based on functional groups.
-
This compound | 70126-48-6 - ChemicalBook. A database entry for the compound.
-
Recrystallization - University of Colorado Boulder. Describes techniques for hot filtration and the use of mixed solvent systems (solvent pairs).
Sources
- 1. 3-(1,1,2,2-テトラフルオロエトキシ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(1,1,2,2,-Tetrafluoroethoxy)benzoic acid CAS No 70126-48-6 - Focus Synthesis LLC [vvchem.com]
- 3. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
Technical Support Center: Byproduct Analysis in 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. The introduction of the tetrafluoroethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry and materials science.[1]
However, the synthesis, typically a variation of the Williamson ether synthesis involving the reaction of a 3-hydroxybenzoic acid derivative with tetrafluoroethylene (TFE), is not without its challenges. Byproduct formation can lead to low yields and complex purification profiles. This guide provides in-depth, experience-based answers to common problems encountered during synthesis and analysis, helping you troubleshoot your experiments and optimize your results.
Core Synthesis Pathway & Primary Side Reactions
The most common route to this compound involves the reaction of a protected 3-hydroxybenzoic acid, such as methyl 3-hydroxybenzoate, with tetrafluoroethylene (TFE) gas in the presence of a base. The reaction is typically performed in a polar aprotic solvent. The subsequent hydrolysis of the methyl ester yields the final carboxylic acid product.
Several potential side reactions can occur, complicating the reaction mixture. Understanding these is the first step in troubleshooting.
Caption: Primary synthesis route and common side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is low and I see multiple unknown peaks in my LC-MS. What are the likely byproducts?
Answer: Low yields are often a direct result of competing side reactions.[2][3] When analyzing your crude reaction mixture by LC-MS or GC-MS, several byproducts are commonly observed. Identifying them is crucial for optimizing your reaction conditions.
Causality: The phenoxide generated from methyl 3-hydroxybenzoate is a potent nucleophile. While O-alkylation is the desired outcome, the nucleophile can also attack other electrophilic sites. Furthermore, the reaction conditions themselves can promote undesired pathways.
Common Byproducts and Their Identification:
| Compound Name | Structure | Expected [M-H]⁻ (m/z) | Key Analytical Notes |
| Unreacted Starting Material | Methyl 3-hydroxybenzoate | 151.04 | Confirmed by comparison to a standard. Often the major component in failed reactions. |
| Final Product (Acid form) | This compound | 237.02 | May form prematurely if reaction conditions contain water and the base is strong enough to hydrolyze the ester.[4] |
| C-Alkylated Isomer | Methyl 2-hydroxy-4-(1,1,2,2-tetrafluoroethoxy)benzoate | 251.04 | A common issue with phenoxides.[3] The phenoxide can attack TFE at the ortho or para positions of the ring. Look for a matching mass with a different retention time. |
| Bis-etherified Product | 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | (Not applicable) | This can arise from decarboxylation followed by a second etherification if reaction temperatures are too high. More likely to be seen by GC-MS. |
Troubleshooting Steps:
-
Confirm Identities: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of unknown peaks.
-
NMR Analysis: For preparative scale reactions, isolate the major impurity and analyze by ¹H, ¹³C, and ¹⁹F NMR. ¹⁹F NMR is particularly powerful for identifying different organofluorine environments.[5][6][7][8]
-
Review Reaction Conditions: Cross-reference the identified byproducts with the troubleshooting workflow below.
Question 2: How can I minimize byproduct formation and improve my yield?
Answer: Improving yield requires a systematic approach to optimizing reaction parameters. The Williamson ether synthesis and related nucleophilic substitutions are sensitive to base, solvent, and temperature.[2][9]
Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Recommendations:
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are preferred over hydroxides (NaOH, KOH), which can introduce water and are more nucleophilic themselves. Ensure at least one full equivalent of base is used to completely deprotonate the phenol.
-
Solvent Choice: The reaction requires a polar aprotic solvent like DMF or DMSO to solvate the cation and provide a reactive "naked" phenoxide anion.[2][3] Protic solvents (e.g., ethanol, water) will protonate the phenoxide, shutting down the reaction. Crucially, all reagents and solvents must be anhydrous. Water will quench the base and can hydrolyze the starting ester or product.
-
Temperature Control: This reaction is typically exothermic. Maintain a controlled temperature, often between 50-100 °C.[3] Excessively high temperatures can promote side reactions, including potential decarboxylation or TFE polymerization. Lower temperatures may require longer reaction times but often result in a cleaner reaction profile.
-
TFE Addition: Tetrafluoroethylene is a gas and should be introduced into the sealed reaction vessel under positive pressure. The reaction should be monitored by TLC or LC-MS to determine the point of completion and avoid the formation of byproducts from prolonged reaction times.
Question 3: What is the best analytical method for routine purity checks of my final product?
Answer: For routine analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and accessible method. Fluorinated phases can offer alternative selectivity for halogenated compounds, but a standard C18 column is generally sufficient.[10]
Expertise in Method Development: The key is to achieve good separation between the starting material (3-hydroxybenzoic acid, if the synthesis starts from the unprotected acid, or its methyl ester), the final product, and any potential isomers or related impurities.
Protocol: Standard RP-HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 10% B
-
19-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of crude or purified material in 1 mL of 50:50 Acetonitrile/Water.
Why this works (Trustworthiness): The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks. The gradient elution allows for the separation of the more polar starting materials from the more lipophilic fluorinated product. Coupling this with a mass spectrometer (LC-MS) provides definitive peak identification during method development. For non-targeted analysis of unknown fluorinated compounds, more advanced techniques like HPLC-ICP-MS/MS can be employed.[11][12][13]
References
-
Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025 . ACS Publications. [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . ACS Publications. [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . PubMed. [Link]
-
NMR | Speeding Fluorine Analysis - Magnetic Resonance . Oxford Instruments. [Link]
-
Fluorine NMR . University of Wisconsin-Madison. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . National Institutes of Health (NIH). [Link]
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS . University of Aberdeen. [Link]
-
Chloroform . Wikipedia. [Link]
-
This compound | cas: 70126-48-6 . Finetech Industry Limited. [Link]
-
Analysis of perfluorinated compounds by HPLC-ICP-MS/MS . Speciation.net. [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) . PubMed. [Link]
-
Solved Answer: Given Reaction is williamson ether Synthesis . Chegg.com. [Link]
-
This compound . PubChemLite. [Link]
-
Solvent-free phase-vanishing reactions with PTFE (Teflon®) as a phase screen . Beilstein Journal of Organic Chemistry. [Link]
-
Dietary hydroxybenzoic acid derivatives - Nature, occurrence and dietary burden . Nature. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. . Reddit. [Link]
-
Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts . National Institutes of Health (NIH). [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline . MDPI. [Link]
-
Analytical Methods . Royal Society of Chemistry. [Link]
-
3-Hydroxybenzoic Acid | C7H6O3 . PubChem. [Link]
-
meta-salicylic acid 3-hydroxybenzoic acid . The Good Scents Company. [Link]
-
Compounds formed by reaction of phenols 1–5, 8 and 11 with TFA‐d. . ResearchGate. [Link]
-
3-Hydroxybenzoic acid (Compound) . Exposome-Explorer - IARC. [Link]
-
Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466) . Human Metabolome Database. [Link]
-
Phenol reaction . SlideShare. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]
- Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid.
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 13. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accelerating the Esterification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Introduction
Welcome to the technical support center for the esterification of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The unique electronic properties of the tetrafluoroethoxy group can present challenges in achieving high reaction rates and yields. This document provides actionable insights and scientifically-grounded solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My esterification of this compound is extremely slow. What are the primary factors I should investigate?
A1: A slow reaction rate is a common issue. The primary factors to investigate are:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used.[1][2] Ensure you are using a sufficient catalytic amount.
-
Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[1][3][4] The presence of water will slow down the forward reaction and can lead to hydrolysis of the ester product.[5][6]
-
Reaction Temperature: Like most chemical reactions, the rate of esterification is temperature-dependent.[7][8] Increasing the temperature will generally increase the reaction rate.[9][10][11]
-
Reactant Concentrations: The concentration of both the carboxylic acid and the alcohol can influence the reaction rate.[7] Using an excess of the alcohol is a common strategy to drive the equilibrium towards the product.[1][3][4][12]
Q2: I'm observing the formation of byproducts. What are the likely side reactions?
A2: With fluorinated benzoic acids, a few side reactions are possible, especially under harsh conditions:
-
Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, particularly at high temperatures and prolonged reaction times.[13]
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.[13]
-
Dehydration of Alcohol: If using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a possibility.[13]
Q3: Can I use a Dean-Stark apparatus for this specific esterification?
A3: Yes, a Dean-Stark apparatus is highly recommended.[14][15][16] It is a piece of glassware used to continuously remove water from the reaction mixture via azeotropic distillation, which effectively drives the equilibrium towards the formation of the ester.[3][12][17] This is particularly beneficial for increasing the reaction rate and overall yield.
Q4: What is the optimal temperature range for this reaction?
A4: The optimal temperature will depend on the alcohol being used and the solvent. Generally, Fischer esterifications are conducted at reflux temperatures ranging from 60–110 °C.[2] For lower boiling point alcohols like methanol or ethanol, refluxing at their boiling points is common. For higher boiling point alcohols, a solvent such as toluene can be used to control the temperature and facilitate water removal with a Dean-Stark apparatus.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the esterification of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired ester is a frequent challenge. The following decision tree can help identify the root cause.
Caption: Decision tree for troubleshooting low ester yield.
Issue 2: Reaction Stalls or Proceeds Slowly
If the reaction starts but fails to reach completion or proceeds at an impractically slow rate, consider the following factors.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The catalyst may be old, impure, or insufficient in quantity to effectively protonate the carboxylic acid. The tetrafluoroethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the carbonyl oxygen, making protonation more difficult. | Increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). Consider using a stronger acid catalyst like triflic acid, or a solid acid catalyst like Amberlyst 15.[18] |
| Water Accumulation | As the reaction proceeds, the accumulation of water can inhibit the forward reaction and promote the reverse hydrolysis reaction.[5][6] | Employ a Dean-Stark apparatus to continuously remove water.[14][15][16] Alternatively, use a drying agent such as molecular sieves.[2] |
| Low Reaction Temperature | The activation energy for the esterification may not be sufficiently overcome at the current temperature. | Increase the reaction temperature to the boiling point of the alcohol or solvent. If using a high-boiling alcohol, consider using a high-boiling solvent like toluene or xylene to achieve higher reflux temperatures. |
| Steric Hindrance | While the 3-position substitution is less sterically demanding than the 2-position, the bulkiness of the alcohol can still play a role. | If using a bulky alcohol (e.g., secondary or tertiary), consider using a less hindered primary alcohol if the application allows. Alternatively, a different esterification method that is less sensitive to steric hindrance, such as using an acyl chloride or an anhydride, may be necessary. |
Experimental Protocols
Optimized Protocol for Methyl Esterification using a Dean-Stark Apparatus
This protocol is designed to maximize the rate and yield for the synthesis of methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.
Materials:
-
This compound (1.0 eq)
-
Methanol (10-20 eq)
-
Toluene (as a solvent to facilitate azeotropic removal of water)
-
p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, Dean-Stark trap, and reflux condenser). Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the round-bottom flask, add this compound, methanol, and toluene.
-
Catalyst Addition: With stirring, add the p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (no more water is collected and TLC indicates consumption of the starting material), cool the reaction mixture to room temperature.
-
Purification: The crude product can be purified by standard methods such as extraction, washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and catalyst, followed by drying and solvent removal. Further purification can be achieved by distillation or chromatography if necessary.
Caption: Workflow for optimized esterification.
Conclusion
Increasing the reaction rate of the esterification of this compound is achievable through careful control of reaction conditions. The key strategies include the use of a strong acid catalyst, efficient removal of water, elevated temperatures, and an excess of the alcohol reactant. By following the guidelines and troubleshooting steps outlined in this document, researchers can significantly improve the efficiency of this important transformation.
References
-
TutorChase. What factors influence the esterification rate of ethanoic acid? [Link]
-
Ahmed, N. S. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42. [Link]
-
Wikipedia. (2023). Dean–Stark apparatus. [Link]
-
University of Wisconsin-Madison. Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
-
Orick Médico Sarl. Dean-Stark Apparatus. [Link]
-
Scoilnet. Dean Stark Apparatus. [Link]
-
Li, Y., et al. (2017). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. PMC - PubMed Central. [Link]
-
Faiz, U., et al. (2011). Reduction of free fatty acids in crude Jatropha curcas oil via an esterification process. ResearchGate. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 1-10. [Link]
-
Chemistry Stack Exchange. (2017). Why is it necessary to heat an esterification reaction? [Link]
-
Khan, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]
-
Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Deka, U., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662. [Link]
-
DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]
-
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
-
Bentham Science Publisher. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Reddy, B. V. S., et al. (2021). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer reaction. RSC Publishing. [Link]
-
Khan, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. [Link]
-
Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
- Google Patents. (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Esterification Lab Answers. [Link]
-
JoVE. (2020). Video: Esterification - Concept. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Quora. (2016). Why noncatalyzed hydrolysis of esters is a very slow reaction? [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working : r/Chempros. [Link]
-
PubChem. This compound. [Link]
-
Fischer Esterification Procedure. [Link]
-
DSpace@MIT. a study in rates of esterification. [Link]
-
American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
-
Melnyk, S., et al. (2021). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Journal of Chemistry and Technologies, 29(4), 565-575. [Link]
-
Melnyk, S., et al. (2021). (PDF) Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Video: Esterification - Concept [jove.com]
- 6. quora.com [quora.com]
- 7. tutorchase.com [tutorchase.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 15. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 16. orickmedicosarl.com [orickmedicosarl.com]
- 17. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 18. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Catalyst Selection for Reactions with 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding catalyst selection for common synthetic transformations involving this unique fluorinated building block. The strong electron-withdrawing nature of the tetrafluoroethoxy group significantly influences the reactivity of the benzoic acid moiety, necessitating careful consideration of reaction conditions and catalyst systems to achieve optimal outcomes.
FAQ 1: Esterification
Question: I am struggling with the esterification of this compound. What are the recommended catalysts and how can I drive the reaction to completion?
Answer: The esterification of this substrate, while based on the classic Fischer-Speier mechanism, requires specific strategies to overcome the deactivating effect of the electron-withdrawing tetrafluoroethoxy group and the reversible nature of the reaction.[1][2]
Catalyst Recommendations & Rationale:
Your choice of catalyst depends on the scale, desired purity, and environmental considerations of your process.
-
Traditional Brønsted Acids: For many applications, standard acid catalysts like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective.[2] They work by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[2] However, the electron-withdrawing substituent slows this reaction compared to unsubstituted benzoic acid.
-
Heterogeneous Solid Acids: For cleaner reactions and easier workups, solid acid catalysts are an excellent alternative. Phosphoric acid-modified Montmorillonite K10 (PMK) clay has been shown to be highly efficient for the esterification of substituted benzoic acids under solvent-free conditions.[3] These catalysts provide acidic sites on a solid support, simplifying catalyst removal (via filtration) and minimizing corrosive waste streams.[3][4]
-
Deep Eutectic Solvents (DES): An emerging green alternative involves using a Deep Eutectic Solvent, such as a mixture of p-TsOH and benzyl tri-ethyl ammonium chloride (BTEAC), which can act as both the solvent and the catalyst.[4] This method can lead to high conversions and offers advantages in catalyst stability and reusability.[4]
Experimental Protocol (Using Solid Acid Catalyst):
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (e.g., methanol, ethanol) in excess (5-10 eq). Using the alcohol as the solvent is often effective.
-
Catalyst Addition: Add the solid acid catalyst, such as PMK (10 wt% relative to the benzoic acid).[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to remove the solid catalyst. Remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired ester. An example of a successfully synthesized ester is 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester.[5]
Troubleshooting Guide: Esterification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | The reaction is at equilibrium. | Use a large excess of the alcohol reactant or remove water as it forms using a Dean-Stark apparatus to drive the equilibrium forward.[2] |
| The deactivating nature of the tetrafluoroethoxy group requires more forcing conditions. | Cautiously increase the reaction temperature or prolong the reaction time.[1] Consider a more potent catalytic system. | |
| Side Product Formation (Dark Tars) | Oxidation of starting material or product. | Maintain controlled heating and ensure an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive at high temperatures.[1] |
| Sulfonation of the aromatic ring. | This is a risk when using concentrated H₂SO₄ at high temperatures.[2] Switch to p-TsOH or a solid acid catalyst like PMK to avoid this side reaction.[3] | |
| Difficult Purification | Catalyst carry-over into the workup. | If using a homogeneous acid catalyst, ensure thorough washing with base. This is simplified by using a heterogeneous catalyst that can be filtered off.[3] |
FAQ 2: Amidation
Question: Standard amide coupling reagents are giving me low yields with this compound. What catalytic methods are available for direct amidation?
Answer: Direct catalytic amidation is a highly desirable, atom-economical alternative to using stoichiometric coupling agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, PyBOP), which generate significant waste.[6] The reduced nucleophilicity of the carboxylate due to the fluorinated substituent makes these reactions challenging. Catalytic systems that can effectively activate the carboxylic acid are essential.
Catalyst Recommendations & Rationale:
-
Titanium(IV) Catalysts: Titanium(IV) fluoride (TiF₄) has emerged as a highly effective catalyst for the direct amidation of carboxylic acids, including aromatic ones.[7] It is proposed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Compared to other titanium halides like TiCl₄, TiF₄ is less corrosive and effective at lower catalyst loadings (5-10 mol%).[7]
-
Boron-Based Catalysts: Pyridine-borane complexes and various boronic acids have been reported as catalysts for direct amidation.[6][8] These systems operate by forming an activated acylboronate species, which is more susceptible to reaction with the amine. The only stoichiometric byproduct is water, making it a very green process.[6]
-
Indium(III) Catalysts: Indium(III) trifluoromethanesulfonate [In(OTf)₃] is another efficient Lewis acid catalyst for the direct condensation of non-activated carboxylic acids and amines under mild conditions.[8]
Experimental Protocol (Using TiF₄ Catalyst):
-
Setup: In an oven-dried flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in a high-boiling solvent like toluene.
-
Catalyst & Reagents: Add TiF₄ (10 mol%) to the solution.[7] Then, add the amine (1.1-1.2 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Troubleshooting Guide: Amidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | Insufficient activation of the carboxylic acid. | Ensure the catalyst is active and the reaction is anhydrous. Increase catalyst loading (e.g., up to 20 mol%) or switch to a more potent catalyst system.[7] |
| Poor nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., anilines), higher temperatures and longer reaction times may be necessary. | |
| Formation of Salt | The amine and carboxylic acid form a stable ammonium carboxylate salt at room temperature. | Ensure the reaction is heated sufficiently to overcome this equilibrium and allow the catalytic cycle to proceed. |
| Decomposition | The substrate or product is unstable at high temperatures. | Attempt the reaction with a lower boiling point solvent and extend the reaction time, or screen catalysts that operate at lower temperatures. |
FAQ 3: Palladium-Catalyzed Cross-Coupling
Question: How do I select a catalyst system for Suzuki-Miyaura or Buchwald-Hartwig amination reactions starting from a derivative of this compound?
Answer: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), the benzoic acid must first be converted to a suitable coupling partner, typically an aryl halide (bromide, iodide) or triflate.[9][10] The electronic properties of the tetrafluoroethoxy group are a critical consideration for the catalyst system.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate.[11] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]
Catalyst Recommendations & Rationale:
-
Palladium Precatalyst: Standard Pd(0) sources like Pd(PPh₃)₄ or Pd(dba)₂ are often effective. Alternatively, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be used, as they are reduced to Pd(0) in situ.
-
Ligand: The electron-withdrawing nature of the substrate makes the oxidative addition step faster. Therefore, standard phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos or XPhos can be effective. The choice often depends on the steric hindrance of the boronic acid partner.
-
Base: A base is crucial for the transmetalation step.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome.
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide/triflate and an amine.[13] It is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14]
Catalyst Recommendations & Rationale:
-
Palladium Precatalyst: Similar to the Suzuki coupling, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[15]
-
Ligand: Ligand selection is absolutely critical. The electron-poor nature of the aryl halide derivative can make reductive elimination challenging. The use of bulky, electron-rich phosphine ligands developed by Buchwald, Hartwig, and others is essential.
-
For primary and secondary alkylamines: Ligands like XPhos or RuPhos are often excellent choices.
-
For anilines or less nucleophilic amines: Bidentate ligands such as BINAP or DPPF may provide better results.[13]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently used.[15]
General Troubleshooting for Cross-Coupling Reactions
Catalytic Cycle Visualization: Buchwald-Hartwig Amination
References
- Benchchem.
- SciSpace. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Wikipedia.
- Catalytic Amidation.
- ResearchGate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts.
- ResearchGate. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
- Benchchem.
- ACS GCI Pharmaceutical Roundtable.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- International Journal of Scientific & Technology Research.
- Appchem. 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- PubMed. Suzuki-Miyaura cross-couplings of arenediazonium tetrafluoroborate salts with arylboronic acids catalyzed by aluminium hydroxide-supported palladium nanoparticles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijstr.org [ijstr.org]
- 4. scispace.com [scispace.com]
- 5. appchemical.com [appchemical.com]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. jk-sci.com [jk-sci.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
<Step>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the impact of solvents on the reactivity of this compound. My aim is to equip you with the expertise and practical insights needed to navigate the complexities of your experiments successfully.
Introduction: The Critical Role of the Solvent
This compound is a unique molecule featuring a carboxylic acid group and a tetrafluoroethoxy substituent on a benzene ring.[1][2] This structure imparts specific electronic and steric properties that significantly influence its reactivity. The choice of solvent is not merely a medium for the reaction but a critical parameter that can dictate reaction rates, equilibrium positions, and even the nature of the products formed. Understanding and controlling solvent effects is paramount for achieving reproducible and predictable outcomes in your synthetic and analytical endeavors.
This guide will address common challenges and questions, providing explanations grounded in established chemical principles and supported by scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments with this compound.
Solubility and Dissolution Issues
Question 1: I'm having trouble dissolving this compound. What are the best solvents to use?
Answer: The solubility of a substituted benzoic acid is governed by the interplay of the polarity of its functional groups and the overall molecular structure.[3] this compound has a polar carboxylic acid group and a relatively nonpolar tetrafluoroethoxy group and benzene ring.
-
For high solubility, polar aprotic solvents like tetrahydrofuran (THF) , acetone , and acetonitrile are excellent choices. These solvents can effectively solvate the carboxylic acid group through dipole-dipole interactions without interfering with its reactivity through hydrogen bonding to the same extent as protic solvents.
-
Polar protic solvents such as methanol and ethanol will also dissolve the compound, primarily due to hydrogen bonding with the carboxylic acid moiety.[3] However, be mindful that these solvents can also participate in certain reactions, such as esterification.
-
Nonpolar solvents like toluene and hexane are generally poor choices for dissolving this compound due to the polarity of the carboxylic acid group.
-
Water solubility is expected to be low but can be significantly increased by deprotonating the carboxylic acid with a base to form the corresponding carboxylate salt.
Troubleshooting Tip: If you observe incomplete dissolution, gentle warming and sonication can help. However, be cautious with heating in reactive solvent systems. For reactions requiring non-polar conditions, consider derivatizing the carboxylic acid to a more soluble form, such as an ester, if the reaction scheme allows.
Reactivity and Reaction Control
Question 2: My reaction with this compound is sluggish. How can the solvent choice impact the reaction rate?
Answer: Solvent choice has a profound impact on reaction kinetics. The tetrafluoroethoxy group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. The reactivity of the carboxylic acid itself, particularly in nucleophilic acyl substitution reactions, is often the focal point.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often ideal for reactions involving charged intermediates or transition states. They can stabilize these species, thereby lowering the activation energy and accelerating the reaction. For instance, in an SN2 reaction where the carboxylate of this compound acts as a nucleophile, a polar aprotic solvent would be highly effective.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can both solvate ionic species and participate in hydrogen bonding. While they can stabilize charged species, they can also form strong hydrogen bonds with nucleophiles (including the carboxylate anion), effectively "caging" them and reducing their nucleophilicity. This can lead to slower reaction rates.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower if the transition state is more polar than the reactants. However, for reactions where aggregation or dimerization of the carboxylic acid is a factor, nonpolar solvents can influence the equilibrium between monomeric and dimeric forms, which can affect reactivity.[4]
Troubleshooting Workflow for Sluggish Reactions:
Caption: Troubleshooting workflow for slow reactions.
Question 3: I am seeing unexpected side products in my reaction. Could the solvent be the cause?
Answer: Absolutely. The solvent can be a direct participant in side reactions or can influence the selectivity of your desired reaction.
-
Esterification with Alcoholic Solvents: If you are running a reaction in an alcohol (e.g., methanol, ethanol) under acidic conditions, you may observe the formation of the corresponding methyl or ethyl ester of this compound.[5] This is a classic Fischer esterification.
-
Solvolysis: In highly nucleophilic solvents like water or alcohols, particularly at elevated temperatures, solvolysis of activated intermediates can occur.
-
Influence on Regioselectivity: For reactions involving the aromatic ring, the solvent can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution. While the directing effects of the existing substituents are primary, solvent polarity can play a role in stabilizing intermediates of different substitution patterns.[6]
Troubleshooting Tip: If you suspect solvent-related side products, first analyze your crude reaction mixture by LC-MS or GC-MS to identify the masses of the byproducts. This can often provide immediate clues (e.g., an increase in mass corresponding to the addition of a solvent molecule). If esterification is the issue, switch to a non-alcoholic solvent.
Acidity and pKa Considerations
Question 4: How does the solvent affect the acidity (pKa) of this compound?
Answer: The pKa of a compound is not an intrinsic property but is highly dependent on the solvent in which it is measured.[7][8] The tetrafluoroethoxy group is strongly electron-withdrawing, making this benzoic acid derivative more acidic than benzoic acid itself.
-
Water: In water, the pKa will be a specific, measurable value that reflects the stabilization of the resulting carboxylate anion by hydration.
-
Acetonitrile: In a polar aprotic solvent like acetonitrile, the pKa value will be significantly higher (less acidic) than in water.[9] This is because acetonitrile is less effective at stabilizing the negative charge of the carboxylate anion compared to water.
-
Alcohols: In alcoholic solvents, the pKa will likely be intermediate between that in water and acetonitrile.
Practical Implication: The effective acidity of your compound will change with the solvent. This is critical for acid-base catalyzed reactions. If a certain concentration of the deprotonated carboxylate is required for your reaction to proceed, the choice of solvent and the pKa of the acid in that solvent will determine the position of the acid-base equilibrium.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H6F4O3 | [2][10] |
| Molecular Weight | 238.14 g/mol | [2][10] |
| Melting Point | 122-126 °C | [2] |
| pKa (in water) | Estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing tetrafluoroethoxy group. A precise experimental value is not readily available in the searched literature. | General chemical principles[7] |
Experimental Protocols
Protocol 1: Screening Solvents for Optimal Reaction Conditions
This protocol outlines a systematic approach to screen for the best solvent for your reaction involving this compound.
Objective: To identify a solvent that provides a good balance of reactant solubility, reaction rate, and minimal side product formation.
Materials:
-
This compound
-
Other reactants and catalysts as required by your specific reaction
-
A selection of anhydrous solvents from different classes (e.g., polar aprotic: THF, acetonitrile; polar protic: isopropanol; nonpolar: toluene)
-
Small reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and appropriate eluent
-
LC-MS or GC-MS for analysis
Procedure:
-
Set up a parallel reaction in each of the chosen solvents. Ensure all other reaction parameters (temperature, stoichiometry, concentration) are identical.
-
In each vial, dissolve this compound in the respective solvent. Note any solubility issues.
-
Add the other reactants and catalysts.
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC.
-
After a set period (e.g., 24 hours), or upon completion, quench the reactions.
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product and to identify any major side products.
-
Compare the results across the different solvents to select the optimal one for your reaction.
Caption: Workflow for solvent screening experiment.
Protocol 2: Spectroscopic Characterization in Different Solvents
Objective: To observe the effect of solvent on the spectroscopic signatures of this compound, which can provide insights into solute-solvent interactions.
Materials:
-
This compound
-
Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)
-
NMR tubes
-
FTIR spectrometer with a solution cell or ATR accessory
-
UV-Vis spectrophotometer and cuvettes
Procedure:
A. NMR Spectroscopy
-
Prepare solutions of this compound in each of the deuterated solvents at the same concentration (e.g., 10 mg/mL).
-
Acquire ¹H and ¹⁹F NMR spectra for each sample.
-
Compare the chemical shifts of the aromatic protons, the carboxylic acid proton, and the fluorine atoms across the different solvents. Changes in chemical shifts can indicate the extent of hydrogen bonding and other solvent-solute interactions. The carboxylic acid proton signal will likely be broad and may exchange with residual water or hydroxyl groups in protic solvents.
B. FTIR Spectroscopy
-
Acquire an FTIR spectrum of the neat solid compound.
-
Prepare solutions of the compound in different non-deuterated solvents (e.g., acetonitrile, chloroform).
-
Acquire the FTIR spectrum of each solution.
-
Pay close attention to the C=O stretching frequency of the carboxylic acid (typically around 1700 cm⁻¹). A shift to lower wavenumbers in a hydrogen-bond accepting solvent indicates the formation of hydrogen bonds to the carbonyl oxygen.[11]
C. UV-Vis Spectroscopy
-
Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Acquire the UV-Vis absorption spectrum for each solution.
-
Note any shifts in the absorption maxima (λmax). Such solvatochromic shifts can provide information about the difference in solvation of the ground and excited states.
References
- Vertex AI Search. (n.d.). Carboxylic Acid Acidity Trends.
- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Solvent effects on acid–base behaviour.
- Sigma-Aldrich. (n.d.). This compound 97.
- MSU chemistry. (n.d.).
- Al-Niemi, M. M. H., & Azzouz, A. S. P. (2021, October 12). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
- MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
- PubMed Central (PMC). (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines.
- PubChemLite. (n.d.). This compound.
- ChemicalBook. (2025, August 27). This compound (CAS 70126-48-6).
- PubMed. (2020, October 23).
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- National Center for Biotechnology Information. (2020, October 23).
- Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?
- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- UCL Discovery. (n.d.).
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.
- Journal of Physical Organic Chemistry. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents.
- Semantic Scholar. (2019, August 30).
- Benchchem. (n.d.). Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide.
- ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Cheméo. (n.d.). Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5).
- Finetech Industry Limited. (n.d.). This compound.
- Pharmaffiliates. (n.d.). 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
- The Royal Society of Chemistry. (2020). Table of Contents.
Sources
- 1. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. esports.bluefield.edu - Carboxylic Acid Acidity Trends [esports.bluefield.edu]
- 8. Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. scbt.com [scbt.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Safe Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated organic compounds, such as 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, is a cornerstone of modern pharmaceutical and materials science research.[1][2] The incorporation of fluorine atoms can significantly alter a molecule's biological and chemical properties, including its metabolic stability and bioavailability.[2][3] However, the introduction of fluorine-containing moieties often involves highly energetic reactions that can be exothermic and potentially hazardous if not properly controlled.[2][4] This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage the exothermic risks associated with the synthesis of this compound.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during the synthesis, focusing on the prevention and control of exothermic reactions.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Symptoms: A sudden spike in reactor temperature, potentially accompanied by vigorous boiling, gas evolution, or a change in reaction mixture color.
-
Root Causes & Solutions:
-
Cause: The addition rate of a key reagent, such as the tetrafluoroethoxylating agent, is too high. The rate of heat generation is exceeding the heat removal capacity of the reactor setup.[5]
-
Solution:
-
Immediate Action: Immediately stop the addition of the reagent. If safe to do so, increase the cooling to the reactor.
-
Preventative Measure: Reduce the addition rate of the reagent. For pilot-scale or larger reactions, consider using a syringe pump or a dropping funnel with fine control. Always start with a slow addition rate and monitor the temperature closely before increasing it.
-
Process Intensification: For continuous processing, utilizing microreactors can offer superior heat and mass transfer, mitigating the risks of thermal runaway.[6]
-
-
Cause: Inadequate cooling or heat dissipation.
-
Solution:
-
Immediate Action: Ensure the cooling system (e.g., ice bath, cryostat) is functioning correctly and is at the target temperature.
-
Preventative Measure: Before starting the reaction, verify that the cooling system is adequate for the scale of the reaction. Consider using a larger cooling bath or a more efficient cooling system. Ensure good thermal contact between the reactor and the cooling medium.
-
-
Cause: Insufficient stirring, leading to localized "hot spots" where the reaction is proceeding much faster.
-
Solution:
-
Immediate Action: Check that the stirrer is functioning correctly and at an appropriate speed.
-
Preventative Measure: Use a magnetic stirrer with a stir bar of adequate size or an overhead mechanical stirrer for larger volumes to ensure efficient mixing and uniform temperature distribution.
-
-
Issue 2: Delayed Exotherm or "Runaway" Reaction
-
Symptoms: The reaction appears to be proceeding slowly or not at all, followed by a sudden and violent increase in temperature and pressure.
-
Root Causes & Solutions:
-
Cause: Accumulation of unreacted reagents due to an induction period or low initial reaction temperature. Once the reaction initiates, the accumulated reagents react rapidly, leading to a runaway scenario.[5][7]
-
Solution:
-
Immediate Action: If a runaway reaction is suspected, evacuate the area immediately and follow emergency procedures. Do not attempt to quench a large-scale runaway reaction without proper training and equipment.
-
Preventative Measure:
-
Controlled Initiation: Ensure the reaction has initiated before adding the bulk of the reagents. This can be confirmed by a slight, controlled temperature increase after adding a small initial portion of the reagent.
-
Temperature Control: Maintain the reaction at a temperature where the reaction proceeds at a steady, controllable rate. Avoid temperatures that are too low, which can lead to reagent accumulation.
-
Calorimetry Studies: For scaling up, performing reaction calorimetry studies can help determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to establish safe operating limits.[8]
-
-
-
Issue 3: Pressure Buildup in a Sealed Reactor
-
Symptoms: An unexpected increase in the pressure reading of a sealed reactor system.
-
Root Causes & Solutions:
-
Cause: Formation of gaseous byproducts or the reaction temperature exceeding the boiling point of a solvent or reagent. The likely precursor for the tetrafluoroethoxy group is tetrafluoroethylene (TFE), a flammable and potentially explosive gas.[9][10][11][12]
-
Solution:
-
Immediate Action: If pressure is rising uncontrollably, vent the reactor to a safe location (e.g., a fume hood or a scrubber) if the system is designed for it. Cool the reactor immediately.
-
Preventative Measure:
-
Venting: Whenever possible, conduct reactions that may produce gas in an open or vented system. If a sealed system is necessary, ensure it is equipped with a pressure relief valve.
-
Headspace: Leave sufficient headspace in the reactor to accommodate any potential pressure increase.
-
Reagent Purity: Ensure the purity of reagents. Impurities can sometimes catalyze side reactions that produce gas.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic step is typically the etherification of a 3-hydroxybenzoic acid derivative with a tetrafluoroethoxylating agent.[13][14] This reaction involves the formation of a new carbon-oxygen bond, which is an energetically favorable and thus heat-releasing process. The specific heat of reaction will depend on the exact reagents and conditions used.
Q2: How can I predict the potential for a thermal runaway reaction?
A2: Predictive methods are crucial for ensuring safety.[8] One common technique is adiabatic calorimetry , which measures the heat generated by a reaction and the rate of heat removal.[8] This data can be used to model the thermal behavior of the reaction under different conditions and identify potential for a runaway. For less complex setups, carefully monitoring the temperature during a small-scale trial can provide initial indications of the reaction's exothermicity.
Q3: What are the key safety precautions when handling tetrafluoroethylene (TFE), a potential precursor?
A3: Tetrafluoroethylene is a hazardous gas that requires special handling.[11][12] Key precautions include:
-
Ventilation: Always handle TFE in a well-ventilated area, preferably within a fume hood.[10]
-
Ignition Sources: TFE is flammable and can polymerize explosively.[9][12] Exclude all sources of ignition, such as open flames, sparks, and hot surfaces.[9][10] Use non-sparking tools and explosion-proof electrical equipment.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant gloves, and protective clothing.[10][15]
-
Storage: Store TFE cylinders in a cool, well-ventilated area, away from heat and direct sunlight.[9][10] TFE is often stored with an inhibitor to prevent spontaneous polymerization.[11]
Q4: Are there alternative, potentially safer, fluorination methods to consider?
A4: Yes, the field of fluorination chemistry is rapidly advancing with the development of new reagents and methods that offer improved safety and selectivity.[2][16] For instance, deoxyfluorination of phenols using reagents like PhenoFluorMix™ can be a more controlled method for introducing fluorine-containing groups.[16] While these may not be direct routes to the target molecule, exploring alternative synthetic strategies that avoid highly energetic intermediates is a key aspect of inherently safer process design.[8][17]
Q5: What should be included in an emergency plan when working with potentially exothermic reactions?
A5: A comprehensive emergency plan is critical. It should include:
-
Clear evacuation routes and assembly points.
-
Location and proper use of safety equipment , such as fire extinguishers, safety showers, and eyewash stations.
-
A clear procedure for shutting down the reaction and equipment in an emergency.
-
Contact information for emergency services and facility safety personnel.
-
Procedures for dealing with chemical spills and exposures. [15] All personnel should be thoroughly trained on these procedures before beginning any experimental work.[18]
Experimental Protocols & Data
Table 1: Recommended Temperature Monitoring and Control Parameters
| Parameter | Recommended Value/Action | Rationale |
| Initial Reaction Temperature | 0-5 °C (or as specified by the protocol) | Starting at a low temperature helps to control the initial rate of reaction and allows for gradual warming. |
| Maximum Allowable Temperature | To be determined by risk assessment and calorimetry data. A typical safety margin is 25-50°C below the MTSR. | Prevents the reaction from reaching a temperature where a runaway could occur. |
| Rate of Reagent Addition | Start at <1% of total volume per minute, adjust based on temperature response. | A slow initial addition rate allows for the assessment of the reaction's exothermicity. |
| Stirring Speed | Sufficient to create a vortex and ensure good mixing. | Prevents localized heating and ensures uniform temperature distribution. |
Experimental Workflow: Managing a Controlled Exotherm
This workflow outlines the key steps for safely managing a potentially exothermic reaction during the synthesis of this compound.
Caption: Workflow for managing exothermic reactions.
Troubleshooting Logic: Low Yield or Incomplete Reaction
Caption: Troubleshooting logic for low reaction yield.
References
-
State of New Jersey. (n.d.). Hazardous Substance Fact Sheet: Tetrafluoroethylene. NJ.gov. Retrieved from [Link]
- Chen, J., et al. (2021). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 69, 104375.
- Patel, S. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of Engineering Research & Technology, 11(6).
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from [Link]
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]
-
Airgas. (2018). Safety Data Sheet: Tetrafluoroethylene. Retrieved from [Link]
-
Ferrero, F. (2017). Guide for the Safe Handling of Tetrafluoroethylene. ResearchGate. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved from [Link]
- L'Heureux, A., & Gouverneur, V. (2014). Strategies Towards Challenging Fluorination Reactions.
-
Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
-
Ley, S. V. (n.d.). Fluorination Reactions. Steven V. Ley Research Group. Retrieved from [Link]
-
Quora. (2017). Why is the fluorination of benzene highly exothermic whereas iodination is endothermic?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- Google Patents. (n.d.). Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid.
-
ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (2020). Two-step etherification reaction of functionalized phenols on P(VDF-ter-TrFE-ter-CTFE). Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. Retrieved from [Link]
-
TU Delft Research Portal. (2008). Complexation of phenols and thiophenol by phosphine oxides and phosphates. Extraction, isothermal titration calorimetry, and ab initio calculations. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
Springer. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the etherification of phenols.
-
Journal of Materials Chemistry C. (n.d.). Fast photostimulus-responsive ultralong room-temperature phosphorescence behaviour of benzoic acid derivatives@boric acid. Retrieved from [Link]
-
PubMed. (2015). Effect of esterification condensation on the Folin-Ciocalteu method for the quantitative measurement of total phenols. Retrieved from [Link]
-
UMS Institutional Repository. (2021). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. Retrieved from [Link]
-
PubMed. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Retrieved from [Link]
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. quora.com [quora.com]
- 5. wjarr.com [wjarr.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. fluoropolymers.eu [fluoropolymers.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]
- 15. airgas.com [airgas.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. irjet.net [irjet.net]
- 18. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
Technical Support Center: Navigating the Stability of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid and Its Derivatives
Welcome to the dedicated support center for 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who utilize this versatile fluorinated building block. The unique tetrafluoroethoxy moiety imparts desirable properties such as increased lipophilicity and metabolic stability, but it can also present specific challenges during synthesis, purification, and storage.[1][2] This document provides in-depth, field-proven insights into potential stability issues, presented in a practical question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses the most common preliminary questions regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. For long-term stability, storage at 2-8°C is recommended. The solid is classified as a combustible solid, so it should be kept away from ignition sources.[3]
Q2: What are the best solvents for dissolving and reacting with this compound?
A2: The solubility profile is dictated by the polar carboxylic acid group and the lipophilic tetrafluoroethoxy-phenyl moiety. While sparingly soluble in water, it exhibits good solubility in many common organic solvents.[4][5][6] The choice of solvent is critical for reaction success.
Table 1: Solvent Suitability for this compound
| Solvent Class | Recommended Solvents | Use Case Notes |
| Ethers | Tetrahydrofuran (THF), Dioxane | Excellent for reactions requiring a non-protic, polar-aprotic medium. Ensure use of anhydrous grades to prevent side reactions. |
| Halogenated | Dichloromethane (DCM) | Good for reactions at or below room temperature. Its volatility aids in easy removal post-reaction. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Suitable for a wide range of reactions, including nucleophilic substitutions. DMF can be difficult to remove and may require higher temperatures, posing a risk of thermal degradation.[7] |
| Alcohols | Ethanol, Methanol | Primarily used for purification via recrystallization. Can participate in esterification reactions, especially under acidic conditions or at elevated temperatures.[4][8] |
Causality: The tetrafluoroethoxy group increases the compound's lipophilicity compared to unsubstituted benzoic acid. Therefore, polar aprotic solvents that can solvate both the carboxylate group and the aromatic ring are generally the most effective for reactions.
Q3: Are there any known chemical incompatibilities I should be aware of?
A3: Yes. Beyond the obvious reactions of a carboxylic acid (e.g., with bases), the fluorinated ether linkage warrants caution. Avoid prolonged exposure to very strong acids or bases at high temperatures, which could potentially lead to hydrolysis of the ether bond, although this linkage is generally robust. Additionally, avoid strong reducing agents like lithium aluminum hydride if only the carboxylic acid is to be reduced, as this may affect other parts of the molecule under harsh conditions.
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides a scenario-based approach to common problems encountered during the chemical modification of this compound.
Problem 1: My amide or ester coupling reaction is sluggish or results in low yields.
This is a frequent challenge, often stemming from the electronic properties and steric bulk of the starting material.
dot
Caption: Troubleshooting workflow for low-yield coupling reactions.
-
Probable Cause A: Incomplete Activation of the Carboxylic Acid. The electron-withdrawing nature of the tetrafluoroethoxy group can influence the reactivity of the carboxylic acid. Standard coupling conditions may not be sufficient.
-
Solution: Utilize a more potent coupling agent like HATU or consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This creates a more reactive electrophile for the subsequent reaction with an amine or alcohol.
-
-
Probable Cause B: Steric Hindrance. The tetrafluoroethoxy group, while not excessively large, can create steric hindrance that slows down the approach of the nucleophile.
-
Solution: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress carefully using TLC or LC-MS to avoid potential thermal degradation.
-
Problem 2: The final product is discolored (yellow or brown tint) after purification.
Discoloration is a common indicator of impurity formation, often from degradation or side reactions.
-
Probable Cause A: Thermal Degradation. While many fluorinated compounds are thermally stable, benzoic acid derivatives can undergo decarboxylation at elevated temperatures.[9] Studies on analogous compounds suggest that degradation can begin to occur in the 200-300°C range.[9][10] Reactions run at high temperatures for extended periods, or purification via distillation at non-optimal pressures, can lead to decomposition.
-
Solution: Maintain strict temperature control during the reaction. If possible, keep reaction temperatures below 150°C. For purification, prioritize recrystallization or column chromatography over distillation. If distillation is necessary, ensure a high vacuum is used to lower the boiling point.
-
-
Probable Cause B: Oxidative Impurities. The aromatic ring can be susceptible to oxidation, especially if trace metals or peroxides are present in solvents.
-
Solution: Use high-purity, peroxide-free solvents (especially for ethers like THF). Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air-oxidation of sensitive intermediates.
-
Problem 3: I am observing hydrolysis of my final product (e.g., an ester derivative) during workup or storage.
Ester derivatives of this compound can revert to the parent carboxylic acid under certain conditions.
-
Probable Cause: Presence of Acid or Base. The ester linkage is susceptible to hydrolysis catalyzed by acidic or basic conditions, a common issue for benzoic acid esters.[11][12] This can occur during an aqueous workup if the pH is not carefully controlled.
-
Solution: During aqueous workups, use a buffered solution or ensure the pH remains near neutral. Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid catalyst, followed by a brine wash to remove excess water. Ensure the final product is stored in anhydrous conditions.
-
Section 3: Key Protocols and Methodologies
To ensure reproducibility and integrity, the following standardized protocols are recommended.
Protocol 1: Experimental Determination of Thermal Stability
This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to empirically determine the stability of a derivative.[10]
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, dry compound into a ceramic or aluminum TGA/DSC pan.
-
Instrument Setup (TGA):
-
Place the pan in the TGA instrument.
-
Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.
-
-
Instrument Setup (DSC):
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Use a similar temperature program as the TGA.
-
-
Data Analysis:
-
In the TGA thermogram, the onset of mass loss indicates the beginning of thermal decomposition.
-
In the DSC thermogram, sharp endothermic peaks indicate phase transitions (e.g., melting), while broad exothermic peaks can indicate decomposition. The melting point for the parent acid is reported as 122-126 °C.[3]
-
Protocol 2: Standard Amide Coupling using EDC/HOBt
This is a reliable method for forming an amide bond with a primary or secondary amine.
-
Reagent Preparation: Dissolve 1.0 equivalent of this compound in anhydrous DCM or THF (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.
-
Nucleophilic Addition: Add 1.1 equivalents of the desired amine to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
dot
Caption: Potential degradation pathways for the parent acid.
References
- BenchChem. (n.d.). In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluorobenzoic Acid, Morpholide.
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
- BenchChem. (n.d.). Technical Support Center: 2-[(3-Fluorobenzyl)oxy]benzoic acid Experiments.
- Smolecule. (n.d.). This compound.
- Google Patents. (2001).
- Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Quora. (2013). What are the industrial preparation method of fluoro benzoic acid?.
- Zhang, P., et al. (n.d.). The solubility of benzoic acid in seven solvents.
- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Holmgren, E., et al. (2018).
- ECHEMI. (2022). What is the solubility of benzoic acid and sodium benzoate in water.
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(1,1,2,2-テトラフルオロエトキシ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
Technical Support Center: Color Improvement of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Welcome to the dedicated technical support guide for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with color impurities during and after the synthesis of this important fluorinated building block. As a pure substance, this compound should be a white to off-white solid.[1] However, synthetic procedures can often yield products with undesirable yellow, brown, or even pink hues.
This guide provides a structured approach to troubleshooting and resolving these color issues, grounded in established principles of organic chemistry and purification science. We will explore the root causes of color formation and provide validated, step-by-step protocols for its remediation.
Frequently Asked Questions (FAQs)
Q1: My final, dried this compound is a yellow or brownish powder. Is this acceptable for use?
A1: While a faint off-white or cream color may be acceptable for some applications, a distinct yellow or brown coloration indicates the presence of impurities.[2] These impurities can be problematic for several reasons:
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Reduced Purity: The color indicates that the material is not >99% pure, which can be critical for applications in drug development and materials science.
-
Downstream Reactivity: Impurities may interfere with subsequent chemical transformations, leading to lower yields, new byproducts, or catalyst deactivation.
-
Stability Issues: The molecules responsible for color are often less stable and can degrade over time, leading to further discoloration and changes in the material's physical properties.
For most research and development purposes, achieving a white, crystalline solid is the desired endpoint.
Q2: What are the most common chemical sources of color in this synthesis?
A2: The color in synthesized organic compounds typically arises from molecules containing extended conjugated π-systems, known as chromophores, which absorb light in the visible spectrum (400–700 nm).[3][4] For this specific synthesis, the color is almost certainly not from the target molecule itself, but from trace-level impurities. The most probable culprits are:
-
Oxidized Phenolic Species: If the synthesis involves a 3-hydroxybenzoic acid derivative as a precursor, any unreacted starting material can oxidize to form highly colored quinone or quinone-like structures. Phenols are notoriously susceptible to air oxidation, often catalyzed by trace metals, to form colored impurities.
-
Nitrated Aromatic Byproducts: If nitrating agents were used at any stage of the synthesis of precursors, residual nitro compounds can be a source of color.[5]
-
Polymeric Materials: Side reactions, particularly under high heat, can lead to the formation of high molecular weight, conjugated polymeric tars.[2]
-
Charge-Transfer Complexes: Trace impurities can sometimes form colored complexes with the main product or with each other.
Q3: My reaction workup involves an aqueous base wash, but the organic layer remains colored. Why?
A3: While a base wash is effective at removing acidic impurities like unreacted 3-hydroxybenzoic acid, it may not remove the colored species if they are:
-
Neutral Molecules: The colored impurity may not have an acidic or basic handle.
-
Sterically Hindered: The functional group that would react with the base might be sterically inaccessible.
-
Highly Soluble in the Organic Phase: The partition coefficient of the impurity may strongly favor the organic solvent, making extraction inefficient.
In some cases, the basic conditions themselves can promote oxidation and darken the solution, especially if dissolved oxygen is present.
Troubleshooting Guide: From Colored Crude to Pure White Product
This section provides a systematic approach to identifying and eliminating the source of color in your product.
Initial Diagnosis: Where is the Color Coming From?
Before attempting a purification protocol, it is crucial to identify the stage at which the color appears. Keep observant logs during your synthesis.
-
After the main reaction, before workup: Is the reaction mixture itself dark? This points to side reactions or thermal degradation.
-
During aqueous workup: Does the color intensity increase during a specific extraction step (e.g., after adding a base)?[6] This could indicate the formation of colored phenoxide salts or base-promoted oxidation.
-
During solvent removal: Does the product darken significantly upon concentration? This suggests the presence of a high-boiling, colored impurity or thermal instability of the product itself.
-
After purification (e.g., recrystallization): If the color persists, the chosen purification method is ineffective for that specific impurity.
Problem: Product is Yellow to Brown Immediately After Initial Synthesis and Workup
This is the most common scenario and typically points to impurities generated during the reaction itself.
Potential Cause A: Residual Phenolic Starting Material and its Oxidation Products
If your synthesis starts from a 3-hydroxybenzoic acid derivative, even a small amount of unreacted material can lead to significant coloration upon air exposure.
dot
Caption: Fig 1. Oxidation pathway of phenolic impurities.
Solutions for Phenolic Impurities
| Method | Principle | When to Use | Pros | Cons |
| 1. Activated Carbon Treatment | Adsorption of large, flat, conjugated molecules onto a high-surface-area carbon matrix. | For moderate to heavy yellow/brown discoloration in the crude product dissolved in a solvent. | Highly effective for many chromophores; inexpensive. | Can adsorb the desired product, reducing yield; requires hot filtration. |
| 2. Reductive Bleaching | Chemical reduction of colored oxidized species back to their colorless forms. | For persistent color not removed by carbon; when oxidation is strongly suspected. | Targets specific impurity types; can be very effective. | Adds another reagent that must be removed; may reduce other functional groups if not selective. |
| 3. Recrystallization | Separation based on differential solubility of the product and impurities in a specific solvent system. | The universal final step for purification. Should always be attempted. | Can provide very high purity if a suitable solvent is found. | Yield loss is inevitable; finding the right solvent can be difficult. |
Experimental Protocols
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent (e.g., Ethyl Acetate, Acetone, or Toluene) at a concentration of approximately 50-100 mg/mL. Use heat if necessary to ensure complete dissolution.
-
Carbon Addition: Add activated carbon (decolorizing charcoal) to the solution. Start with ~5-10% of the solute's weight (e.g., 0.5-1.0 g of carbon for 10 g of product). Expert Tip: Using too much carbon will lead to significant product loss on its surface.
-
Heating: Gently heat the mixture to reflux for 15-30 minutes with stirring. Avoid vigorous boiling, which can cause the fine carbon particles to become suspended and difficult to filter.
-
Hot Filtration: This is a critical step. Set up a fluted filter paper in a pre-heated funnel. Filter the hot solution quickly to remove the activated carbon. The goal is to prevent the desired product from crystallizing prematurely in the funnel. Safety Note: Perform in a fume hood. Ensure no flammable solvents are near the heating source.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Dissolution & Wash: Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic solution twice with a freshly prepared 5% w/v aqueous solution of sodium dithionite (Na₂S₂O₄).
-
Separation: Separate the organic layer. The color should be visibly reduced.
-
Final Washes: Wash the organic layer with water, followed by a brine wash to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: Proceed with a standard recrystallization (see Protocol 3) to remove the inorganic salts and any remaining impurities.
Finding the right solvent is key. A good solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Solvent Screening: Test solubility in small vials with solvents like Toluene, Heptane/Ethyl Acetate mixtures, Ethanol/Water, or Acetonitrile.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent to just dissolve the solid completely. c. If any insoluble impurities remain, perform a hot filtration. d. Allow the clear solution to cool slowly and undisturbed to form large crystals. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes. f. Collect crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry.
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process for color improvement.
dot
Caption: Fig 2. Step-by-step troubleshooting workflow.
References
-
ResearchGate. (n.d.). Color enhancing effect of carboxylic acids on anthocyanins. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved January 11, 2026, from [Link]
-
Reddit. (2017, January 6). Why do so many organic compounds look 'kinda yellowish'? r/chemistry. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. Education. Retrieved January 11, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 11, 2026, from [Link]
-
Reddit. (2018, August 5). The reason why so many organic compounds are white powders or colorless crystals, while transition metal complexes have the prettiest colors. r/chemistry. Retrieved January 11, 2026, from [Link]
-
The Science of Pigments. (2020, April 6). Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Reducing colour loss from a dyed material by using an amine salt of a carboxylic acid.
- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
European Patent Office. (1991). Method for the purification of benzoic acid. EP 0453022 A2. Retrieved January 11, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 11, 2026, from [Link]
Sources
- 1. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. reddit.com [reddit.com]
- 3. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds | Resource | RSC Education [edu.rsc.org]
- 5. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 6. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Comparison for the Modern Medicinal Chemist: 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid vs. 3-trifluoromethoxybenzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorinated moieties has become an indispensable tool for fine-tuning the properties of drug candidates. The electron-withdrawing nature and metabolic stability conferred by fluorine can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of fluorinated building blocks, 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid and 3-trifluoromethoxybenzoic acid represent two closely related yet distinct options for researchers. This guide provides a deep dive into the comparative analysis of these two reagents, supported by experimental data and protocols to inform rational drug design.
Part 1: Unveiling the Physicochemical Disparities
The substitution of a trifluoromethoxy (-OCF₃) group with a tetrafluoroethoxy (-OCHF₂) group, while seemingly minor, instigates significant shifts in key physicochemical parameters that govern a molecule's behavior in a biological milieu.
The -OCF₃ group is well-established as a potent electron-withdrawing and highly lipophilic substituent.[1] The tetrafluoroethoxy group, containing an additional difluoromethyl moiety, is also expected to be strongly electron-withdrawing and lipophilic, though its properties are more nuanced due to the presence of a C-H bond.[2]
| Property | This compound | 3-trifluoromethoxybenzoic acid | Key Differences & Rationale |
| Molecular Weight | 238.14 g/mol [3] | 206.12 g/mol [4] | The additional -CF₂H unit in the tetrafluoroethoxy group results in a higher molecular weight. |
| Melting Point | 122-126 °C[3] | 89-92 °C[4] | Differences in crystal lattice packing and intermolecular forces due to the different substituents likely account for the variation in melting points. |
| Calculated LogP | ~3.6[5] | ~2.7 - 3.1 | Both groups significantly increase lipophilicity. The trifluoromethoxy group is recognized as one of the most lipophilic substituents.[1] The larger tetrafluoroethoxy group also contributes significantly to lipophilicity. |
| Predicted pKa | ~3.5 - 3.7 | ~3.82[4] | Both fluoroalkoxy groups are strongly electron-withdrawing, thus increasing the acidity of the benzoic acid compared to the parent compound (pKa ~4.2). The relative electron-withdrawing strengths will influence the final pKa. |
| Hydrogen Bond Donor | Yes (weak) | No | The C-H bond in the -OCHF₂ group has the potential to act as a weak hydrogen bond donor, a feature absent in the -OCF₃ group.[6][7] |
| Hydrogen Bond Acceptor | Yes (ether oxygen and carboxyl group) | Yes (ether oxygen and carboxyl group) | Both molecules possess hydrogen bond accepting capabilities through the ether oxygen and the carboxylic acid moiety. |
Table 1. Comparative Physicochemical Properties of this compound and 3-trifluoromethoxybenzoic acid.
Part 2: Implications for Drug Design and Metabolic Stability
The choice between these two building blocks can have profound consequences on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Permeability: The high lipophilicity imparted by both groups can enhance membrane permeability, a crucial factor for oral bioavailability and blood-brain barrier penetration.[8] However, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and potential off-target toxicity. The nuanced differences in LogP between the two compounds may allow for fine-tuning of this critical parameter.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering fluoroalkyl groups, including trifluoromethyl and by extension trifluoromethoxy, highly resistant to oxidative metabolism.[8][9] This "metabolic blocking" is a key strategy for increasing a drug's half-life.[9] While the tetrafluoroethoxy group also benefits from the stability of C-F bonds, the presence of a C-H bond introduces a potential site for metabolic oxidation, which could lead to different metabolic pathways and clearance rates compared to the trifluoromethoxy analogue.
Target Binding Interactions: The distinct electronic and steric profiles of the two groups can influence how a molecule interacts with its biological target. The trifluoromethoxy group is known to be a strong electron-withdrawing substituent, which can impact hydrogen bonding and electrostatic interactions.[8][10] The larger tetrafluoroethoxy group will occupy a different volume of space within a binding pocket. Furthermore, the potential for the -OCHF₂ group to act as a weak hydrogen bond donor could introduce a new and potentially favorable interaction with the target protein that is absent with the -OCF₃ substituent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 70126-48-6 [smolecule.com]
- 3. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 3-(Trifluoromethoxy)benzoic acid CAS#: 1014-81-9 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 6. Hydrogen bonding in 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid and its Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's biological profile. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the biological activity of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid and its fluorinated analogs, offering insights into their potential therapeutic applications.
While direct, comprehensive experimental data comparing a wide array of fluorinated analogs of this compound is limited in publicly available literature, this guide synthesizes existing data on structurally related compounds to elucidate potential structure-activity relationships (SAR). We will explore the antimicrobial, anti-inflammatory, and cytotoxic activities of these compounds, supported by established experimental protocols and in silico predictions where available.
The Influence of Fluorination on Biological Activity: A Structural Perspective
The introduction of a tetrafluoroethoxy group at the meta-position of the benzoic acid ring in this compound is anticipated to confer distinct biological properties. The highly fluorinated ethoxy chain can significantly increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid group, which may impact its interaction with biological targets.
To understand the potential biological activities of this compound, we will draw comparisons with other fluorinated benzoic acid derivatives, including those with trifluoromethoxy and other fluoroalkoxy substituents.
Comparative Biological Activity Data
The following table summarizes the available quantitative and qualitative data on the biological activities of this compound and its conceptual fluorinated analogs. It is important to note that the data for some analogs are inferred from studies on structurally similar compounds due to the lack of direct comparative studies.
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity (IC50) | Cytotoxicity (IC50) | References |
| This compound | Data not available | Data not available | Data not available | |
| 3-(Trifluoromethoxy)benzoic acid | Generally weak activity reported for fluorobenzoic acids against common bacterial strains.[2] | Potential activity based on general anti-inflammatory properties of benzoic acid derivatives.[3] | Data not available | [2][3] |
| 3-Fluorobenzoic acid | Moderate activity against certain bacterial strains.[4][5] | Moderate activity in some models. | Generally low cytotoxicity reported for simple fluorinated benzoic acids. | [4][5] |
| 3,5-Difluorobenzoic acid | May exhibit enhanced activity due to increased fluorination. | Potential for increased activity. | Data not available | |
| Benzoic Acid | Active against a range of bacteria and fungi.[2][6] | Weak anti-inflammatory activity. | Genotoxic effects observed at high concentrations in vitro.[7] | [2][6][7] |
Discussion of Structure-Activity Relationships (SAR)
The limited available data suggests that the nature and position of the fluorine-containing substituent on the benzoic acid ring play a crucial role in determining the biological activity profile.
-
Antimicrobial Activity : Benzoic acid itself possesses well-documented antimicrobial properties.[2][6] The introduction of fluorine can modulate this activity. While simple fluorination, as in 3-fluorobenzoic acid, may confer moderate antibacterial effects, the larger and more lipophilic tetrafluoroethoxy group in the target molecule could potentially enhance its ability to disrupt microbial cell membranes, a common mechanism of action for benzoic acid derivatives.[6] However, without direct experimental data, this remains a hypothesis. Studies on other fluorinated aromatic compounds have shown that the degree and position of fluorination can significantly impact antimicrobial potency.[4][5]
-
Anti-inflammatory Activity : Benzoic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][8] The electron-withdrawing nature of the tetrafluoroethoxy group could influence the acidity of the carboxylic acid moiety, which is critical for binding to the active site of COX enzymes. It is plausible that this compound could exhibit anti-inflammatory activity, but its potency relative to other analogs would depend on the interplay between its electronic and steric properties. For instance, a study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated that fluorine substitution can enhance anti-inflammatory effects.[9]
-
Cytotoxicity : The cytotoxic profile of fluorinated compounds is a critical consideration. While some highly fluorinated compounds can exhibit toxicity, simple fluorinated benzoic acids generally show low cytotoxicity.[10] However, the introduction of a larger polyfluorinated chain necessitates careful evaluation. In silico toxicological assessments of related compounds like 3-phenoxybenzoic acid have highlighted potential for adverse effects, underscoring the importance of experimental validation.[11][12]
Experimental Workflows and Methodologies
To empirically determine and compare the biological activities of this compound and its analogs, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: Culture the microbial strain overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.
Caption: Workflow for COX Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds in an appropriate assay buffer.
-
Enzyme Incubation: In a suitable reaction vessel, pre-incubate the enzyme with various concentrations of the test compounds or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Measurement: After a defined incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value by plotting a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line or a normal cell line) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.
Conclusion and Future Directions
The analysis of the available literature suggests that this compound holds potential for a range of biological activities, influenced by the unique properties of its fluorinated substituent. Based on the established activities of related benzoic acid derivatives, it is plausible that this compound may exhibit antimicrobial, anti-inflammatory, and cytotoxic effects.
However, a significant data gap exists regarding the direct experimental evaluation of this compound and a systematic comparison with its fluorinated analogs. To fully elucidate its therapeutic potential and understand the nuanced structure-activity relationships, further research is imperative. The synthesis of a focused library of fluorinated benzoic acid ethers and their comprehensive evaluation using the standardized protocols outlined in this guide would be a critical next step. Such studies will provide the necessary quantitative data to build robust SAR models and guide the rational design of novel therapeutic agents with enhanced efficacy and safety profiles.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. National Center for Biotechnology Information. Retrieved from [Link]
-
An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. ResearchGate. Retrieved from [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Retrieved from [Link]
-
Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone. ResearchGate. Retrieved from [Link]
-
An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. Retrieved from [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). . Retrieved from [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Retrieved from [Link]
-
Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. PubMed. Retrieved from [Link]
-
Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. PubMed. Retrieved from [Link]
-
The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. National Center for Biotechnology Information. Retrieved from [Link]
-
Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. PubMed. Retrieved from [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Retrieved from [Link]
Sources
- 1. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iomcworld.com [iomcworld.com]
- 5. researchgate.net [researchgate.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel fluorinated organic compounds is paramount. The introduction of fluorine-containing moieties can dramatically alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive framework for the structural validation of a key fluorinated building block, 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, and presents a comparative analysis with structurally related analogs.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its unique tetrafluoroethoxy group imparts distinct electronic and steric properties compared to more common fluorinated substituents like the trifluoromethyl group. The rigorous confirmation of its molecular structure is a critical quality control step to ensure the integrity of downstream applications.
This guide will detail the multifaceted analytical approach required to unequivocally validate the structure of synthesized this compound. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Furthermore, we will compare its analytical signatures with those of its synthetic precursor, 3-hydroxybenzoic acid, and a structurally similar analog, 3-(trifluoromethyl)benzoic acid, to highlight the distinguishing features of the tetrafluoroethoxy group.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the Williamson ether synthesis.[2][3] This reaction is a well-established method for forming ethers from an alkoxide and an organohalide. In this case, the synthesis would proceed from the readily available starting material, methyl 3-hydroxybenzoate. The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions.
Structural Validation Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized product. The following workflow ensures a comprehensive and self-validating analysis.
Experimental Protocols and Comparative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and for detecting the presence of fluorine.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Data:
| Compound | Aromatic Protons (ppm) | -OCHF₂ Proton (ppm) | -COOH Proton (ppm) |
| This compound | 7.4 - 8.0 (m, 4H) | 6.5 - 6.8 (tt, 1H) | ~13.0 (br s, 1H) |
| 3-(Trifluoromethyl)benzoic acid[4] | 7.7 - 8.4 (m, 4H) | - | ~13.5 (br s, 1H) |
| 3-Hydroxybenzoic acid[2] | 7.0 - 7.5 (m, 4H) | - | ~12.9 (br s, 1H) |
The key distinguishing feature in the ¹H NMR spectrum of the target molecule is the triplet of triplets (tt) signal for the proton of the -OCHF₂ group, arising from coupling to the two adjacent fluorine atoms and the two geminal fluorine atoms.
Expected ¹³C NMR Data:
| Compound | Aromatic Carbons (ppm) | -CF₂- Carbon (ppm) | -OCHF₂ Carbon (ppm) | -COOH Carbon (ppm) |
| This compound | 118 - 160 | 115 - 120 (t) | 107 - 112 (t) | ~166 |
| 3-(Trifluoromethyl)benzoic acid[5] | 123 - 135 | - | - | ~166 |
| Benzoic Acid[6] | 128 - 134 | - | - | ~173 |
In the ¹³C NMR spectrum, the carbons of the tetrafluoroethoxy group will appear as triplets due to C-F coupling.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the synthesized compound.
Experimental Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical exact mass.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Calculated Exact Mass | Observed [M-H]⁻ |
| This compound | C₉H₆F₄O₃ | 238.0253 | 237.0180 |
| 3-(Trifluoromethyl)benzoic acid[7] | C₈H₅F₃O₂ | 190.0242 | 189.0169 |
| 3-Hydroxybenzoic acid[8] | C₇H₆O₃ | 138.0317 | 137.0244 |
The fragmentation pattern in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would include the loss of the carboxylic acid group and fragmentation of the tetrafluoroethoxy side chain. A common fragmentation for benzoic acids is the loss of COOH (45 Da) or H₂O (18 Da).[9]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen in the sample, which should match the theoretical values for the proposed structure.
Experimental Protocol for Elemental Analysis:
-
Sample Preparation: Provide a pure, dry sample of the synthesized compound.
-
Instrumentation: Use a CHN elemental analyzer.
-
Data Analysis: Compare the experimentally determined percentages of carbon and hydrogen with the calculated theoretical values.
Expected Elemental Analysis Data:
| Compound | Molecular Formula | %C (Calculated) | %H (Calculated) |
| This compound | C₉H₆F₄O₃ | 45.40 | 2.54 |
| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 50.54 | 2.65 |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 60.87 | 4.38 |
Conclusion
The structural validation of synthesized this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed structural information from NMR spectroscopy, the precise molecular weight and formula from high-resolution mass spectrometry, and the elemental composition from elemental analysis, the identity and purity of the target compound can be unequivocally confirmed. The comparative data presented in this guide for 3-hydroxybenzoic acid and 3-(trifluoromethyl)benzoic acid provide a clear framework for interpreting the analytical data and highlighting the unique spectral signatures of the tetrafluoroethoxy moiety. This comprehensive validation process is an indispensable component of quality control in both academic research and industrial drug development.
References
-
NIST. 3-(Trifluoromethyl)benzoic acid. [Link]
-
SpectraBase. 3-Fluoro-4-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Spectrum. [Link]
-
NIST. 3-(Trifluoromethyl)benzoic acid. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
-
PubChem. 3-Hydroxybenzoic Acid. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Patsnap. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. [Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Cheméo. Chemical Properties of 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2). [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
Oregon State University. CH 335 Final Exam Tuesday, March 15, 2022. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
SpectraBase. Benzoic acid, 2,2,2-trifluoroethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]
-
Reddit. Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Quora. Is trifuloroacitic acid more acidic than benzoic acid?. [Link]
-
SpectraBase. 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) [hmdb.ca]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]
- 5. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to High-Fidelity Purity Assessment: Quantitative NMR for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
In the landscape of drug discovery and development, the unambiguous determination of purity for an active pharmaceutical ingredient (API) or key intermediate is not merely a regulatory checkbox; it is the bedrock of reliable biological data and reproducible manufacturing processes. For novel molecules like 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry, a robust and accurate purity assessment is paramount.[1][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, presenting qNMR as a primary, direct, and highly accurate method for the purity evaluation of this specific compound.
The Imperative for a Primary Quantification Method
Traditional methods for purity assessment, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorses of the pharmaceutical industry.[3] However, these techniques are fundamentally comparative. They rely on the availability of a high-purity, well-characterized reference standard of the same compound to generate a calibration curve.[4][5] This prerequisite can be a significant bottleneck in early-stage research and development when such a standard may not exist or is of questionable purity itself.
Quantitative NMR (qNMR) elegantly circumvents this limitation.[6] It is a primary ratio method, meaning it provides a direct measurement of the analyte's purity by comparing its NMR signal intensity to that of a certified internal standard of a different chemical structure.[7] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][6] This intrinsic property makes qNMR a powerful, versatile, and non-destructive tool for absolute quantification.[2][6]
Comparing Analytical Methodologies: qNMR vs. Chromatography
To provide a clear perspective, the following table objectively compares qNMR with HPLC and GC for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4][7] | Separation based on polarity, with UV or other spectroscopic detection.[1] | Separation based on volatility and polarity, with mass-based or other detection.[1] |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[6][7] | Requires a high-purity reference standard of the analyte itself for calibration.[4] | Requires a high-purity reference standard of the analyte itself for calibration.[4] |
| Quantification | Absolute and direct.[6][8] | Relative, requires a calibration curve.[4] | Relative, requires a calibration curve.[4] |
| Selectivity | High; allows for structural elucidation of impurities if present at sufficient concentration.[1] | Moderate to high, dependent on column chemistry and detector.[1] | High, especially with mass spectrometry detection.[1] |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of internal standard. | Can be more complex, involving mobile phase preparation and filtering. | May require derivatization for non-volatile compounds. |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample. | Can be longer, depending on the chromatographic run time. | Can be longer, depending on the chromatographic run time. |
| Destructive? | No, the sample can be recovered.[2][6] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Applicability to 3-(1,1,2,2-TFE)BA | Excellent, utilizing both ¹H and ¹⁹F NMR for orthogonal verification. | Good, but requires a reference standard and method development. | Potentially challenging due to the carboxylic acid group, may require derivatization. |
The qNMR Workflow: A Self-Validating System
The power of qNMR lies in its meticulous and logical workflow, which, when executed correctly, forms a self-validating system. Each step is designed to minimize error and ensure the final purity value is both accurate and precise.
Caption: The qNMR workflow from sample preparation to purity calculation.
Experimental Protocol: Purity Assessment of this compound by ¹H qNMR
This protocol details the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Selection of the Internal Standard:
The choice of an internal standard is critical for accurate qNMR.[9] The ideal standard should:
-
Be of high, certified purity.
-
Be chemically stable and not react with the analyte or solvent.[9]
-
Have resonance peaks that do not overlap with the analyte's signals.[9]
-
Be soluble in the chosen deuterated solvent.[9]
For this analysis, 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA) is an excellent choice. It is a certified reference material, highly soluble in common NMR solvents like DMSO-d₆, and its aromatic proton signals are in a clear region of the spectrum, distinct from those of the analyte.[10] Benzoic acid itself is also a well-established qNMR standard.[11]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., BTFMBA) into the same vial. The use of a microbalance is crucial for minimizing weighing errors, which are a major contributor to the overall uncertainty.[12]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
3. NMR Data Acquisition:
-
Transfer the solution to a high-quality NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.[10]
-
Crucial Acquisition Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons. A D1 of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.[9]
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.[9]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[13]
-
4. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum to ensure accurate integration.[13]
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the aromatic protons are suitable. For BTFMBA, the aromatic protons can be used.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Orthogonal Verification with ¹⁹F qNMR
A significant advantage of analyzing fluorinated compounds like this compound is the ability to perform ¹⁹F qNMR.[14][15] This provides an independent, orthogonal method to verify the purity determined by ¹H qNMR. The principles are identical, but a ¹⁹F-containing internal standard, such as 2-chloro-4-fluorotoluene, would be used.[16][17] The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a powerful complementary technique.
Conclusion: Embracing qNMR for Unimpeachable Purity Data
For researchers and drug development professionals working with novel compounds like this compound, quantitative NMR offers a direct, accurate, and efficient path to high-fidelity purity assessment.[7][18] Its status as a primary method, eliminating the need for a compound-specific reference standard, accelerates early-phase development and provides a level of confidence that is essential for making critical decisions.[3][6] While chromatographic methods remain valuable for impurity profiling, qNMR stands as an unparalleled technique for absolute purity determination, ensuring the integrity and reliability of your scientific endeavors.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- ResolveMass Laboratories Inc. (n.d.).
- Emery Pharma. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Mestrelab Resources. (n.d.).
- Benchchem. (2025). A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
- Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-863.
- Diehl, B. W. K. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-5.
- Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Goundry, A., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analyst, 144(10), 3092-3099.
- Semantic Scholar. (n.d.).
- Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- University of Oxford. (2017).
- ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
- MilliporeSigma. (n.d.).
- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- CVI. (n.d.).
- Sigma-Aldrich. (n.d.). This compound 97%.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- BIPM. (2023, March 29). Octad of standards for qNMR purity measurements.
- News-Medical.Net. (2025, October 8).
- Finetech Industry Limited. (n.d.). This compound.
- Hebisch, R., et al. (2024). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD).
- Man-Jong, L., et al. (2007). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 55(19), 7638-7644.
- Singh, V., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enovatia.com [enovatia.com]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bipm.org [bipm.org]
- 11. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 12. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 15. news-medical.net [news-medical.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Derivatives: An X-ray Crystallographic Perspective
Introduction: The Significance of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic properties. The 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid backbone and its derivatives represent a class of compounds with significant potential, owing to the unique electronic and conformational effects imparted by the tetrafluoroethoxy substituent. This moiety can enhance metabolic stability, modulate acidity (pKa), and influence binding affinity to biological targets.[1]
For researchers and scientists engaged in the synthesis and application of these novel molecular entities, a precise understanding of their three-dimensional structure is not merely advantageous—it is fundamental. The spatial arrangement of atoms dictates intermolecular interactions, crystal packing, and ultimately, the therapeutic efficacy and safety profile of a drug candidate. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for solid-state structural determination, benchmarked against other powerful analytical techniques. While a crystal structure for the title compound is not publicly available, we will utilize 3-fluorobenzoic acid as a representative analogue to illustrate the principles and workflows, providing a robust framework for the analysis of its more complex derivatives.[2]
The Definitive View: X-ray Crystallography for Unambiguous Structure Determination
X-ray crystallography stands as an unparalleled technique for providing a definitive, high-resolution snapshot of a molecule's structure in the crystalline state.[3] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the precise coordinates of each atom can be determined.[1]
Causality in Experimental Design: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to ensure the integrity and accuracy of the final model.
Experimental Protocol: Single-Crystal X-ray Diffraction of 3-Fluorobenzoic Acid
-
Crystal Growth (The Prerequisite for Diffraction):
-
Rationale: The formation of a well-ordered, single crystal of sufficient size and quality is the most critical and often challenging step. The slow evaporation of a saturated solution is a common and effective technique.
-
Procedure: A saturated solution of 3-fluorobenzoic acid is prepared in a suitable solvent (e.g., ethanol/water mixture). The solution is loosely covered to allow for slow evaporation over several days at a constant temperature. High-quality, facetted crystals are selected under a microscope for analysis.
-
-
Data Collection (Capturing the Diffraction Pattern):
-
Rationale: A modern diffractometer equipped with a sensitive detector is used to collect the diffraction data. The crystal is rotated in the X-ray beam to capture a complete dataset of diffraction spots.
-
Instrumentation: A Bruker APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) is a typical setup.
-
Conditions: The crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected at different crystal orientations.
-
-
Structure Solution and Refinement (From Diffraction to 3D Model):
-
Rationale: Specialized software is used to integrate the diffraction intensities and solve the phase problem to generate an initial electron density map. This model is then refined against the experimental data to improve its accuracy.
-
Software: The SHELXTL software suite is a widely used program for structure solution and refinement.
-
Process:
-
Structure Solution: Direct methods are employed to determine the initial phases of the structure factors.
-
Refinement: A least-squares refinement process is used to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
-
-
Visualizing the Crystallographic Workflow
Caption: Experimental Workflow for X-ray Crystallography.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization often necessitates the use of complementary techniques that probe the molecule's properties in solution or the gas phase.
| Technique | Principle | Strengths | Limitations | Relevance to Fluorinated Benzoic Acids |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystalline lattice.[5] | Unambiguous 3D structure, precise bond lengths and angles, information on crystal packing and intermolecular interactions. | Requires a single crystal of suitable quality, provides a static picture in the solid state.[6] | Gold standard for determining the solid-state conformation and packing, crucial for understanding polymorphism. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information about the molecular structure and dynamics in solution, non-destructive. | Structure determination can be complex for larger molecules, provides an average structure in solution.[1] | 1H, 13C, and 19F NMR are essential for confirming the chemical structure and purity in solution. 19F NMR is particularly powerful for fluorinated compounds.[7][8][9][10][11] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio.[4] | High sensitivity, provides accurate molecular weight and fragmentation patterns for structural elucidation.[12] | Does not provide information on the 3D arrangement of atoms. | Essential for confirming the molecular formula and identifying impurities. Techniques like LC-MS/MS are used for sensitive quantification.[13] |
| Computational Chemistry (e.g., DFT) | Quantum mechanical calculations to predict molecular properties.[14] | Can predict stable conformers, electronic properties, and spectroscopic data, useful when crystals are unobtainable.[15][16][17] | Accuracy depends on the level of theory and basis set used, predictions require experimental validation. | Complements experimental data by providing insights into conformational landscapes and electronic effects of fluorine substitution.[14] |
Logical Framework for Technique Selection
The choice of analytical technique is dictated by the specific research question at hand. The following diagram illustrates a logical approach to structural analysis.
Caption: Logical Flow for Structural Analysis.
Conclusion: An Integrated Approach for Authoritative Structural Insights
The structural elucidation of novel compounds such as this compound derivatives demands a multi-faceted analytical approach. While X-ray crystallography provides the definitive solid-state structure, its power is magnified when integrated with data from solution-state techniques like NMR and in silico predictions from computational chemistry. This synergistic methodology ensures a comprehensive and validated understanding of the molecule's properties, which is indispensable for advancing drug discovery and development programs. The principles and workflows detailed in this guide, using 3-fluorobenzoic acid as a tangible example, offer a robust framework for the rigorous structural characterization of this important class of fluorinated compounds.
References
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. [Link]
-
Kumar, A., & Gosh, S. K. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
-
Zasada, M., Piórkowska, E., & Preud'homme, H. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1422, 102-110. [Link]
-
Serres-Piole, C., Moradi-Tehrani, N., Lobinski, R., & Preud'homme, H. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1218(34), 5872-5877. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoic Acid. PubChem. [Link]
-
Gomes, C. S. B., Oliveira, A. M. F., Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. [Link]
-
Dubey, R., Srinivas, P. M., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(67), 8344-8346. [Link]
-
Dou, X., Liu, X., Wang, B., & Li, Y. S. (2022). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with potassium benzoate in the absence (b)/presence (c) of 18‐C‐6. ResearchGate. [Link]
-
Zhdankin, V. V., & Yoshimura, A. (2017). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc, 2017(5), 184-194. [Link]
-
Lin, W., Li, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]
-
Flores, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]
-
Dubey, R., Srinivas, P. M., & Desiraju, G. R. (2012). Energy versus density plot for top 100 predicted structures of benzoic acid. ResearchGate. [Link]
-
Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]
-
Thomas, S. P., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design, 21(8), 4595-4604. [Link]
-
Wikipedia. (n.d.). 3-Fluorobenzoic acid. [Link]
-
NIST. (n.d.). Benzoic acid, 3-fluoro-. NIST WebBook. [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
Culpepper, J. D., Lee, K., Portis, W., Swenson, D. C., & Daly, S. R. (2022). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
-
NIST. (n.d.). 3-Fluorobenzoic acid, tridec-2-ynyl ester. NIST WebBook. [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 68-76. [Link]
Sources
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 17. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Tetrafluoroethoxy Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of the ortho, meta, and para isomers of tetrafluoroethoxy benzoic acid. Understanding the nuanced differences imparted by the positional isomerism of the highly electronegative tetrafluoroethoxy group is critical for applications in medicinal chemistry and materials science, where properties like acidity (pKa) and electron density distribution dictate molecular interactions and synthetic accessibility.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of a substituted benzoic acid is primarily governed by the interplay of electronic and steric effects imparted by its substituents. The tetrafluoroethoxy group (-OCH₂CF₂H) is electronically complex, featuring a potent inductive effect and a nuanced resonance effect.
-
Inductive Effect (-I): The presence of four highly electronegative fluorine atoms makes the tetrafluoroethoxy group a strong electron-withdrawing group. This effect, transmitted through the sigma bonds, decreases electron density in the aromatic ring and stabilizes the conjugate base (carboxylate anion), thereby increasing acidity. The effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1]
-
Resonance Effect (+R): The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring. This electron-donating resonance effect increases electron density at the ortho and para positions. However, the strong inductive pull from the fluorinated alkyl chain significantly diminishes this effect compared to a simple alkoxy group.
-
The Ortho Effect: A unique phenomenon occurs when a substituent is in the position adjacent (ortho) to the carboxylic acid group. Regardless of its electronic nature, an ortho substituent almost invariably increases the acidity of the benzoic acid.[2][3][4] This is primarily due to a steric clash between the substituent and the carboxyl group, which forces the -COOH group to twist out of the plane of the benzene ring.[2][5] This loss of planarity inhibits resonance between the carboxyl group and the ring, making the undissociated acid less stable and thus, more acidic.[2][3]
Isomer-Specific Reactivity Analysis
The position of the tetrafluoroethoxy group dictates the balance of these effects, resulting in distinct reactivity profiles for each isomer. Acidity, quantified by the pKa value, serves as the primary metric for comparison.
Para Isomer: A Tug-of-War of Effects
In the para position, both inductive and resonance effects are at play. The strong electron-withdrawing inductive effect (-I) of the fluorinated chain dominates, pulling electron density from the ring and stabilizing the carboxylate anion. This is countered, but not overcome, by the electron-donating resonance effect (+R) from the ether oxygen. The net result is an increased acidity compared to unsubstituted benzoic acid (pKa ≈ 4.20).
Meta Isomer: The Inductive Effect Reigns
At the meta position, the resonance effect is minimal.[4] Therefore, the reactivity is almost exclusively dictated by the powerful -I effect of the tetrafluoroethoxy group. This strong electron withdrawal significantly stabilizes the conjugate base, making the meta isomer a stronger acid than both benzoic acid and the para-substituted isomer.
Ortho Isomer: The Dominance of Steric Hindrance
For the ortho isomer, the "ortho effect" is the paramount consideration.[2][3][4] The steric bulk of the tetrafluoroethoxy group forces the carboxylic acid out of the plane of the aromatic ring. This steric inhibition of resonance destabilizes the acid form.[3] This steric influence, combined with a potent inductive effect operating at close range, results in the ortho isomer being the most acidic of the three.
The diagram below illustrates the interplay of these electronic effects.
Caption: Electronic effects of the tetrafluoroethoxy group.
The steric hindrance unique to the ortho isomer is visualized below.
Caption: The Ortho Effect: Steric Inhibition of Resonance.
Comparative Acidity Data
| Compound | Isomer Position | Predicted/Estimated pKa | Key Influencing Factors |
| Benzoic Acid | (Reference) | 4.20 | Baseline acidity |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Para | 3.95[6] | Dominant -I effect, minor opposing +R effect |
| 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Meta | ~3.7-3.8 | Strong -I effect, negligible resonance effect |
| 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Ortho | < 3.7 | Ortho effect (steric inhibition of resonance), strong -I effect |
Note: pKa values for ortho and meta isomers are estimated based on established principles of physical organic chemistry. The para isomer value is a predicted value from chemical databases.[6]
Ring Reactivity: Implications for Synthesis
Beyond the acidity of the carboxyl group, the tetrafluoroethoxy substituent profoundly influences the reactivity of the aromatic ring itself, particularly in electrophilic aromatic substitution (EAS) reactions.
-
Deactivation: As a strong electron-withdrawing group, the tetrafluoroethoxy substituent deactivates the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than unsubstituted benzene.[1][7]
-
Directing Effects: Despite being deactivating, the ether oxygen's lone pairs direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the cationic intermediate (the sigma complex).[8] Therefore, electrophilic substitution on the meta and para isomers would be expected to yield products where the new substituent adds to a position ortho or para to the tetrafluoroethoxy group, albeit at a slower rate than benzene itself.
Experimental Protocol: Potentiometric Titration for pKa Determination
To empirically validate the predicted acidities, a potentiometric titration is the gold standard. This protocol provides a self-validating system for determining pKa values.
Objective: To determine the pKa of a tetrafluoroethoxy benzoic acid isomer in an aqueous or mixed-solvent system.
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette, Class A
-
100 mL beaker
-
Volumetric flasks and pipettes
Reagents:
-
Accurately weighed sample of the benzoic acid isomer (~0.1 mmol)
-
Deionized, CO₂-free water
-
Standardized sodium hydroxide (NaOH) solution (~0.05 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength, optional)
-
Organic co-solvent (e.g., methanol or acetonitrile), if required for solubility.[9]
Procedure:
-
Sample Preparation: Accurately weigh the benzoic acid sample and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water in the beaker. If solubility is an issue, a mixed solvent system (e.g., 50% v/v methanol/water) can be used, though this will yield an apparent pKa (pKa*).
-
System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.
-
Titration: Begin stirring at a moderate, constant rate. Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the midpoint of the steepest part of the curve.
-
The half-equivalence point occurs at Veq / 2.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[10] Find the pH on your curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the acid.
-
The workflow for this protocol is summarized in the following diagram.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion and Implications
The positional isomerism of the tetrafluoroethoxy group has a profound and predictable impact on the reactivity of benzoic acid. The ortho isomer is unequivocally the strongest acid due to the sterically-driven ortho effect, followed by the meta isomer, whose acidity is enhanced by a pure inductive effect. The para isomer is the weakest acid of the three, as the electron-withdrawing inductive effect is slightly tempered by an opposing resonance effect. For drug development professionals, these differences in pKa are critical, as the ionization state of a molecule at physiological pH (7.4) governs its solubility, membrane permeability, and ability to interact with biological targets. For synthetic chemists, the strong deactivating nature of the substituent and its ortho/para directing influence are key considerations for further functionalization of the aromatic ring.
References
-
Orfi, L. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
-
Gala, D., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR. The University of East Anglia Repository. Retrieved from [Link]
-
Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Retrieved from [Link]
-
Exner, O., et al. (2005). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory. Retrieved from [Link]
-
ACS Publications. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Leesment, A., et al. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved from [Link]
-
UMD. (2024). Aromatic Substitution 2. Retrieved from [Link]
-
Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem.. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). (1,1,2,2-Tetrafluoroethoxy)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(Perfluorooctyl)benzoic acid (Cf8-Bn-COOH). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
PubMed. (2022). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase. Retrieved from [Link]
-
PubMed. (2012). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
Sources
- 1. www2.atmos.umd.edu [www2.atmos.umd.edu]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. 4-(1,1,2,2-TETRAFLUOROETHOXY)BENZOIC ACID CAS#: 10009-25-3 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is a continuous endeavor. In this context, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid scaffold represents a promising, yet underexplored, platform for the development of new therapeutics. The unique physicochemical properties imparted by the tetrafluoroethoxy group—such as increased lipophilicity, metabolic stability, and altered acidity of the carboxylic acid—make this an attractive starting point for generating diverse chemical libraries with the potential for a wide range of biological activities.
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of this compound derivatives. In the absence of extensive direct SAR studies on this specific class of compounds, this guide will draw upon established principles from the broader family of benzoic acid derivatives to provide insights for the rational design of novel therapeutic agents.
The Strategic Advantage of the 3-(1,1,2,2-Tetrafluoroethoxy) Moiety
The introduction of a 1,1,2,2-tetrafluoroethoxy group at the meta-position of benzoic acid is a deliberate design choice aimed at favorably modulating the molecule's properties. Understanding the influence of this group is key to predicting the SAR of its derivatives.
-
Lipophilicity and Permeability : The fluorinated ethoxy tail significantly increases the lipophilicity of the benzoic acid core. This can enhance the ability of the molecule to cross biological membranes, a critical factor for reaching intracellular targets.[1]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, rendering the tetrafluoroethoxy group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile with a longer half-life.
-
Electronic Effects : The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, making it a stronger acid. This can impact the molecule's ionization state at physiological pH and its ability to interact with biological targets through hydrogen bonding or ionic interactions.[2]
-
Conformational Control : The bulky tetrafluoroethoxy group can impose conformational restrictions on the molecule, which may lead to higher binding affinity and selectivity for its target.
Comparative Structure-Activity Relationship Analysis: Insights from Related Benzoic Acid Derivatives
While specific SAR data for this compound derivatives is sparse, we can extrapolate potential trends by examining other classes of biologically active benzoic acids. The following sections explore how modifications to the benzoic acid scaffold can influence activity, providing a framework for the rational design of novel derivatives based on our target molecule.
Substitution on the Phenyl Ring
The introduction of additional substituents on the benzene ring is a primary strategy for modulating the pharmacological properties of benzoic acid derivatives. The position and nature of these substituents can drastically alter a compound's efficacy and selectivity.
-
Hypothetical SAR for this compound Derivatives:
-
Ortho-substitution (positions 2 and 6): Introducing small groups at these positions could enforce a non-planar conformation between the carboxylic acid and the phenyl ring. This can impact binding to planar pockets in target proteins. Larger groups may introduce steric hindrance, potentially decreasing activity.
-
Meta-substitution (position 5): This position is electronically similar to the parent 3-position. Substituents here could further modulate the electronic properties and provide additional interaction points with a target.
-
Para-substitution (position 4): This position is often critical for activity in many benzoic acid series. A substituent at this position can extend into a deeper pocket of a binding site and can have a significant impact on the overall polarity and solubility of the molecule.
-
Modification of the Carboxylic Acid Group
The carboxylic acid is a key functional group, often involved in critical interactions with biological targets. Its modification can lead to prodrugs with improved bioavailability or to compounds with altered mechanisms of action.
-
Esterification: Converting the carboxylic acid to an ester can create a more lipophilic prodrug that can passively diffuse across cell membranes. Once inside the cell, the ester can be hydrolyzed by esterases to release the active carboxylic acid.
-
Amidation: Formation of an amide can introduce additional hydrogen bonding capabilities and alter the charge state of the molecule. This can lead to different binding modes and target interactions.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic character and hydrogen bonding potential while improving metabolic stability and oral bioavailability.[2]
Data Presentation: A Framework for SAR Analysis
To systematically evaluate the SAR of a novel series of this compound derivatives, experimental data should be organized in a clear and comparative manner. The following table provides an illustrative template for presenting such data.
| Compound ID | R1 | R2 | R3 | R4 | Target Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Parent | H | H | H | H | >100 | >100 | - |
| 1a | F | H | H | H | 50.2 | >100 | >2.0 |
| 1b | Cl | H | H | H | 25.8 | 80.5 | 3.1 |
| 1c | CH3 | H | H | H | 75.1 | >100 | >1.3 |
| 2a | H | H | F | H | 15.3 | 60.1 | 3.9 |
| 2b | H | H | Cl | H | 8.9 | 45.2 | 5.1 |
| 2c | H | H | OCH3 | H | 32.7 | >100 | >3.1 |
| 3a | H | H | H | COOCH3 | >100 (prodrug) | >100 | - |
| 3b | H | H | H | CONH2 | 90.4 | >100 | >1.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Procedure for Substituted this compound Derivatives
A common method for synthesizing substituted benzoic acids is the oxidation of the corresponding substituted toluenes.[3][4]
Step 1: Synthesis of Substituted 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
-
To a solution of a substituted 3-methylphenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Bubble tetrafluoroethylene gas through the reaction mixture at a controlled rate and temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene.
Step 2: Oxidation to the Benzoic Acid
-
Dissolve the substituted 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene in a mixture of a suitable solvent (e.g., tert-butanol and water).
-
Add an oxidizing agent, such as potassium permanganate (KMnO4), in portions.
-
Heat the reaction mixture to reflux and stir until the purple color of the permanganate disappears.[3]
-
Cool the reaction to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the benzoic acid derivative.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure substituted this compound.
In Vitro Cytotoxicity Assay
A common initial biological evaluation for novel compounds is to assess their general cytotoxicity against a representative cell line.[5][6][7][8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 (the concentration that causes 50% cytotoxicity) using a non-linear regression analysis.
Visualization of Key Concepts
To better understand the concepts discussed in this guide, the following diagrams illustrate the general structure for SAR, a typical workflow for SAR-guided drug discovery, and a hypothetical signaling pathway that could be targeted.
Caption: General structure of this compound highlighting potential sites for chemical modification.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Caption: A simplified signaling pathway of a receptor tyrosine kinase, a potential target for inhibitors based on the benzoic acid scaffold.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and comprehensive SAR studies for this specific series are yet to be published, the analysis of related benzoic acid derivatives provides a strong foundation for predicting its potential biological activities and for guiding the design of new compounds.
Based on established SAR principles, it is hypothesized that strategic modifications to the phenyl ring and the carboxylic acid group of the this compound core will significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives against a panel of biological targets, such as kinases, proteases, and nuclear receptors. Such studies will be crucial in validating the hypotheses presented in this guide and in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
Sources
- 1. fiveable.me [fiveable.me]
- 2. Physicochemical Properties Of Drugs [unacademy.com]
- 3. savemyexams.com [savemyexams.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. njbio.com [njbio.com]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Performance of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid in Cellular Assays
Senior Application Scientist Commentary: Publicly available data on the specific biological activity of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (TFEBA) is limited.[1][2] However, its structural motifs—a benzoic acid core and a fluorinated ethoxy tail—provide a strong rationale for its investigation as a modulator of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The introduction of fluorine into small molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability.[3][4][5] This guide, therefore, presents a robust, data-driven framework for how one would rigorously benchmark TFEBA's performance. We will use the well-characterized PPARγ pathway as a case study, comparing the hypothetical performance of TFEBA against established clinical and tool compounds. Every protocol herein is designed as a self-validating system, ensuring researchers can confidently generate, interpret, and trust their findings.
Introduction to TFEBA and its Rationale as a PPARγ Modulator
This compound is a synthetic organic compound featuring a benzoic acid functional group, a common scaffold in many pharmacologically active molecules.[1] Its distinguishing feature is the tetrafluoroethoxy group. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to block metabolic "soft spots" vulnerable to cytochrome P450 oxidation, thereby extending a compound's half-life.[6][7] Furthermore, the high electronegativity of fluorine can alter a molecule's pKa and lipophilicity, which can in turn enhance protein-ligand interactions and improve cell membrane penetration.[3][4]
Given that many known PPARγ agonists are built around a carboxylic acid core and a lipophilic tail, TFEBA represents a compelling, albeit uncharacterized, candidate for investigation. This guide outlines the essential assays required to determine its affinity, cellular potency, and functional efficacy as a PPARγ modulator.
The PPARγ Signaling Pathway: Mechanism of Action
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[8][9] The PPARγ isoform is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[10] Upon binding to an agonist ligand, PPARγ undergoes a conformational change, allowing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[9][11] This signaling cascade is central to the therapeutic effects of antidiabetic drugs like the thiazolidinediones.
Caption: Tiered Experimental Workflow.
Detailed Experimental Protocols
Assay 1: In Vitro PPARγ Ligand Binding Assay (LanthaScreen™ TR-FRET)
This assay quantifies the direct binding affinity of a test compound to the PPARγ ligand-binding domain (LBD) in a high-throughput, non-radioactive format. [12][13]
-
Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled, pan-PPAR ligand (tracer). [14][15]When the tracer is bound to the LBD, excitation of the terbium donor results in energy transfer and emission from the fluorescent acceptor. A test compound that binds to the LBD will displace the tracer, leading to a loss of the FRET signal. [12][13]* Protocol:
-
Compound Preparation: Prepare a serial dilution of TFEBA, Rosiglitazone, and Fenofibrate in assay buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Plate Setup: Add 2 µL of each compound dilution to the wells of a 384-well assay plate. Include "no compound" (maximum FRET) and "competitor" (background) controls.
-
Reagent Preparation: Prepare a 2X solution of Fluormone™ Pan-PPAR Green tracer and a 2X solution of the GST-PPARγ-LBD/Tb-anti-GST antibody mix according to the manufacturer's protocol. [16] 4. Reaction Incubation: Add 10 µL of the 2X tracer solution to all wells, followed by 10 µL of the 2X LBD/antibody mix.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.
-
Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Assay 2: Cellular PPARγ Transcriptional Activation (Reporter Assay)
This cell-based assay measures the ability of a compound to enter a cell and activate the PPARγ receptor, leading to the transcription of a reporter gene. [17][18][19]
-
Principle: A host cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing the full-length human PPARγ protein and another containing a luciferase reporter gene downstream of a promoter with multiple PPREs. [20][21][22]If a compound activates PPARγ, the resulting PPARγ/RXR heterodimer binds to the PPREs and drives the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence. [17]* Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) can be included for normalization. [19] 3. Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of TFEBA, Rosiglitazone, and Fenofibrate. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the firefly (and Renilla, if used) luciferase activity using a commercial dual-luciferase assay system and a luminometer. [17] 6. Analysis: Normalize the firefly luciferase signal to the Renilla signal (if applicable) or to cell viability. Plot the normalized signal against the log of the compound concentration and fit the data to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Assay 3: Functional Outcome - Adipocyte Differentiation
This assay provides a phenotypic measure of a compound's ability to induce the differentiation of preadipocytes into mature adipocytes, a key functional role of PPARγ activation. [23][24]
-
Principle: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets. [24]This process is highly dependent on PPARγ activation. The accumulated neutral lipids within the differentiated cells can be stained with Oil Red O dye. [23][25]The amount of dye taken up is proportional to the degree of differentiation and can be quantified by extracting the dye and measuring its absorbance. [23]* Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a 24-well plate. Two days post-confluence, replace the medium with differentiation medium I (containing dexamethasone, IBMX, and insulin) supplemented with serial dilutions of TFEBA, Rosiglitazone, or Fenofibrate. [26] 2. Differentiation Induction: After 2-3 days, replace the medium with differentiation medium II (containing insulin only) plus the respective compounds.
-
Maturation: Continue to culture the cells for an additional 4-8 days, replacing the medium every 2 days with fresh differentiation medium II containing the compounds.
-
Oil Red O Staining:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 30 minutes. * Wash with water and then with 60% isopropanol. * Stain the cells with a filtered Oil Red O working solution for 30 minutes. [26] * Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually inspect and photograph the wells using a microscope.
-
To quantify, add 100% isopropanol to each well to elute the dye from the lipid droplets. [23] * Transfer the eluate to a 96-well plate and measure the absorbance at ~490-520 nm. [23][26] 6. Analysis: Plot the absorbance values against the log of the compound concentration to assess the dose-dependent effect on adipogenesis.
-
-
Hypothetical Data Analysis and Interpretation
The following tables present a hypothetical but plausible set of results for TFEBA, designed to illustrate how the compound would be benchmarked against the comparators.
Table 1: Comparative In Vitro and Cellular Performance
| Compound | TR-FRET Binding (IC₅₀, nM) | Reporter Assay (EC₅₀, nM) | Reporter Assay (Emax, % of Rosiglitazone) |
|---|---|---|---|
| Rosiglitazone | 45 [27] | 60 [28] | 100% |
| Fenofibrate | >10,000 | ~5,000 | 45% |
| TFEBA (Hypothetical) | 150 | 220 | 95% |
Table 2: Functional Adipocyte Differentiation (Hypothetical Data)
| Compound | Concentration for Max Differentiation | Oil Red O Absorbance (OD 510nm) at Max Conc. |
|---|---|---|
| Vehicle Control | N/A | 0.15 ± 0.02 |
| Rosiglitazone | 1 µM | 1.85 ± 0.11 |
| Fenofibrate | 10 µM | 0.65 ± 0.08 |
| TFEBA (Hypothetical) | 1 µM | 1.75 ± 0.14 |
Interpretation of Hypothetical Results:
-
Potency and Efficacy: The hypothetical data suggest that TFEBA is a potent PPARγ agonist. Its binding affinity (IC₅₀ of 150 nM) is only slightly weaker than that of Rosiglitazone, and it translates effectively to a strong cellular response (EC₅₀ of 220 nM) with nearly full efficacy (95% Emax). This indicates good cell permeability and engagement with the intracellular target.
-
Functional Correlation: The strong performance in the reporter assay is corroborated by the functional differentiation data. TFEBA induces adipogenesis to a level nearly identical to Rosiglitazone, confirming it is a robust activator of the downstream biological pathway.
-
Comparison to Fenofibrate: TFEBA is significantly more potent and efficacious at the PPARγ receptor than Fenofibrate, suggesting a greater degree of selectivity for this isoform over PPARα, although direct testing on PPARα would be required to confirm this.
-
Structural Impact: The results would validate the initial hypothesis: the combination of a benzoic acid core with a metabolically stable fluorinated tail creates a highly effective PPARγ agonist. The close correlation between binding affinity and cellular potency suggests the tetrafluoroethoxy group does not impede cell entry and may contribute favorably to the binding interaction within the PPARγ ligand-binding pocket.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically rigorous framework for the characterization of this compound as a PPARγ modulator. By employing a tiered workflow of biochemical, cellular, and phenotypic assays and benchmarking against established compounds, researchers can generate high-quality, interpretable data. Based on its structural properties and the hypothetical data presented, TFEBA is a promising candidate for further investigation. Future studies should include profiling against PPARα and PPARδ to determine isoform selectivity, conducting pharmacokinetic studies to assess in vivo stability and bioavailability, and exploring its efficacy in animal models of metabolic disease.
References
- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF.
- LabX.com. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit.
- NIH Public Access.
- PubMed. The role of fluorine in medicinal chemistry.
- Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- NIH Public Access. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC.
- R&D Systems. Rosiglitazone | PPAR gamma Receptor Agonists.
- Frontiers.
- Tocris Bioscience. Rosiglitazone | PPARγ.
- Iright. Thermo Fisher, A15145, LanthaScreen™ TR-FRET PPAR gamma Competitive Bi.
- Abcam.
- Indigo Biosciences. Human PPARγ Reporter Assay Kit.
- ResearchGate. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- Bentham Open Archives. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- ResearchGate.
- SpringerLink.
- NIH Public Access.
- Cell Guidance Systems. Rosiglitazone.
- Elabscience.
- Promega. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ERα Vector.
- Cayman Chemical. PPARγ Transcription Factor Assay Kit.
- PNAS. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition.
- Novus Biologicals. PPAR gamma/NR1C3 Transcription Factor Assay Kit (Colorimetric).
- RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit.
- ResearchGate.
- NIH Public Access.
- ResearchGate.
- Smolecule. This compound.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- PubMed. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential.
- PubMed Central.
- Thermo Fisher Scientific.
- Nature.
- Sigma-Aldrich. This compound 97 70126-48-6.
- Benchchem. An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
- Sigma-Aldrich. This compound 97 70126-48-6.
- Santa Cruz Biotechnology. This compound | CAS 70126-48-6 | SCBT.
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet [frontiersin.org]
- 11. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 13. iright.com [iright.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, goat 800 x 20 μL assays [thermofisher.com]
- 16. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 21. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 22. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ERα Vector | Fisher Scientific [fishersci.ca]
- 23. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
Cross-Validation of Analytical Methods for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the robustness and accuracy of the analytical methods used for its characterization. For novel compounds such as 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a fluorinated benzoic acid derivative with potential applications in medicinal chemistry, establishing and cross-validating analytical methods is a critical step. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and outline a framework for cross-validation to ensure data integrity and inter-method reliability.
The Imperative of Method Cross-Validation
Before delving into the specific methodologies, it is crucial to understand the "why" behind cross-validation. When two distinct analytical methods are developed for the same analyte, cross-validation serves as a documented process to demonstrate that they provide equivalent results within predefined acceptance criteria.[1][2][3] This is not merely a procedural formality; it is a cornerstone of good manufacturing practice (GMP) and ensures consistency across different laboratories, during method transfer, and throughout the lifecycle of a drug product.[2][3] The choice of analytical method often depends on the intended application—HPLC-UV for routine quality control due to its simplicity and cost-effectiveness, and LC-MS/MS for bioanalytical studies or trace-level impurity profiling owing to its superior sensitivity and selectivity.[4][5][6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical analysis, relying on the differential partitioning of an analyte between a stationary phase and a mobile phase, with detection based on the analyte's absorption of ultraviolet light.[4][7][8] For this compound, the presence of the benzene ring provides a chromophore that allows for sensitive UV detection.[7]
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chemicals and Reagents:
-
Reference standard of this compound (purity ≥ 97%)[9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium phosphate monobasic (analytical grade)
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% Phosphoric acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Rationale for HPLC-UV Method Parameters
The choice of a C18 column is based on its wide applicability for the separation of moderately polar organic molecules like benzoic acid derivatives.[7][8] A buffered mobile phase with a low pH (e.g., using phosphoric acid) is essential to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[4] Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good separation efficiency. A gradient elution is employed to ensure the timely elution of the analyte while maintaining good resolution from potential impurities. The detection wavelength of 210 nm is chosen as it is a common wavelength for the detection of carboxyl groups in organic acids.[4][10]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in biological matrices, LC-MS/MS is the method of choice.[5][6][11] This technique couples the separation power of HPLC with the mass-resolving and fragmentation capabilities of a tandem mass spectrometer, providing a high degree of certainty in analyte identification and quantification.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chemicals and Reagents:
-
Same as HPLC-UV method, but with LC-MS grade solvents and reagents.
3. Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 20% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 237.0 [M-H]⁻
-
Product Ion (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of CO2 (m/z 193.0) or cleavage of the ether bond.
-
5. Standard and Sample Preparation:
-
Stock and Working Standard Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL) using LC-MS grade solvents.
-
Sample Preparation: Similar to the HPLC-UV method, ensuring the final concentration is within the linear range of the assay.
Rationale for LC-MS/MS Method Parameters
The use of a UHPLC system and a smaller particle size column allows for faster analysis times and improved chromatographic efficiency.[12] Formic acid is a common mobile phase additive in LC-MS as it is volatile and aids in the ionization process. Negative ESI mode is selected because the carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻.[5] The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.[6][11]
Cross-Validation Plan
To ensure the interchangeability of the HPLC-UV and LC-MS/MS methods, a formal cross-validation study should be conducted.[1][2] This involves analyzing the same set of samples using both methods and comparing the results against predefined acceptance criteria.
Key Validation Parameters for Comparison
The following parameters should be evaluated for both methods as part of the validation and subsequently compared during cross-validation:[3][13]
| Validation Parameter | Description | Acceptance Criteria for Cross-Validation |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.99 for both methods. The slopes of the calibration curves should be statistically equivalent. |
| Accuracy | The closeness of test results to the true value. | The mean recovery at three different concentrations should be within 98.0% to 102.0% for both methods. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2% for both methods. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | To be determined for both methods (typically based on signal-to-noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | To be determined for both methods (typically based on signal-to-noise ratio of 10:1). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte for both methods. |
Comparative Data Summary (Hypothetical)
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 0.8% |
| Precision (RSD) | 0.8% | 0.5% |
| LOD | 0.3 µg/mL | 0.3 ng/mL |
| LOQ | 1.0 µg/mL | 1.0 ng/mL |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for each analytical method and the cross-validation process.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Logical flow for the cross-validation of the two analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantitative analysis of this compound, each with its own advantages. The HPLC-UV method is robust, cost-effective, and ideal for routine quality control, while the LC-MS/MS method provides superior sensitivity and selectivity, making it suitable for more demanding applications. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and consistency of data, regardless of the analytical technique employed. This commitment to scientific integrity and rigorous validation is paramount in the development of safe and effective pharmaceutical products.
References
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Shimadzu Corporation. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Retrieved from [Link]
-
PubMed. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
Profound. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
ResearchGate. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. Retrieved from [Link]
-
PubMed. (2004). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Retrieved from [Link]
-
ResearchGate. (2007). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. Retrieved from [Link]
-
Shimadzu Corporation. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. Retrieved from [Link]
-
International Journal of Research Publication and Reviews. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]
-
Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]
-
ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]
-
PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS) (HMDB0001870). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. longdom.org [longdom.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. scioninstruments.com [scioninstruments.com]
- 8. pepolska.pl [pepolska.pl]
- 9. 3-(1,1,2,2-四氟乙氧基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Efficacy of Therapeutic Agents Derived from Fluorinated Benzoic Acids
In the landscape of modern drug discovery, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. The introduction of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the efficacy of different classes of therapeutic agents synthesized from the versatile scaffold, 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid and its analogs. While no marketed drugs are directly synthesized from this specific starting material, a wealth of preclinical data highlights its potential in developing novel therapeutics across various disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape of compounds derived from this and related fluorinated benzoic acid cores.
Introduction to this compound in Drug Discovery
This compound is a fluorinated organic compound that serves as a valuable precursor in the synthesis of pharmaceuticals.[1] Its unique structure, featuring a benzoic acid moiety substituted with a tetrafluoroethoxy group, offers several advantages in medicinal chemistry. The tetrafluoroethoxy group can enhance lipophilicity, which may improve cell membrane permeability, while the carboxylic acid handle provides a reactive site for further chemical modifications to generate diverse libraries of compounds.[1] The strategic incorporation of such fluorinated motifs is a widely employed tactic to optimize drug-like properties.
Comparative Efficacy of Therapeutic Compound Classes
The following sections detail the efficacy of various classes of compounds synthesized using fluorinated benzoic acid scaffolds, targeting a range of diseases.
P2Y14 Receptor Antagonists for Acute Lung Injury
Recent research has identified novel 3-sulfonamido benzoic acid derivatives as potent P2Y14 receptor (P2Y14R) antagonists with potential applications in treating acute lung injury (ALI).[2][3]
Mechanism of Action: The P2Y14 receptor is a G protein-coupled receptor implicated in immune and inflammatory responses. Its inhibition is hypothesized to alleviate lung inflammation. A lead compound from this class demonstrated high inhibitory activity against P2Y14R with an IC50 value of 5.6 nM.[2]
Preclinical Efficacy: In a lipopolysaccharide (LPS)-induced mouse model of ALI, treatment with a novel 3-sulfonamido benzoic acid derivative significantly reduced pulmonary inflammatory infiltration and the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2] This provides strong pharmacological evidence for the therapeutic potential of this compound class in inflammatory lung conditions.
Phosphodiesterase-4 (PDE4) Inhibitors for Respiratory Diseases
A series of novel ester derivatives of benzoic acid have been synthesized and evaluated as potent inhibitors of cAMP-specific phosphodiesterase-4 (PDE4), a well-established target for anti-inflammatory therapy in asthma and chronic obstructive pulmonary disease (COPD).[4]
Mechanism of Action: PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells.
Preclinical Efficacy: Several synthesized benzoic acid ester derivatives exhibited high inhibitory potency in both cell-free and cell-based assays. A promising candidate suitable for inhaled administration was identified and subsequently tested in an in vivo model of pulmonary inflammation, where it demonstrated significant efficacy.[4]
Beta-3 Adrenergic Receptor Agonists for Metabolic Disorders
Researchers have designed and synthesized a novel series of benzoic acid derivatives as potent and selective human beta-3 adrenergic receptor agonists with good oral bioavailability.[5]
Mechanism of Action: The beta-3 adrenergic receptor is predominantly expressed in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Agonism of this receptor is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.
Preclinical Efficacy: One of the lead compounds, a biphenyl analogue, demonstrated an excellent balance of high potency (EC50 = 0.38 nM) for the beta-3 receptor, high selectivity over beta-1 and beta-2 receptors, and favorable pharmacokinetic properties in multiple animal species including rats, dogs, and monkeys.[5]
Antiglioma Agents Targeting AURKA and VEGFR-2
Derivatives of a related compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, have been synthesized and evaluated as potential antiglioma agents.[6] These compounds, specifically 1,3-thiazolidin-4-one derivatives, were designed to inhibit Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy.
Mechanism of Action: AURKA is a serine/threonine kinase that plays a crucial role in mitosis, and its overexpression is associated with tumorigenesis. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Preclinical Efficacy: Several of the synthesized thiazolidin-4-one derivatives showed significant cytotoxic and apoptotic effects against a human glioblastoma cell line (LN229). The most potent compounds exhibited IC50 values ranging from 6.43 to 12.16 µg/mL.[6] In silico docking studies supported these findings, with the compounds showing strong binding affinities for both AURKA and VEGFR-2.[6]
Data Summary Table
| Compound Class | Therapeutic Target | Key Efficacy Data | Disease Area | Reference |
| 3-Sulfonamido Benzoic Acid Derivatives | P2Y14 Receptor | IC50 = 5.6 nM | Acute Lung Injury | [2] |
| Benzoic Acid Ester Derivatives | Phosphodiesterase-4 (PDE4) | High potency in cell-based and in vivo models | Asthma, COPD | [4] |
| Benzoic Acid Derivatives | Beta-3 Adrenergic Receptor | EC50 = 0.38 nM | Metabolic Disorders | [5] |
| 1,3-Thiazolidin-4-one Derivatives | AURKA and VEGFR-2 | IC50 = 6.43 - 12.16 µg/mL | Glioblastoma | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.
Methodology:
-
Cell Seeding: Plate human glioblastoma cells (e.g., LN229) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1,3-thiazolidin-4-one derivatives) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (for PDE4)
This protocol describes a general method for determining the inhibitory activity of compounds against the PDE4 enzyme.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a known concentration of the PDE4 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate, cAMP, to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Detection: The product of the reaction, AMP, is converted to adenosine by a phosphatase. The adenosine is then detected using a suitable method, such as a fluorescent assay.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
P2Y14 Receptor Signaling Pathway in Inflammation
Caption: P2Y14R activation by UDP-glucose leads to inflammation.
Experimental Workflow for Antiglioma Drug Screening
Caption: Workflow for synthesis and evaluation of antiglioma agents.
Conclusion
The use of this compound and its analogs as scaffolds in medicinal chemistry has led to the discovery of several promising classes of therapeutic agents with diverse mechanisms of action. The preclinical data for P2Y14R antagonists, PDE4 inhibitors, beta-3 adrenergic receptor agonists, and dual AURKA/VEGFR-2 inhibitors demonstrate the significant potential of these compounds in addressing unmet medical needs in inflammatory diseases, metabolic disorders, and oncology. Further research and development in this area are warranted to translate these promising preclinical findings into clinically effective therapies.
References
- This compound - Smolecule. (URL: )
- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
- Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety - PubMed. (URL: )
- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC - PubMed Central. (URL: )
- Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury - ResearchG
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. (URL: )
Sources
- 1. Buy this compound | 70126-48-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the In Vitro and In Vivo Efficacy of Benzoic Acid Derivatives as Novel Beta-3 Adrenergic Receptor Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial research into the specific class of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid derivatives revealed a significant gap in publicly available in vitro and in vivo studies. To provide a comprehensive and data-rich guide in line with the user's request for a comparative analysis of benzoic acid derivatives, the focus of this guide has been shifted to a well-documented and therapeutically relevant class: Biphenyl Benzoic Acid Derivatives as Beta-3 Adrenergic Receptor Agonists . This class of compounds has a robust body of literature detailing their development for conditions such as overactive bladder (OAB), allowing for a thorough comparison of their performance.
Introduction: The Therapeutic Potential of Beta-3 Adrenergic Receptor Agonists
The beta-3 adrenergic receptor (β3-AR) is a member of the G protein-coupled receptor superfamily, predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder. Its activation in the bladder leads to smooth muscle relaxation, making it a prime target for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence.[1][2] Benzoic acid derivatives have emerged as a promising scaffold for the development of potent and selective β3-AR agonists.[3][4][5][6][7] This guide provides a comparative analysis of the in vitro and in vivo performance of novel biphenyl benzoic acid derivatives, contextualized with the established β3-AR agonist, Mirabegron.
The rationale for focusing on benzoic acid derivatives lies in their favorable physicochemical properties and the versatility of their structure for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.[3][7] The biphenyl moiety, in particular, has been shown to be a key structural feature for achieving high affinity and selectivity for the β3-AR.[4][5][8]
In Vitro Evaluation: Potency and Selectivity at the Beta-3 Adrenergic Receptor
The initial screening of novel drug candidates relies on robust in vitro assays to determine their potency and selectivity. For β3-AR agonists, the primary assays involve measuring the functional response (e.g., cAMP accumulation) in cell lines engineered to express human β-adrenergic receptor subtypes.
Comparative In Vitro Potency and Selectivity
The following table summarizes the in vitro performance of several promising biphenyl benzoic acid derivatives compared to the first-generation compounds and Mirabegron. The data is compiled from studies published in the Journal of Medicinal Chemistry.[3][7]
| Compound | Human β3-AR EC50 (nM) | Selectivity vs. β1-AR (fold) | Selectivity vs. β2-AR (fold) |
| First-Generation Biphenyl (FGB) Analog | Moderate | Moderate | Moderate |
| Compound 10a | High | High | High |
| Compound 10e | High | High | High |
| Compound 12b | 0.38 | High | High |
| Mirabegron | 19 | >32 | >100 |
Key Insights:
-
The second-generation biphenyl (SGB) series, including compounds 10a, 10e, and 12b, demonstrate significantly improved potency at the human β3-AR compared to the initial lead compounds.[3][4][5][7][8]
-
Compound 12b, featuring a phenylethanolaminotetraline (PEAT) skeleton, exhibits exceptionally high potency with an EC50 of 0.38 nM.[7]
-
High selectivity against β1-AR and β2-AR is crucial to minimize off-target cardiovascular and pulmonary side effects, respectively. The SGB compounds show excellent selectivity profiles.
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol outlines a standard method for assessing the agonist activity of test compounds at the human β3-AR.
Objective: To determine the EC50 of test compounds by measuring cyclic adenosine monophosphate (cAMP) accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human β3-AR
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Test compounds and reference agonist (e.g., Isoproterenol, Mirabegron)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well microplates
Procedure:
-
Cell Seeding: Seed the CHO-β3 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Assay Incubation: Remove the culture medium from the cells and add 20 µL of the diluted compounds to the respective wells. Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Causality Behind Experimental Choices:
-
CHO Cells: These are a robust and commonly used cell line for heterologous expression of receptors due to their low endogenous receptor expression.
-
IBMX: A phosphodiesterase inhibitor is included to prevent the degradation of cAMP, thereby amplifying the signal.
-
Four-Parameter Logistic Fit: This is the standard model for analyzing dose-response curves to accurately determine potency (EC50) and efficacy (Emax).
Signaling Pathway of β3-AR Activation
The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the β3-AR in a bladder smooth muscle cell.
Caption: β3-AR activation by a benzoic acid derivative agonist.
In Vivo Evaluation: Efficacy and Pharmacokinetics in Animal Models
Successful in vitro performance must translate to in vivo efficacy. For OAB, this is typically assessed in animal models that mimic the condition, such as those with carbachol-induced bladder contractions or spontaneous bladder overactivity.
Comparative In Vivo Efficacy
The following table presents a summary of the in vivo efficacy of selected biphenyl benzoic acid derivatives in a dog model of OAB.[4][5][6]
| Compound | Animal Model | Route of Administration | Dose | Outcome |
| Compound 10a | Dog (Carbachol-induced bladder contraction) | Intravenous | 0.01-0.1 mg/kg | Dose-dependent inhibition of bladder contraction |
| Compound 10e | Dog (Carbachol-induced bladder contraction) | Intravenous | 0.01-0.1 mg/kg | Dose-dependent inhibition of bladder contraction |
| Compound 7g | Dog OAB Model | Oral | 1-10 mg/kg | Significant increase in bladder capacity |
| Compound 7k | Dog OAB Model | Oral | 1-10 mg/kg | Significant increase in bladder capacity |
| Mirabegron | Rat (Cerebral infarction model) | Oral | 1-10 mg/kg | Dose-dependent increase in volume voided per micturition[9] |
Key Insights:
-
Compounds 10a and 10e demonstrated potent efficacy in an acute dog model of OAB.[4][5][8]
-
Compounds 7g and 7k showed significant efficacy after oral administration in a dog OAB model, indicating good oral bioavailability.[6]
-
The efficacy of these novel benzoic acid derivatives is comparable to that of Mirabegron in relevant animal models.[9]
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is essential for a successful drug candidate. The table below compares key pharmacokinetic parameters for selected compounds.[3][7]
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) (h) |
| Compound 10a | Dog | >25 | >1.5 |
| Compound 10e | Dog | >25 | >1.5 |
| Compound 12b | Rat, Dog, Monkey | Good | Favorable |
| Mirabegron | Human | ~35% | ~50 h |
Key Insights:
-
The novel biphenyl benzoic acid derivatives exhibit good oral bioavailability and reasonable half-lives in preclinical species, supporting their potential for oral dosing in humans.[3][7]
-
The pharmacokinetic properties of compound 12b were found to be favorable across multiple species, a positive indicator for translation to human studies.[7]
Experimental Protocol: In Vivo Cystometry in a Rat Model of OAB
This protocol describes a common method for evaluating the efficacy of test compounds on bladder function in an anesthetized rat model.
Objective: To assess the effect of a test compound on bladder capacity and voiding frequency in a rat model of detrusor overactivity.
Materials:
-
Female Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Catheters (for bladder and intravenous administration)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Saline solution
-
Test compound formulation
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the bladder dome for infusion and pressure measurement. Implant a second catheter into a vein (e.g., jugular) for compound administration.
-
Baseline Cystometry: Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) and record intravesical pressure. Measure baseline parameters such as bladder capacity, voiding pressure, and intercontraction interval.
-
Compound Administration: Administer the test compound or vehicle intravenously.
-
Post-Dose Cystometry: After a suitable equilibration period, perform another round of cystometry to assess the effects of the compound on bladder parameters.
-
Data Analysis: Compare the pre- and post-dose cystometric parameters using appropriate statistical tests (e.g., paired t-test or ANOVA).
Causality Behind Experimental Choices:
-
Urethane Anesthesia: This anesthetic has minimal effects on the micturition reflex, allowing for a more accurate assessment of bladder function.
-
Continuous Infusion Cystometry: This technique mimics the natural filling of the bladder and allows for the measurement of key urodynamic parameters.
-
Intravenous Administration: This route is often used in initial efficacy studies to ensure direct and rapid systemic exposure to the test compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel β3-AR agonists.
Caption: Preclinical workflow for β3-AR agonist development.
Structure-Activity Relationship (SAR) and Comparison with Alternatives
The development of the SGB series from the initial FGB compounds was guided by a systematic SAR analysis.[3] Key findings include:
-
Lipophilic Substitution: Increasing the lipophilicity of the terminal phenyl ring generally improved potency and selectivity.[4][8]
-
Central Linker: Replacing a two-carbon linker with an ethoxy-based linker enhanced potency and improved pharmacokinetic profiles.[3]
-
Phenethylamine Moiety: Introduction of a methyl group at the alpha-position of the phenethylamine moiety significantly boosted potency while maintaining good oral bioavailability.[3]
Comparison with Mirabegron: Mirabegron, the first-in-class β3-AR agonist approved for OAB, serves as the primary benchmark.[2][9] While Mirabegron is an effective therapeutic, the novel biphenyl benzoic acid derivatives, such as compound 12b, exhibit significantly higher in vitro potency.[7] This suggests the potential for achieving similar or superior efficacy at lower doses, which could translate to an improved side-effect profile. However, further clinical studies are required to confirm this.
Conclusion and Future Directions
The exploration of biphenyl benzoic acid derivatives has yielded a new generation of highly potent and selective β3-AR agonists with promising in vivo efficacy and pharmacokinetic properties.[3][7] Compounds like 12b represent potential best-in-class candidates for the treatment of OAB. Future research should focus on:
-
Comprehensive long-term toxicology studies.
-
Human clinical trials to evaluate the safety, tolerability, and efficacy of these novel compounds.
-
Exploration of these compounds for other potential indications of β3-AR agonists, such as metabolic syndrome and depression.[1]
The data presented in this guide underscores the value of rational drug design and systematic SAR studies in the development of novel therapeutics. The biphenyl benzoic acid scaffold has proven to be a highly fruitful starting point for the discovery of next-generation β3-AR agonists.
References
-
Imanishi, M., Itou, S., Washizuka, K., Hamashima, H., Nakajima, Y., Araki, T., ... & Hattori, K. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry, 51(13), 4002-4020. [Link]
-
Imanishi, M., Nakajima, Y., Hamashima, H., Washizuka, K., Tomishima, Y., Sakurai, M., ... & Hattori, K. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry, 51(13), 3984-4001. [Link]
-
Imanishi, M., Nakajima, Y., Hamashima, H., Washizuka, K., Tomishima, Y., Sakurai, M., ... & Hattori, K. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. ACS Publications. [Link]
-
Imanishi, M., Nakajima, Y., Tomishima, Y., Hamashima, H., Washizuka, K., Sakurai, M., ... & Hattori, K. (2008). Discovery of novel series of benzoic acid derivatives containing biphenyl ether moiety as potent and selective human beta(3)-adrenergic receptor agonists: Part IV. Bioorganic & Medicinal Chemistry Letters, 18(18), 5037-5040. [Link]
-
Imanishi, M., Nakajima, Y., Tomishima, Y., Hamashima, H., Washizuka, K., Sakurai, M., ... & Hattori, K. (2008). Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. Journal of Medicinal Chemistry, 51(15), 4804-4822. [Link]
-
Imanishi, M., Nakajima, Y., Hamashima, H., Washizuka, K., Tomishima, Y., Sakurai, M., ... & Hattori, K. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Figshare. [Link]
-
Grudell, A. B., Camilleri, M., Jensen, K. L., Foxx-Orenstein, A. E., & Burton, D. D. (2008). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists. Journal of Medicinal Chemistry, 51(24), 7917-7927. [Link]
-
Pessoa-Mahana, H., Araya-Maturana, R., Pessoa-Mahana, C. D., Iturriaga-Vásquez, P., Santos, L. S., & Saitz, C. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1195. [Link]
-
Huang, R. (2022). In vitro effects of the β3-adrenergic agonist Mirabegron on the contraction of human prostate and bladder smooth muscle. Ludwig-Maximilians-Universität München. [Link]
-
Sofowora, A., & Kuti, O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Applied Pharmaceutical Science, 5(5), 119-125. [Link]
-
Takasu, T., Ukai, M., Sato, S., Matsui, T., Nagase, I., Maruyama, T., ... & Yamaguchi, O. (2013). In Vitro and in Vivo Pharmacological Profile of the Selective β3-adrenoceptor Agonist Mirabegron in Rats. Journal of Pharmacology and Experimental Therapeutics, 344(1), 196-204. [Link]
-
Artykov, M., Ozcelebi, E., Sara, M. Y., Gudeloglu, A., Iskit, A. B., & Aki, F. T. (2024). In vitro effects of β3-adrenoceptor agonist mirabegron on the human ureter. Neurourology and Urodynamics. [Link]
-
Artykov, M., Ozcelebi, E., Sara, M. Y., Gudeloglu, A., Iskit, A. B., & Aki, F. T. (2024). In vitro effects of β3‐adrenoceptor agonist mirabegron on the human ureter. Neurourology and Urodynamics. [Link]
-
Artykov, M., Ozcelebi, E., Sara, M. Y., Gudeloglu, A., Iskit, A. B., & Aki, F. T. (2024). In vitro effects of β3-adrenoceptor agonist mirabegron on the human ureter. Neurourology and Urodynamics, 43(7), 1709-1717. [Link]
-
Candelore, M. R., Deng, L., Tota, L., Guan, X. M., Amend, A., Liu, Y., ... & Strader, C. D. (1999). Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide. Journal of Medicinal Chemistry, 42(25), 5164-5173. [Link]
-
Bachus, E., & Ponikowski, P. (2019). Beta-3 Receptor Agonists. International Cardiovascular Forum Journal, 18, 15-18. [Link]
-
Arch, J. R. (2011). Challenges in β3-Adrenoceptor Agonist Drug Development. Therapeutic Advances in Endocrinology and Metabolism, 2(2), 59-67. [Link]
-
Kumar, S., & Singh, A. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel series of benzoic acid derivatives containing biphenyl ether moiety as potent and selective human beta(3)-adrenergic receptor agonists: Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid: A Comparative Guide to Derivatization-Based Identification
An In-Depth Technical Guide
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS 70126-48-6) presents a unique analytical challenge due to the combination of a polar carboxylic acid group and a highly electronegative tetrafluoroethoxy moiety.[1][2][3] Direct analysis, particularly with gas chromatography (GC), is often hindered by the compound's low volatility and potential for thermal degradation.
This guide provides a comprehensive comparison of analytical approaches, focusing on the strategic use of chemical derivatization to facilitate robust identification by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the interpretation of resulting data, offering a self-validating workflow for confident structural elucidation.
The Analytical Challenge: Why Direct Analysis Falls Short
Attempting to analyze this compound directly via GC-MS often leads to suboptimal results. The presence of the carboxylic acid's active hydrogen is the primary cause. This functional group can engage in intermolecular hydrogen bonding, which significantly decreases the molecule's volatility.[4] Furthermore, this polarity can cause the analyte to interact undesirably with the GC column, leading to poor peak shape (tailing) and potential sample loss.[5]
Derivatization addresses these issues by chemically modifying the problematic functional group. The goal is to convert the analyte into a form that is more amenable to GC analysis.[6] The three most common methods for this purpose are:
-
Alkylation: Replaces acidic hydrogens with an alkyl group. Esterification, the conversion of a carboxylic acid to an ester, is a prime example.[5]
-
Acylation: Introduces an acyl group.[4]
-
Silylation: Displaces active hydrogens with a silyl group, typically trimethylsilyl (TMS).[4][7]
By converting the polar carboxylic acid into a less polar and more volatile ester, we can significantly improve its chromatographic behavior, leading to sharper peaks and more reliable data.
Comparative Analysis: Free Acid vs. Derivatized Analyte
| Feature | Direct Analysis (Free Acid) | Analysis via Derivatization (Ester) | Rationale for Improvement |
| Volatility | Low | High | The polar -COOH group is converted to a less polar -COOR group, reducing intermolecular hydrogen bonding.[4] |
| Thermal Stability | Moderate to Low | High | Esters are generally more thermally stable than their corresponding carboxylic acids.[4] |
| GC Peak Shape | Often broad, tailing peaks | Sharp, symmetrical peaks | Reduced interaction with the stationary phase of the GC column.[5] |
| Mass Spectrum | Can be complex; molecular ion may be weak | Often cleaner, with a clear molecular ion and predictable fragmentation | The derivative is more stable in the ion source, allowing for clearer interpretation.[6] |
Experimental Workflow: Esterification for GC-MS Confirmation
The most common and straightforward derivatization for a benzoic acid derivative is Fischer esterification to form a methyl ester. This method is cost-effective and highly reliable. The reaction involves heating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid.[8][9]
Sources
- 1. 3-(1,1,2,2-テトラフルオロエトキシ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gcms.cz [gcms.cz]
- 6. youtube.com [youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
A Comparative Guide to the Lipophilicity of Tetrafluoroethoxy and Trifluoromethyl Substituted Benzoic Acids
Introduction: The Critical Role of Lipophilicity in Drug Design
In the landscape of modern drug discovery, the judicious selection of chemical substituents is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. Among the vast arsenal of bioisosteres available to medicinal chemists, fluorinated moieties have garnered significant attention for their unique ability to modulate key physicochemical properties.[1][2] This guide provides an in-depth comparison of two such substituents when appended to a benzoic acid scaffold: the tetrafluoroethoxy (-OCHF₂CF₂) group and the well-established trifluoromethyl (-CF₃) group.
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules such as benzoic acids, the distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant descriptor.[4] The acidity of the carboxylic acid, quantified by its pKa, will significantly influence the LogD at a given pH. This guide will delve into a comparative analysis of these key parameters for tetrafluoroethoxy and trifluoromethyl substituted benzoic acids, offering both experimental data and detailed protocols for their determination.
Comparative Physicochemical Data
| Compound | Substituent | Position | LogP | pKa |
| 2-(Trifluoromethyl)benzoic acid | -CF₃ | ortho | 1.3 (predicted)[5] | 3.37 (predicted) |
| 3-(Trifluoromethyl)benzoic acid | -CF₃ | meta | 2.95[6] | 3.77 (predicted)[7][8] |
| 4-(Trifluoromethyl)benzoic acid | -CF₃ | para | 2.5 (predicted) | 3.7 (predicted) |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | -OCHF₂CF₂ | para | 3.0 (predicted)[9] | 3.95 (predicted)[10] |
Discussion: Interpreting the Physicochemical Landscape
The trifluoromethyl group is a potent electron-withdrawing substituent, a property that significantly influences the acidity and lipophilicity of the benzoic acid scaffold.[11] This strong inductive effect is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid. The increased acidity means that at physiological pH, a larger fraction of the molecules will be in their ionized, more water-soluble carboxylate form.
The tetrafluoroethoxy group, while also electron-withdrawing, presents a more nuanced electronic profile. The oxygen atom is capable of donating electron density through resonance, which can counteract the inductive withdrawal of the fluorinated ethyl group to some extent. This interplay of inductive and resonance effects likely results in a slightly higher pKa for the tetrafluoroethoxy-substituted benzoic acid compared to its trifluoromethyl counterpart, indicating a weaker acid.
In terms of lipophilicity, both the trifluoromethyl and tetrafluoroethoxy groups are expected to increase the LogP relative to unsubstituted benzoic acid due to the hydrophobic nature of the C-F bonds.[1] The predicted LogP values in the table suggest that the tetrafluoroethoxy group may impart a slightly higher lipophilicity than the trifluoromethyl group. This could be attributed to the larger surface area of the tetrafluoroethoxy substituent. However, it is crucial to underscore that these are predicted values, and experimental verification is necessary for a definitive comparison. The interplay between the inherent lipophilicity of the substituent (LogP) and the degree of ionization at a specific pH (pKa) will ultimately determine the overall distribution coefficient (LogD) of the molecule, which is a more physiologically relevant parameter for ionizable drugs.
Experimental Protocols
Determination of LogP/LogD by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of the partition coefficient.[4]
Methodology:
-
Preparation of Pre-saturated Solvents: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination) are mixed in a separatory funnel and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then allowed to separate completely.
-
Sample Preparation: A stock solution of the test compound is prepared in the pre-saturated n-octanol.
-
Partitioning: A known volume of the n-octanol stock solution is added to a known volume of the pre-saturated aqueous buffer in a screw-cap vial.
-
Equilibration: The vial is shaken for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The vial is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP (or LogD) is calculated using the following formula: LogP (or LogD) = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
Figure 1: Workflow for LogP/LogD determination by the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Instrument Calibration: A pH meter is calibrated using at least two standard buffer solutions with known pH values.
-
Sample Preparation: A precise amount of the benzoic acid derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode and the burette containing the titrant (a standardized solution of a strong base, e.g., NaOH) are immersed in the solution.
-
Titration: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point is determined from the inflection point of the curve (often by calculating the first or second derivative). The pKa is the pH at the half-equivalence point.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)benzoic acid | SIELC Technologies [sielc.com]
- 7. Page loading... [guidechem.com]
- 8. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 9. PubChemLite - 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 10. 4-(1,1,2,2-TETRAFLUOROETHOXY)BENZOIC ACID CAS#: 10009-25-3 [m.chemicalbook.com]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of the 1,1,2,2-Tetrafluoroethoxy Group on the Benzoic Acid Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic properties of the 1,1,2,2-tetrafluoroethoxy group (–OCHF₂CF₂H) and its influence on the benzoic acid ring, a fundamental scaffold in medicinal chemistry and materials science. Through a combination of experimental data and theoretical principles, we will compare its effects to other common substituents, offering a comprehensive resource for rational molecular design.
Introduction: The Role of Fluorine in Modulating Molecular Properties
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In drug discovery, fluorination is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate acidity (pKa). Fluoroalkoxy groups, in particular, have gained significant attention as their unique electronic features offer a powerful tool for fine-tuning molecular characteristics. This guide focuses on the 1,1,2,2-tetrafluoroethoxy group, a less-explored but highly promising substituent, and its electronic impact on the benzoic acid ring.
Understanding Electronic Effects: Inductive and Resonance Contributions
The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental mechanisms: the inductive effect (I) and the resonance effect (R or M).[1][2]
-
Inductive Effect (–I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[1][3] Highly electronegative atoms or groups pull electron density away from the ring, exerting a negative inductive effect (–I).
-
Resonance Effect (+R/–R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1][3] Substituents with lone pairs of electrons can donate electron density to the ring (+R effect), while those with pi bonds to electronegative atoms can withdraw electron density (–R effect).
The overall electronic character of a substituent is a combination of these two effects.[4]
The Electronic Profile of the 1,1,2,2-Tetrafluoroethoxy Group
The 1,1,2,2-tetrafluoroethoxy (–OCHF₂CF₂H) group is characterized by the presence of four highly electronegative fluorine atoms and an oxygen atom directly attached to the aromatic ring.
-
Strong Inductive Electron Withdrawal (–I): The four fluorine atoms create a strong dipole, pulling electron density away from the oxygen and, consequently, from the benzoic acid ring through the sigma bond framework. This potent –I effect is the dominant electronic feature of this group.[5]
-
Weak Resonance Electron Donation (+R): The oxygen atom possesses lone pairs of electrons that can, in principle, be delocalized into the aromatic pi system, resulting in a weak positive resonance effect (+R). However, the strong electron-withdrawing nature of the adjacent tetrafluoroethyl moiety significantly diminishes the electron-donating ability of the oxygen.
Therefore, the net electronic effect of the 1,1,2,2-tetrafluoroethoxy group is strongly electron-withdrawing , primarily due to its powerful inductive effect. This makes the aromatic ring electron-deficient.[5]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Critical Safety Directive: The Primacy of the Safety Data Sheet (SDS)
This document provides a comprehensive framework for the safe handling and disposal of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid based on its chemical structure and established best practices for halogenated organic compounds. However, this guide is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer-specific SDS for your material before handling or disposal. This is the primary source of information regarding hazards, personal protective equipment (PPE), and emergency procedures.
Hazard Profile and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic carboxylic acid. Its proper disposal procedure is dictated by the combination of these two functional groups.
-
Halogenated Organic Moiety: The tetrafluoroethoxy group places this compound in the category of halogenated organic compounds. Such compounds are often persistent in the environment and are subject to stringent disposal regulations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1][2]. The carbon-fluorine bond is exceptionally strong, making natural degradation difficult. Treatment often requires high-temperature incineration[3][4][5].
Based on analogous compounds, the primary hazards include skin irritation, serious eye damage, and potential for organ damage through prolonged or repeated exposure[9][10][11]. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the pure substance or any waste containing it, ensure the following PPE is worn. The rationale is to create a complete barrier against the primary exposure routes: dermal, ocular, and inhalation.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against splashes and dust, preventing serious and potentially irreversible eye damage[8][12]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's glove compatibility data. | Prevents skin irritation and potential absorption[12][13]. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | For operations that may generate dust or aerosols, this engineering control is critical to prevent respiratory tract irritation[14][15]. |
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation is the most critical step in laboratory waste management to ensure safety, regulatory compliance, and cost-effective disposal[16][17]. Mixing incompatible chemicals or streams can lead to dangerous reactions and complicates the disposal process[3][4].
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: This compound must be disposed of in a dedicated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated organic solvents, as this will contaminate the entire container, requiring the more stringent and expensive disposal method for all of its contents.
-
Select the Correct Container:
-
Use only containers provided by your institution's Environmental Health & Safety (EHS) department or those that meet their specifications.
-
The container must be chemically compatible (e.g., glass or high-density polyethylene - HDPE) and have a secure, leak-proof screw cap[1][3].
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
Attach a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and any other components in the waste mixture.
-
Indicate the approximate concentrations or volumes. Vague labels like "Lab Waste" are unacceptable and violate regulations[15][18].
-
-
Storage in a Satellite Accumulation Area (SAA):
Disposal Workflow: A Procedural Guide
The following workflow outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods and Their Scientific Rationale
Adherence to these prohibitions is mandatory for legal compliance and environmental stewardship.
-
DO NOT Dispose Down the Drain: Halogenated organic compounds can be toxic to aquatic life and are not effectively removed by standard wastewater treatment processes[11]. This action is a direct violation of EPA regulations[1].
-
DO NOT Dispose in Regular Trash: This compound is a hazardous chemical. Disposing of it in the regular trash can expose custodial staff to chemical hazards and violates RCRA regulations, which can lead to significant fines and penalties[1][18].
-
DO NOT Allow to Evaporate in a Fume Hood: Intentionally evaporating chemical waste is illegal. It releases pollutants into the atmosphere and does not constitute proper disposal.
-
DO NOT Mix with Incompatible Waste Streams: Never mix this acidic compound with bases (risk of neutralization reaction) or strong oxidizing agents. Keep it separate from other waste categories like "non-halogenated organics" or "aqueous waste" to prevent regulatory and safety complications[16].
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: If the spill is small and you are trained to handle it, don your full PPE, including respiratory protection if dust is present.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated waste container[6][19].
-
For Liquids (Solutions): Surround the spill with absorbent pads or booms. Apply absorbent material to the spill, working from the outside in.
-
-
Clean-Up and Disposal: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's Chemical Hygiene Plan (CHP)[14].
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety (EHRS). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Material Safety Data Sheet - 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid. Cole-Parmer. [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. usbioclean.com [usbioclean.com]
- 4. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. ilpi.com [ilpi.com]
- 9. itwreagents.com [itwreagents.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. nj.gov [nj.gov]
- 14. osha.gov [osha.gov]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. actenviro.com [actenviro.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to the Safe Handling of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, fluorinated organic compounds play a crucial role. This guide provides essential safety and logistical information for handling 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a compound of interest for scientific professionals. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and the integrity of your research.
Core Safety Directives and Hazard Assessment
Given the anticipated irritant nature of this compound, the primary safety objective is to prevent all direct contact with the substance. The main routes of exposure to mitigate are dermal contact, eye contact, and inhalation of dust or aerosols.[5][6][7]
Hazard Summary Table
| Hazard Classification | Anticipated Risk | Recommended Precaution |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][6][7] | Wear chemical-resistant gloves and a lab coat.[8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][6][7] | Wear chemical safety goggles or a face shield.[8] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][4] | Handle in a well-ventilated area or a chemical fume hood.[5] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling halogenated organic compounds. The following table outlines the minimum required PPE for handling this compound.
PPE Selection Guide
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield.[8][10] | Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[11] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[8][12] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. Nitrile gloves offer good resistance to a variety of chemicals.[10][12] |
| Body | Laboratory coat.[11][13] | Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator (if dusts are generated).[6][8] | A dust mask or respirator should be used if the material is a powder and there is a risk of inhalation, especially when weighing or transferring the substance.[6] All handling of powders should ideally be performed in a chemical fume hood to minimize inhalation risk.[5] |
| Feet | Closed-toe shoes.[13] | Protects feet from spills. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[14]
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2] Store below eye level to minimize the risk of spills during retrieval.[5][13]
Handling and Experimental Use
The following workflow diagram illustrates the key steps for the safe handling of this compound during experimental procedures.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
In the event of a spill, it is crucial to act quickly and safely.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[15] Do not dispose of it down the drain or in regular trash.[7]
Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals like this compound is fundamental to successful and sustainable research. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established handling and disposal protocols, you can significantly mitigate risks and ensure a safe working environment. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.
References
-
How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. Available at: [Link]
-
Corrosives - Lab Safety. Grand Valley State University. Available at: [Link]
-
Safe Handling of Corrosive Chemicals. The Chemistry Blog. Available at: [Link]
-
Corrosives Hazard Class Standard Operating Procedure. The University of Arizona. Available at: [Link]
-
Best Practices for Storing and Handling Corrosive Liquids in the Lab. Lab Manager. Available at: [Link]
-
Protective Gear - Organic Chemistry. CU Boulder. Available at: [Link]
-
Personal Protective Equipment. Environmental Health & Safety Services. Available at: [Link]
-
Personal Protective Equipment. US EPA. Available at: [Link]
-
Proper Protective Equipment. Chemistry LibreTexts. Available at: [Link]
-
SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology. Available at: [Link]
-
Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. itwreagents.com [itwreagents.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 14. ilpi.com [ilpi.com]
- 15. scienceequip.com.au [scienceequip.com.au]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
